Methyl 3-hydroxyoctanoate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-hydroxyoctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBTAQRRDZDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276098 | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7367-87-5, 85549-54-8 | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxyoctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-HYDROXYOCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Microbial Production of Methyl 3-Hydroxyoctanoate: A Technical Guide
An In-depth Examination of the Natural Occurrence, Biosynthesis, and Quantification of a Key Medium-Chain-Length Polyhydroxyalkanoate Monomer in Microorganisms
For researchers, scientists, and professionals in drug development, understanding the natural production of specific bioactive compounds is paramount. Methyl 3-hydroxyoctanoate, a methyl ester of a medium-chain-length (mcl) 3-hydroxyalkanoic acid, is a monomeric unit of significant interest due to its presence in polyhydroxyalkanoates (PHAs). These microbially produced polyesters are biodegradable and biocompatible, offering a sustainable alternative to conventional plastics and holding potential in various biomedical applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in microorganisms, the intricate biosynthetic pathways leading to its formation, and detailed experimental protocols for its extraction and quantification.
Natural Occurrence and Quantitative Data
This compound is not typically found as a free monomer in microorganisms. Instead, its precursor, 3-hydroxyoctanoic acid, is a constituent of mcl-PHAs. A variety of bacteria, primarily from the genus Pseudomonas, are known to synthesize PHAs containing 3-hydroxyoctanoate (3HO) monomers, often as a homopolymer (P(3HO)) or as a copolymer with other 3-hydroxyalkanoic acids. The production of these polymers is often triggered by nutrient-limiting conditions in the presence of an excess carbon source.
| Microorganism(s) | Polymer Produced | 3-Hydroxyoctanoate Content | Culture Conditions | Reference |
| Pseudomonas putida GPo1 | Poly(3-hydroxyoctanoate) (P(3HO)) | 96 mol% of total PHA | Fed-batch fermentation with octanoate as the carbon source. | [NA] |
| Pseudomonas mendocina | Poly(3-hydroxyoctanoate) (P(3HO)) | Homopolymer | Grown on sodium octanoate as the sole carbon source. | [NA] |
| Pseudomonas putida KT2442 | mcl-PHA copolymer | Component of the copolymer | Grown on various fatty acids. | [NA] |
| Pseudomonas putida and Bacillus subtilis (consortium) | Poly-3-hydroxyoctanoate (PHO) rich PHA | 85.83 - 86.8% of total PHA | Fermentation medium with sodium octanoate as the carbon source. | [NA] |
Biosynthetic Pathways of 3-Hydroxyoctanoate
The biosynthesis of 3-hydroxyoctanoyl-CoA, the direct precursor for its incorporation into PHA, is intricately linked to fatty acid metabolism in bacteria like Pseudomonas putida. Two primary pathways contribute to the pool of (R)-3-hydroxyacyl-CoA monomers for mcl-PHA synthesis: the fatty acid de novo synthesis pathway and the β-oxidation cycle.
Fatty Acid De Novo Synthesis Pathway
When microorganisms are grown on carbon sources such as sugars or glycerol, the fatty acid de novo synthesis pathway is the primary route for producing 3-hydroxyacyl-ACPs. The key enzyme, (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG), plays a crucial role in converting intermediates from this pathway into (R)-3-hydroxyacyl-CoAs, which can then be polymerized by PHA synthase (PhaC).
β-Oxidation Pathway
When fatty acids like octanoic acid are provided as the carbon source, the β-oxidation pathway is the main route for generating PHA precursors. In this cycle, fatty acids are broken down into acetyl-CoA. An important intermediate, (S)-3-hydroxyacyl-CoA, is formed. The enzyme enoyl-CoA hydratase (PhaJ) can convert the trans-2-enoyl-CoA intermediate of the β-oxidation cycle into (R)-3-hydroxyacyl-CoA, directly feeding into the PHA synthesis pathway.
Regulatory Network of mcl-PHA Synthesis
The synthesis of mcl-PHAs is a tightly regulated process, ensuring that the cell produces these storage polymers only under appropriate conditions. This regulation occurs at both the genetic and enzymatic levels and involves a complex network of activators and repressors. In Pseudomonas putida, global regulators such as RpoN (σ54) and RpoS (σS) play a role, often in response to nutrient limitation. The carbon catabolite repression (CCR) system also influences PHA synthesis, ensuring the preferential utilization of certain carbon sources. Furthermore, proteins like PsrA are involved in the metabolic network linking fatty acid metabolism and PHA synthesis.
Experimental Protocols
The quantification of this compound from microbial sources involves a multi-step process encompassing PHA extraction, depolymerization to its constituent methyl esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
I. Extraction of Polyhydroxyalkanoates (PHA)
-
Cell Harvesting and Lysis:
-
Harvest microbial cells from the culture broth by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.
-
Resuspend the lyophilized cells in a solvent such as chloroform. To facilitate cell lysis and release of PHA granules, mechanical disruption (e.g., sonication or bead beating) or chemical treatment (e.g., with sodium hypochlorite) can be employed.
-
-
PHA Precipitation and Purification:
-
After extraction, separate the cell debris by centrifugation.
-
Precipitate the PHA from the chloroform supernatant by adding a non-solvent like cold methanol or ethanol (typically in a 1:10 v/v ratio of chloroform to non-solvent).
-
Collect the precipitated PHA by centrifugation and wash the polymer pellet with the non-solvent to remove residual lipids and other impurities.
-
Dry the purified PHA pellet under vacuum.
-
II. Methanolysis of PHA to this compound
-
Reaction Setup:
-
To a known amount of dried PHA (or directly to a known amount of lyophilized cells), add a solution of 3% (v/v) sulfuric acid in methanol and chloroform. An internal standard (e.g., methyl benzoate or 3-hydroxybutyrate methyl ester, if not expected in the sample) should be added for accurate quantification.
-
Seal the reaction vial tightly.
-
-
Methanolysis Reaction:
-
Heat the mixture at 100°C for 2 to 4 hours in a heating block or oven. This process depolymerizes the PHA and converts the 3-hydroxyoctanoate monomers into their corresponding methyl esters.
-
-
Extraction of Methyl Esters:
-
After cooling the reaction mixture to room temperature, add distilled water and vortex thoroughly to achieve phase separation.
-
The lower organic phase (chloroform) containing the this compound is carefully collected for GC-MS analysis.
-
III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of fatty acid methyl esters (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection of 1-2 µL of the sample.
-
Oven Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes. This program should be optimized based on the specific column and expected analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum, comparing it to an authentic standard if available. The characteristic mass fragments of this compound should be used for confirmation.
-
Quantify the amount of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.
-
This comprehensive guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of this compound in microorganisms. The detailed protocols and visual representations of the underlying biochemical and regulatory processes are intended to be a valuable resource for researchers in the fields of microbiology, biotechnology, and drug development, facilitating further exploration and application of this important microbial metabolite.
A Technical Guide to the Biosynthesis of Poly-3-hydroxyoctanoate in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of poly-3-hydroxyoctanoate (P(3HO)), a medium-chain-length polyhydroxyalkanoate (MCL-PHA), in bacteria. P(3HO) and other MCL-PHAs are gaining significant attention in the biomedical field as biodegradable and biocompatible polymers for applications such as drug delivery systems and tissue engineering scaffolds. This document details the metabolic routes, key enzymes, and genetic regulation involved in P(3HO) synthesis, with a focus on the model organism Pseudomonas putida. Furthermore, it presents quantitative data on polymer production and provides detailed experimental protocols for the analysis and characterization of these biopolymers.
Core Biosynthetic Pathways of Poly-3-hydroxyoctanoate
Bacteria, particularly fluorescent pseudomonads like Pseudomonas putida, are the primary producers of P(3HO) and other MCL-PHAs.[1] The biosynthesis of these polymers is intrinsically linked to the bacterium's carbon metabolism and serves as a mechanism for storing carbon and energy, typically under conditions of nutrient limitation, such as an excess of carbon with a limitation of nitrogen or phosphorus.[2] There are three main metabolic pathways that supply the (R)-3-hydroxyacyl-CoA monomers necessary for P(3HO) synthesis. The active pathway is largely dependent on the available carbon source.[3]
De Novo Fatty Acid Biosynthesis Pathway (from unrelated carbon sources)
When bacteria are grown on unrelated carbon sources like sugars (e.g., glucose, fructose) or glycerol, the de novo fatty acid biosynthesis pathway is the primary route for providing precursors for MCL-PHA synthesis.[3] In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters the fatty acid synthesis cycle. Intermediates of this cycle, specifically (R)-3-hydroxyacyl-acyl carrier proteins (ACP), are diverted towards PHA production.
A key enzyme in this pathway is (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG) , which catalyzes the conversion of (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA, the direct precursor for polymerization.[4][5] The overexpression of the phaG gene has been shown to significantly increase MCL-PHA accumulation from unrelated carbon sources.[4]
β-Oxidation Pathway (from related carbon sources)
When fatty acids, such as octanoate, are provided as the carbon source, the β-oxidation pathway is the dominant route for generating MCL-PHA monomers.[3] Fatty acids are activated to their corresponding acyl-CoA thioesters and subsequently undergo a cycle of oxidation, hydration, oxidation, and thiolysis.
An important enzyme in this pathway is enoyl-CoA hydratase (PhaJ) , which catalyzes the hydration of a trans-2-enoyl-CoA intermediate to (R)-3-hydroxyacyl-CoA.[6] This provides a direct link between fatty acid degradation and PHA synthesis. Genetic engineering strategies often involve the deletion of genes in the β-oxidation pathway, such as fadA and fadB, to prevent the complete degradation of fatty acid intermediates and channel them towards PHA production, resulting in increased yields.[5]
Chain Elongation Pathway
The chain elongation pathway can also contribute to the diversity of monomers available for PHA synthesis. This pathway involves the condensation of acetyl-CoA with an existing acyl-CoA molecule, effectively elongating the carbon chain by two carbons. This allows for the synthesis of longer-chain 3-hydroxyacyl-CoA monomers from shorter-chain precursors.
Key Enzymes and Genetic Regulation
The final and crucial step in P(3HO) biosynthesis is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers. This reaction is catalyzed by PHA synthase (PhaC) .[7] PHA synthases are classified into four classes based on their substrate specificity and subunit composition.[6] Class II PHA synthases, typically found in Pseudomonas species, have a preference for medium-chain-length (R)-3-hydroxyacyl-CoA substrates (C6 to C14).[6] Pseudomonas putida KT2440, for instance, possesses two PHA synthase genes, phaC1 and phaC2.[8]
The expression of the pha genes is tightly regulated. In P. putida, the pha gene cluster includes genes for the synthase (phaC1, phaC2), a depolymerase (phaZ), and regulatory proteins.[9] The expression of these genes is often induced under nutrient-limiting conditions. Genetic engineering efforts to enhance P(3HO) production often focus on the overexpression of phaC genes and the deletion of the phaZ gene to prevent the degradation of the accumulated polymer.[4]
Quantitative Data on P(3HO) and MCL-PHA Production
The yield and composition of P(3HO) and other MCL-PHAs are highly dependent on the bacterial strain, the carbon source, and the cultivation conditions. The following tables summarize key quantitative data from various studies.
| Bacterial Strain | Carbon Source(s) | Cultivation Method | Cell Dry Weight (CDW) (g/L) | PHA Content (% of CDW) | P(3HO) Content (mol%) | Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |
| Pseudomonas putida GPo1 | Sodium Octanoate | Fed-batch | 18 - 53 | 49 - 60 | Predominantly P(3HO) | - | - | [10] |
| Pseudomonas mendocina | Sodium Octanoate | Batch | - | 31.38 | 100 | - | - | [11][12][13] |
| Pseudomonas putida KT2442 (fadBA knockout) | Heptanoate | Batch | - | 71 | Near homopolymer of P(3HHp) | - | - | [14] |
| Pseudomonas putida KT2442 | Waste Cooking Oil | Fed-batch | 160 | 74 | Mixture of MCL-PHAs | - | - | [3] |
| Pseudomonas putida KT2440 (engineered) | p-Coumaric acid | Batch | - | - | - | - | - | [4][5] |
| Pseudomonas putida KT2440 (engineered) | Glucose | 5-L fermentor | - | 55.82 | Mixture of MCL-PHAs | - | - | [15] |
| Pseudomonas putida KT2442 | Long-chain fatty acids | Continuous | 30 | 23 | Changes with growth rate | Constant | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of P(3HO) biosynthesis.
Determination of PHA Content in Bacterial Cells
Principle: This protocol describes the gravimetric determination of PHA content in bacterial biomass.
Materials:
-
Bacterial cell culture
-
Centrifuge
-
Lyophilizer or drying oven
-
Sodium hypochlorite solution (e.g., 4%)
-
Distilled water
-
Acetone
-
Methanol
-
Diethyl ether
-
Chloroform
-
Analytical balance
Procedure:
-
Harvest a known volume of the bacterial culture by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the cell pellet with distilled water and centrifuge again.
-
Lyophilize or dry the cell pellet in an oven at a suitable temperature (e.g., 60-80°C) to a constant weight to determine the cell dry weight (CDW).[17]
-
Resuspend the dried cell pellet in a sodium hypochlorite solution and incubate at 37°C for 1-2 hours to digest non-PHA cellular components.[17]
-
Centrifuge the mixture to collect the PHA granules and discard the supernatant.
-
Wash the PHA pellet sequentially with distilled water, acetone, methanol, and diethyl ether (in a 1:1:1 ratio for the organic solvents) to remove residual lipids and other impurities.[17] Centrifuge after each wash.
-
Dissolve the purified PHA granules in boiling chloroform.[17]
-
Evaporate the chloroform to obtain the dry PHA powder.
-
Weigh the extracted PHA.
-
Calculate the PHA content as a percentage of the CDW: PHA Content (%) = (Dry weight of extracted PHA / Dry Cell Weight) x 100.[17]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monomer Composition
Principle: This method involves the methanolysis of the PHA polymer to convert the constituent monomers into their volatile methyl ester derivatives, which are then identified and quantified by GC-MS.[18]
Materials:
-
Dried PHA sample or lyophilized bacterial cells containing PHA
-
Chloroform
-
Methanol containing 15% (v/v) sulfuric acid
-
Deionized water
-
Screw-capped test tubes
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Weigh approximately 10 mg of the dried PHA sample or lyophilized cells into a screw-capped test tube.
-
Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid to the tube.[18]
-
Seal the tube tightly and heat at 100°C for 140 minutes to facilitate methanolysis.[18]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of deionized water to the mixture and vortex thoroughly to separate the organic and aqueous phases.[18]
-
Allow the phases to separate. The lower organic phase contains the methyl ester derivatives of the PHA monomers.
-
Carefully transfer the organic phase to a GC vial.
-
Analyze the sample using a GC-MS system. The separation of the methyl esters is typically achieved on a suitable capillary column, and the mass spectrometer is used for identification based on the fragmentation patterns.[18]
-
Quantification can be performed by comparing the peak areas to those of known standards.
Extraction and Purification of P(3HO)
Principle: This protocol describes a solvent-based extraction and purification method for isolating P(3HO) from bacterial biomass.
Materials:
-
Lyophilized bacterial biomass containing P(3HO)
-
Chloroform
-
Methanol
-
Reflux apparatus or Soxhlet extractor
-
Centrifuge or filtration setup
-
Rotary evaporator
Procedure:
-
Place the lyophilized biomass in a round-bottom flask for reflux extraction or a thimble for Soxhlet extraction.
-
Add chloroform as the extraction solvent.[19] The ratio of biomass to solvent can be optimized (e.g., 1:10 w/v).
-
Perform the extraction for several hours (e.g., 4-6 hours) at the boiling point of chloroform.
-
After extraction, separate the chloroform solution containing the dissolved PHA from the cell debris by centrifugation or filtration.[20]
-
Concentrate the PHA solution using a rotary evaporator.
-
Precipitate the PHA by adding the concentrated chloroform solution dropwise into an excess of a non-solvent, such as cold methanol (e.g., 10 volumes of methanol per volume of chloroform solution).[21]
-
Collect the precipitated PHA by filtration or centrifugation.
-
Wash the purified PHA with fresh methanol and dry it under vacuum to a constant weight.
PHA Synthase (PhaC) Enzyme Assay
Principle: The activity of PHA synthase is determined by measuring the rate of Coenzyme A (CoA) release during the polymerization of (R)-3-hydroxyacyl-CoA substrates. The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[7][22]
Materials:
-
Crude cell extract or purified PHA synthase
-
(R)-3-hydroxyoctanoyl-CoA (substrate)
-
Potassium phosphate buffer (e.g., 40 mM, pH 7.5)
-
DTNB solution (e.g., 10 mM)
-
Bovine serum albumin (BSA) solution (e.g., 1 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and BSA in a cuvette.
-
Add the substrate, (R)-3-hydroxyoctanoyl-CoA, to the reaction mixture.
-
Initiate the reaction by adding the crude cell extract or purified PHA synthase.
-
Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C).[7]
-
The rate of the reaction is proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or release of 1 µmol of CoA) per minute under the specified conditions.
Visualizations
Biosynthesis Pathways of P(3HO)
Caption: Metabolic pathways for P(3HO) biosynthesis in bacteria.
Experimental Workflow for P(3HO) Analysis
Caption: Workflow for the analysis and characterization of P(3HO).
References
- 1. Identification and Quantification of Polycyclic Aromatic Hydrocarbons in Polyhydroxyalkanoates Produced from Mixed Microbial Cultures and Municipal Organic Wastes at Pilot Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current trends in medium‐chain‐length polyhydroxyalkanoates: Microbial production, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced production of polyhydroxyalkanoates in Pseudomonas putida KT2440 by a combination of genome streamlining and promoter engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of poly(3-hydroxyalkanoates) by Pseudomonas putida KT2442 in continuous cultures | Semantic Scholar [semanticscholar.org]
- 17. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic synthesis of methyl 3-hydroxyoctanoate
An In-depth Technical Guide to the Enzymatic Synthesis of Methyl 3-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic synthesis of this compound, a valuable chiral building block in the synthesis of various biologically active compounds. Enzymatic methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high stereo- and regioselectivity, and a reduced environmental footprint. This document details potential enzymatic routes, provides generalized experimental protocols, summarizes relevant quantitative data, and illustrates key workflows.
Overview of Enzymatic Synthesis Routes
The synthesis of this compound can be approached through several biocatalytic strategies, primarily leveraging the activity of lipases and depolymerases. The most common and direct methods are lipase-catalyzed esterification and transesterification.
-
Direct Esterification: This is the reaction of 3-hydroxyoctanoic acid with methanol, catalyzed by a lipase. The equilibrium of this reaction is driven towards the product by removing the water formed.
-
Transesterification (Alcoholysis): This involves the conversion of an existing ester of 3-hydroxyoctanoic acid (e.g., ethyl 3-hydroxyoctanoate) into the corresponding methyl ester by reaction with methanol, again catalyzed by a lipase.
-
Polymer Alcoholysis: A less direct route involves the depolymerization of poly(3-hydroxyoctanoate) (PHO), a biopolymer, in the presence of methanol using a specific PHO depolymerase. This breaks down the polymer into its constituent methyl ester monomers.
The choice of enzyme is critical for a successful synthesis. Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is a robust and versatile catalyst for the synthesis of various esters, including those with hydroxyl groups.[1][2][3][4] Lipases from Pseudomonas species are also known for their high activity and enantioselectivity in similar reactions.[5]
Experimental Protocols
The following sections provide detailed, generalized protocols for the key enzymatic synthesis methods. These are based on established procedures for similar substrates and should be optimized for the specific reaction.
Protocol 1: Lipase-Catalyzed Direct Esterification of 3-Hydroxyoctanoic Acid
This protocol describes the synthesis of this compound from 3-hydroxyoctanoic acid and methanol using an immobilized lipase.
Materials:
-
3-hydroxyoctanoic acid
-
Methanol (anhydrous)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, tert-butanol, toluene)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dried flask, dissolve 3-hydroxyoctanoic acid (1.0 eq.) in the chosen organic solvent. Add methanol (1.5 to 3.0 eq.). To remove the water produced during the reaction and shift the equilibrium towards the product, add activated molecular sieves.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the limiting substrate).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction has reached completion (or equilibrium), filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[6]
Protocol 2: Lipase-Catalyzed Transesterification
This protocol outlines the synthesis of this compound from a starting ester, such as ethyl 3-hydroxyoctanoate.
Materials:
-
Ethyl 3-hydroxyoctanoate (or other suitable ester)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (optional, can be run solvent-free)
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup: In a flask, combine ethyl 3-hydroxyoctanoate (1.0 eq.) and an excess of anhydrous methanol. The reaction can be performed in a suitable organic solvent or under solvent-free conditions.
-
Enzyme Addition: Add the immobilized lipase.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-50°C). The reaction is often performed under reduced pressure to remove the ethanol formed, which drives the equilibrium towards the product.[7]
-
Monitoring and Work-up: Monitor the reaction by GC. When complete, filter off the enzyme.
-
Purification: Remove the excess methanol under reduced pressure. The crude product can then be purified by column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from the literature for analogous lipase-catalyzed reactions, providing an indication of expected performance.
Table 1: Lipase-Catalyzed Esterification of Various Carboxylic Acids
| Enzyme | Carboxylic Acid | Alcohol | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Reference |
| Lipozyme TL IM | Butyric acid | Isoamyl alcohol | n-hexane | 30 | 48 | 80% Yield | [8] |
| Novozym 435 | Formic acid | Butan-1-ol | Acetonitrile | 40 | 8 | 90% Yield | [9] |
| Immobilized Pancreatic Lipase | Soapstock acid oil | Methanol | - | 45 | 36 | 75.6% Yield | [8] |
| T. lipolytica Lipase A | Oleic acid | Octanol | Isooctane | - | 60 | 25% Yield | [10] |
| Rhizomucor miehei Lipase | Valeric acid | 1-Octanol | Water (micellar) | RT | - | 86% Conversion | [11] |
Table 2: Lipase-Catalyzed Transesterification Reactions
| Enzyme | Substrate | Acyl Donor/Alcohol | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Reference |
| CAL-B | Racemic ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | - | 30 | 6-8 | - | [7] |
| CAL-B | (R)-β-butyrolactone | Ethanol | - | - | - | - | [7] |
| P. stutzeri Lipase | Rhamnose | Vinyl laurate | THF | - | 3 | 99% Conversion | [5] |
| CAL-B | Racemic ethyl 3-hydroxybutanoate | Isopropenyl acetate | Solvent-free | - | - | 84% Yield of (R)-acetate | [12] |
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.2 ppm), the adjacent methylene protons (two doublets of doublets around 2.4-2.6 ppm), and the protons of the pentyl chain.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methoxy carbon, and the carbons of the alkyl chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight (174.24 g/mol for C₉H₁₈O₃) and fragmentation pattern of the molecule.[13][14]
Visualizations
The following diagrams illustrate the conceptual workflows for the enzymatic synthesis of this compound.
Caption: Experimental workflow for lipase-catalyzed esterification.
Caption: Potential enzymatic routes to this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis and Molecular Modelling Studies of Rhamnose Esters Using Lipase from Pseudomonas stutzeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3-Hydroxyoctanoate|CAS 7367-90-0 [benchchem.com]
- 7. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, 3-Hydroxyoctanoic acid derivative (CAS 7367-87-5) | Abcam [abcam.com]
- 14. Methyl (3R)-3-hydroxyoctanoate | C9H18O3 | CID 12550001 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Central Role of 3-Hydroxyoctanoate in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxyoctanoate and its non-esterified form, 3-hydroxyoctanoate, are key intermediates in the metabolism of various bacteria, primarily as monomeric constituents of polyhydroxyalkanoates (PHAs). These medium-chain-length PHAs (mcl-PHAs), particularly poly(3-hydroxyoctanoate) (P(3HO)), serve as intracellular carbon and energy storage reservoirs. The biosynthesis of 3-hydroxyoctanoyl-CoA, the direct precursor for P(3HO) synthesis, is intricately linked to the fatty acid β-oxidation pathway. The polymerization is catalyzed by PHA synthases, while the degradation of P(3HO) is mediated by specific PHA depolymerases, releasing the constituent monomers for entry into central metabolic pathways. While structurally similar molecules are known to act as quorum sensing signals, the direct role of this compound in bacterial communication is not yet established. This technical guide provides an in-depth overview of the biosynthesis, degradation, and physiological significance of 3-hydroxyoctanoate in bacteria, including detailed experimental protocols and quantitative data to facilitate further research and application in biotechnology and drug development.
Introduction
Bacteria have evolved sophisticated metabolic strategies to adapt to fluctuating environmental conditions. Among these is the synthesis and degradation of intracellular storage compounds, such as polyhydroxyalkanoates (PHAs). This compound is primarily recognized in its non-esterified form, 3-hydroxyoctanoate, as a monomeric unit of medium-chain-length PHAs (mcl-PHAs). These biopolymers are biodegradable and biocompatible, making them attractive alternatives to conventional plastics. The metabolism of 3-hydroxyoctanoate is of significant interest for the biotechnological production of these bioplastics and for understanding bacterial physiology. This guide delves into the core metabolic pathways involving 3-hydroxyoctanoate, providing a technical resource for researchers in microbiology, biotechnology, and pharmacology.
Biosynthesis of Poly(3-hydroxyoctanoate)
The biosynthesis of poly(3-hydroxyoctanoate) (P(3HO)) is a multi-step enzymatic process that channels intermediates from fatty acid metabolism into the production of this energy-rich polymer. The primary pathway for the synthesis of the 3-hydroxyoctanoyl-CoA monomer is through the β-oxidation of fatty acids.
Metabolic Pathway
The key steps in the biosynthesis of P(3HO) are as follows:
-
Fatty Acid Activation: Exogenous or endogenous fatty acids, such as octanoic acid, are activated to their corresponding acyl-CoA thioesters (e.g., octanoyl-CoA) by acyl-CoA synthetases.
-
β-Oxidation: The acyl-CoA undergoes rounds of β-oxidation. In the context of PHA synthesis, the pathway can be intercepted. Specifically, intermediates of the β-oxidation of longer-chain fatty acids can also serve as precursors.
-
Formation of (R)-3-Hydroxyoctanoyl-CoA: The key precursor for P(3HO) synthesis is the (R)-enantiomer of 3-hydroxyoctanoyl-CoA. This can be formed through several enzymatic reactions, with (R)-specific enoyl-CoA hydratases (PhaJ) playing a crucial role in hydrating a trans-2-enoyl-CoA intermediate.
-
Polymerization: The final step is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers into P(3HO) by the action of PHA synthase (PhaC). This enzyme catalyzes the formation of ester bonds between the hydroxyl group of one monomer and the carboxyl group of another, with the concomitant release of coenzyme A.
Degradation of Poly(3-hydroxyoctanoate)
Under conditions of nutrient limitation where an external carbon source is scarce, bacteria can mobilize their intracellular P(3HO) stores. This process involves the enzymatic degradation of the polymer back into its monomeric units, which can then enter central metabolic pathways to provide energy and cellular building blocks.
Metabolic Pathway
The degradation of P(3HO) is catalyzed by PHA depolymerases (PhaZ). These can be intracellular or extracellular enzymes.
-
Depolymerization: Intracellular PHA depolymerases hydrolyze the ester bonds of the P(3HO) polymer, releasing (R)-3-hydroxyoctanoate monomers. Extracellular depolymerases, secreted by some bacteria, can degrade PHA present in the environment.
-
Monomer Activation: The released (R)-3-hydroxyoctanoate is activated to (R)-3-hydroxyoctanoyl-CoA.
-
Entry into β-Oxidation: (R)-3-hydroxyoctanoyl-CoA is then typically converted to its (S)-enantiomer by an epimerase, allowing it to enter the standard β-oxidation pathway.
-
Central Metabolism: Through β-oxidation, the molecule is cleaved into acetyl-CoA units, which can then enter the tricarboxylic acid (TCA) cycle for energy generation or be used in various biosynthetic pathways.
Role in Bacterial Signaling
While some methylated 3-hydroxy fatty acids, such as methyl 3-hydroxymyristate and methyl 3-hydroxypalmitate in Ralstonia solanacearum, function as quorum sensing molecules, a direct signaling role for this compound in bacteria has not been definitively established in the current scientific literature. The primary known biological role of 3-hydroxyoctanoate is as a structural component of PHAs. It is plausible that the monomer or its derivatives could have signaling functions that are yet to be discovered, and this remains an area for future investigation.
Quantitative Data
The production of P(3HO) and other mcl-PHAs varies significantly depending on the bacterial species, substrate, and cultivation conditions. The following tables summarize key quantitative data from the literature.
Table 1: Production of PHAs containing 3-Hydroxyoctanoate in various bacteria.
| Bacterial Strain | Carbon Source | PHA Content (% of CDW) | 3-Hydroxyoctanoate (mol%) | Reference |
| Pseudomonas putida KT2442 | Decanoate | 26 | 53.4 | [1] |
| Pseudomonas putida GPo1 | Octanoate | - | Predominant monomer | [2] |
| Pseudomonas aeruginosa | Octanoate | - | Predominant monomer | [2] |
| Recombinant E. coli | Glucose | ~4 | ~51 | [3] |
| Thermus thermophilus | Sodium octanoate | 40 | 5.4 | [4] |
CDW: Cell Dry Weight
Table 2: Kinetic parameters of PHA synthases for 3-hydroxyacyl-CoA substrates.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| P. putida GPo1 PhaC1 | (R)-3-hydroxyoctanoyl-CoA | - | - | [5] |
| P. putida GPo1 PhaC2 | (R)-3-hydroxyoctanoyl-CoA | - | - | [5] |
| Thermus thermophilus PHA synthase | 3-hydroxybutyryl-CoA | 0.25 | - | [4] |
Data on the specific activity of PHA synthases with 3-hydroxyoctanoyl-CoA is often presented in relative terms. Specific kinetic constants are not always available.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of P(3HO) metabolism.
Extraction of P(3HO) from Bacterial Cells using Sodium Hypochlorite
This method is based on the resistance of PHA to digestion by sodium hypochlorite, which solubilizes other cellular components.[6][7][8]
Materials:
-
Bacterial cell pellet
-
Sodium hypochlorite solution (commercial bleach, typically 5-6% w/v)
-
Distilled water
-
Ethanol
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with distilled water and centrifuge again.
-
Resuspend the cell pellet in a volume of sodium hypochlorite solution (e.g., 10 ml for 1 g of wet cell pellet).
-
Incubate the suspension at 37°C for 1 hour with occasional vortexing.
-
Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the PHA granules.
-
Carefully decant the supernatant.
-
Wash the PHA pellet twice with distilled water, followed by one wash with ethanol to remove residual water and hypochlorite.
-
Dry the purified PHA pellet, for example, in an oven at 60°C until a constant weight is achieved.
Quantification of 3-Hydroxyoctanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the methanolysis of the PHA polymer to convert the 3-hydroxyoctanoate monomers into their volatile methyl esters, which are then quantified by GC-MS.[1][9][10]
Materials:
-
Dried PHA sample or lyophilized bacterial cells
-
Chloroform
-
Methanol containing 15% (v/v) sulfuric acid
-
Deionized water
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., non-polar)
Procedure:
-
Weigh a precise amount of dried PHA or lyophilized cells (e.g., 10-20 mg) into a glass reaction vial.
-
Add 2 ml of chloroform and 2 ml of acidic methanol to the vial.
-
Seal the vial tightly and heat at 100°C for 2-4 hours to facilitate methanolysis.
-
Cool the vial to room temperature.
-
Add 1 ml of deionized water and vortex to extract the methyl esters into the chloroform phase.
-
Allow the phases to separate and carefully transfer the lower chloroform phase to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject an aliquot (e.g., 1 µl) of the chloroform phase into the GC-MS.
-
Identify and quantify the this compound peak based on its retention time and mass spectrum compared to a standard.
In Vitro Assay of PHA Synthase Activity
The activity of PHA synthase is commonly measured by quantifying the release of Coenzyme A (CoA) during the polymerization of 3-hydroxyacyl-CoA substrates. The free thiol group of CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[11][12]
Materials:
-
Purified PHA synthase or cell-free extract containing the enzyme
-
(R)-3-Hydroxyoctanoyl-CoA (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
DTNB solution (e.g., 2 mM in buffer)
-
Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, DTNB, and BSA.
-
Add the PHA synthase preparation to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the (R)-3-hydroxyoctanoyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the rate of CoA release using the molar extinction coefficient of the product of the DTNB reaction. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.
Conclusion
This compound, in its non-esterified form as a monomer of poly(3-hydroxyoctanoate), plays a crucial role in the carbon and energy storage metabolism of a wide range of bacteria. The biosynthesis and degradation of P(3HO) are tightly linked to fatty acid metabolism, involving a specific set of enzymes that are potential targets for metabolic engineering to enhance bioplastic production. While a direct signaling role for this compound remains to be elucidated, the study of its metabolism provides valuable insights into bacterial physiology and offers opportunities for the development of sustainable biotechnological processes. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to further explore and exploit the metabolic pathways involving this important bacterial metabolite.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Accumulation of poly(3-hydroxybutyrate) from octanoate in different pseudomonas belonging to the rRNA homology group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyhydroxyalkanoate (PHA) biosynthesis in Thermus thermophilus: purification and biochemical properties of PHA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biodegradation of polyhydroxyalkanoates: current state and future prospects [frontiersin.org]
- 6. Rapid Method for Estimating Polyhydroxybutyrate Accumulation in Bacteria Using Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. [PDF] A rapid hypochlorite method for extraction of polyhydroxy alkanoates from bacterial cells. | Semantic Scholar [semanticscholar.org]
- 9. 2.6. PHA Analysis Using GC-MS and 1H-NMR [bio-protocol.org]
- 10. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of (R)-methyl 3-hydroxyoctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of (R)-methyl 3-hydroxyoctanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The document details the biotechnological production, downstream processing, and characterization of this compound, with a focus on providing actionable experimental protocols and structured data for easy reference.
Introduction
(R)-methyl 3-hydroxyoctanoate is a medium-chain-length (mcl) ß-hydroxy acid ester. The chiral center at the C3 position makes it a significant precursor in asymmetric synthesis, particularly for pharmaceuticals and other fine chemicals. Its discovery is intrinsically linked to the study of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. Specifically, Pseudomonas putida has been identified as a key organism for the production of mcl-PHAs, which are primarily composed of (R)-3-hydroxyalkanoic acid monomers. The isolation of individual (R)-3-hydroxyalkanoate methyl esters, including the octanoate derivative, has been achieved through the chemical degradation of these biopolymers.
Biocatalytic Production via Fermentation of Pseudomonas putida
The production of (R)-methyl 3-hydroxyoctanoate begins with the cultivation of Pseudomonas putida under conditions that favor the accumulation of poly(3-hydroxyoctanoate) (PHO). A fed-batch fermentation strategy is commonly employed to achieve high cell densities and high PHO content.
Experimental Protocol: Fed-Batch Cultivation of Pseudomonas putida
This protocol is adapted from established methods for high-density cultivation of P. putida for PHO production.
2.1.1. Media Composition
-
Mineral Salts Medium (MSM): Prepare the basal medium containing appropriate concentrations of salts to support bacterial growth.
-
Carbon Source (Initial): 20 mM sodium octanoate.
-
Nitrogen Source (Initial): 2.8 mM NH₄Cl.
-
Feeding Solution: A concentrated solution of ammonium octanoate and magnesium sulfate.
2.1.2. Fermentation Conditions
-
Inoculation: Inoculate the fermentation vessel containing MSM and the initial carbon and nitrogen sources with a 1-2% (v/v) seed culture of P. putida grown for 48 hours at 30°C.
-
Temperature: Maintain the temperature at 30°C.
-
pH Control: Control the pH of the culture by the addition of 6.2 M octanoic acid or 4 M NaOH.
-
Dissolved Oxygen (DO): Maintain the partial O₂ pressure (pO₂) at 20-40% saturation by controlling the airflow and stirrer speed.
-
Fed-Batch Strategy:
-
Initiate the fed-batch mode approximately 6-7 hours after inoculation.
-
Phase 1 (5 hours): Feed 0.5 mM ammonium octanoate and 0.05 mM magnesium sulfate per hour.
-
Phase 2 (5 hours): Increase the feeding rate exponentially to 5 mM ammonium octanoate and 0.5 mM magnesium sulfate per hour.
-
Phase 3 (until end of cultivation): Feed 1.8 mM ammonium octanoate and 0.27 mM magnesium sulfate per hour.
-
-
Harvesting: Harvest the cells by centrifugation when the desired cell density and PHO content are reached (typically after 48-72 hours).
Data Presentation: Fermentation and PHO Accumulation
| Parameter | Value | Reference |
| Organism | Pseudomonas putida GPo1 | |
| Cultivation Scale | 350-400 L | |
| Initial Carbon Source | 20 mM Sodium Octanoate | |
| Feeding Strategy | Fed-batch with ammonium octanoate | |
| Final Cell Dry Mass (CDM) | 18 - 53 g/L | |
| PHO Content (% of CDM) | 49 - 60% (w/w) |
Isolation and Purification of (R)-methyl 3-hydroxyoctanoate
The isolation of (R)-methyl 3-hydroxyoctanoate from the bacterial biomass involves three main stages: extraction of the PHO polymer, acid-catalyzed methanolysis of the polymer, and fractional distillation of the resulting methyl esters.
Experimental Workflow
Experimental Protocol: PHO Extraction
-
Pre-treatment: Wash the lyophilized bacterial biomass with 20 volumes of methanol for 5 minutes.
-
Soxhlet Extraction: Place the pre-treated biomass in a Soxhlet apparatus and extract with 10 volumes of acetone for 5 hours.
-
Concentration: Remove the acetone under reduced pressure to yield the crude PHO polymer.
-
Purification (Optional): For higher purity, redissolve the PHO in acetone and precipitate by adding it to cold methanol.
Experimental Protocol: Acid-Catalyzed Methanolysis of PHO
-
Reaction Setup: To the extracted PHO, add a solution of 15% (v/v) sulfuric acid in methanol and chloroform (1:1 v/v). A typical ratio is 5 mg of PHO to 2 mL of the reagent mixture.
-
Reaction Conditions: Heat the mixture at 100°C for 140 minutes with constant stirring.
-
Work-up: After cooling, add water to the reaction mixture and extract the methyl esters with chloroform. Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Experimental Protocol: Fractional Distillation
The mixture of methyl 3-hydroxyalkanoates is separated by fractional distillation under reduced pressure.
-
Apparatus: A fractional distillation setup equipped with a vacuum pump, a Vigreux or packed column, and a temperature-controlled heating mantle.
-
Conditions:
-
Pressure: Maintain a vacuum to lower the boiling points of the esters and prevent thermal degradation.
-
Temperature Gradient: Gradually increase the temperature of the heating mantle to sequentially distill the esters based on their boiling points.
-
-
Fraction Collection: Collect the fractions at their respective boiling points. Methyl 3-hydroxyoctanoate will distill after the shorter chain esters (e.g., methyl 3-hydroxyhexanoate) and before the longer chain esters (e.g., methyl 3-hydroxydecanoate).
Data Presentation: Purification and Yield
| Product | Purity (mol%) | Distillation Yield (w/w) | Reference |
| Methyl 3-hydroxyhexanoate | >96 | 99.9% | [1] |
| This compound | >96 | 99.8% | [1] |
| Methyl 3-hydroxydecanoate | >96 | 88.4% | [1] |
| Methyl 3-hydroxydodecanoate | >96 | 56.8% | [1] |
Characterization of (R)-methyl 3-hydroxyoctanoate
The purified (R)-methyl 3-hydroxyoctanoate is characterized by various analytical techniques to confirm its structure and stereochemistry.
Spectroscopic Data
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
~0.9 ppm (t, 3H, -CH₃ of the octyl chain)
-
~1.3 ppm (m, 6H, -(CH₂)₃- of the octyl chain)
-
~1.5 ppm (m, 2H, -CH₂- adjacent to the chiral center)
-
~2.4-2.6 ppm (m, 2H, -CH₂- adjacent to the carbonyl)
-
~3.7 ppm (s, 3H, -OCH₃)
-
~4.0 ppm (m, 1H, -CH(OH)-)
-
A broad singlet for the hydroxyl proton (-OH).
-
-
¹³C NMR (predicted):
-
~14 ppm (-CH₃ of the octyl chain)
-
~22, 25, 31, 36 ppm (-(CH₂)₄- of the octyl chain)
-
~42 ppm (-CH₂- adjacent to the carbonyl)
-
~52 ppm (-OCH₃)
-
~68 ppm (-CH(OH)-)
-
~173 ppm (C=O)
-
Chiral Gas Chromatography (GC)
Chiral GC is essential for determining the enantiomeric excess (ee) of the isolated product.
4.2.1. Experimental Protocol: Chiral GC Analysis
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chiralsil-Dex CB).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An isothermal or temperature gradient program is used to achieve separation of the enantiomers. A typical starting point would be an isothermal analysis at a temperature that provides good resolution.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.
4.2.2. Expected Results
The (R)- and (S)-enantiomers will have different retention times on the chiral column, allowing for their quantification. The enantiomeric excess is calculated using the peak areas of the two enantiomers. For (R)-methyl 3-hydroxyoctanoate produced via this biotechnological route, an enantiomeric excess of >99.9% has been reported.[1]
Signaling Pathways and Logical Relationships
The biosynthesis of PHO in Pseudomonas putida is linked to the fatty acid metabolism pathways. The following diagram illustrates the logical flow from the carbon source to the final isolated product.
References
Spectroscopic Profile of Methyl 3-Hydroxyoctanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-hydroxyoctanoate, a valuable chiral building block in the synthesis of various biologically active molecules. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol . The spectroscopic data presented below provides a detailed structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 4.04 | m | - | 1H | H-3 |
| 3.73 | s | - | 3H | -OCH₃ |
| 2.73–2.27 | m | - | 2H | H-2 |
| 1.75–1.11 | m | - | 8H | H-4, H-5, H-6, H-7 |
| 0.89 | t | 6.3 | 3H | H-8 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 50 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 172.9 | C-1 (C=O) |
| 68.0 | C-3 (-CHOH) |
| 51.9 | -OCH₃ |
| 43.5 | C-2 |
| 37.9 | C-4 |
| 31.6 | C-5 |
| 25.1 | C-6 |
| 22.5 | C-7 |
| 13.9 | C-8 |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|
| 3448 | O-H stretch (hydroxyl group) |
| 2957, 2932, 2860 | C-H stretch (aliphatic) |
| 1737 | C=O stretch (ester carbonyl) |
| 1459 | C-H bend (alkane) |
| 1168 | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Putative Fragment |
|---|---|---|
| 43 | 100 | [C₃H₇]⁺ |
| 55 | 55 | [C₄H₇]⁺ |
| 71 | 30 | [C₅H₉]⁺ |
| 74 | 80 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 83 | 25 | [C₆H₁₁]⁺ |
| 103 | 95 | [M - C₅H₁₁]⁺ |
| 115 | 15 | [M - C₄H₉O]⁺ |
| 143 | 5 | [M - OCH₃]⁺ |
| 174 | <1 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Varian Gemini 200 spectrometer operating at 200 MHz for ¹H and 50 MHz for ¹³C nuclei, or a Bruker Avance III 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1] Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a Nicolet 6700 FT-IR instrument.[1] A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in electron ionization (EI) mode at 70 eV. The sample was introduced via the gas chromatograph, and the mass spectrum was recorded by the mass spectrometer.
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
References
A Technical Guide to the Solubility and Stability of Methyl 3-Hydroxyoctanoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl 3-hydroxyoctanoate, a medium-chain-length 3-hydroxyalkanoate, in common laboratory solvents. Understanding these properties is critical for its application in research, particularly in drug development and formulation, where solvent selection can significantly impact experimental outcomes, product efficacy, and shelf-life.
Solubility Profile
Table 1: Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Reference/Justification |
| Water | Polar Protic | Sparingly Soluble (Estimated: 5.7 g/L at 25°C) | The presence of a hydroxyl group and an ester moiety allows for some hydrogen bonding with water, but the C8 alkyl chain limits aqueous solubility. |
| Ethanol | Polar Protic | Soluble | The alkyl chain of ethanol interacts favorably with the octanoate chain, while the hydroxyl group can hydrogen bond with the ester and hydroxyl groups of the solute.[1] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a small polar protic solvent capable of hydrogen bonding, and the methyl group has favorable interactions with the solute. |
| Chloroform | Polar Aprotic | Soluble | As a polar aprotic solvent, chloroform can effectively solvate the ester group through dipole-dipole interactions.[2] |
| Diethyl Ether | Non-polar | Soluble | The non-polar nature of diethyl ether makes it a good solvent for the hydrophobic C8 alkyl chain.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile polar aprotic solvent that can solvate both the polar and non-polar regions of the molecule. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity allows it to interact with the ester and hydroxyl groups. |
| Acetonitrile | Polar Aprotic | Likely Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving this compound. |
| Hexane | Non-polar | Likely Soluble | The long alkyl chain of hexane will readily solvate the C8 chain of this compound. |
| Toluene | Non-polar | Likely Soluble | The aromatic, non-polar nature of toluene makes it a suitable solvent for the non-polar aspects of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |
Chemical Stability
The stability of this compound is crucial for ensuring its integrity during storage and in experimental assays. As an ester, it is susceptible to several degradation pathways, primarily hydrolysis, but also oxidation and photolysis.
Degradation Pathways
-
Hydrolysis: This is the most probable degradation pathway for this compound. The ester linkage can be cleaved by water to yield 3-hydroxyoctanoic acid and methanol. This reaction can be catalyzed by both acids and bases. Alkaline conditions are expected to significantly accelerate the rate of hydrolysis compared to neutral or acidic conditions.
-
Oxidation: While the molecule does not contain functional groups that are highly susceptible to oxidation, the secondary alcohol could potentially be oxidized to a ketone under strong oxidizing conditions. The long alkyl chain is also susceptible to radical-initiated oxidation, although this typically requires more forcing conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For esters, this can involve complex radical pathways. Photostability testing is recommended if the compound is to be handled or stored under illuminated conditions.
General Storage Recommendations
To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Protocol for Stability Testing (Forced Degradation Study)
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound solution of known concentration in a suitable solvent (e.g., acetonitrile:water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
-
Photostability chamber
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for a shorter period (e.g., 2-4 hours) due to the faster reaction rate.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3% v/v) and keep it at room temperature for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat an aliquot of the solution in a water bath or oven at an elevated temperature (e.g., 60°C) for a defined period, protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A PDA or MS detector is useful for identifying new peaks.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound.
-
Identify and, if necessary, characterize the major degradation products.
-
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
References
Chirality of Methyl 3-Hydroxyoctanoate: An In-depth Technical Guide on its Stereospecific Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-hydroxyoctanoate, a chiral molecule of significant interest in metabolic research and drug development, exists as two enantiomers: (R)-methyl 3-hydroxyoctanoate and (S)-methyl 3-hydroxyoctanoate. This technical guide provides a comprehensive overview of the chirality of this compound and its profound impact on its biological activity. The primary biological target identified for the active form, 3-hydroxyoctanoic acid, is the human hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor implicated in the regulation of lipolysis and inflammatory responses. Evidence strongly suggests a stereospecific interaction with this receptor, with the (R)-enantiomer exhibiting significantly higher potency. This guide details the enantioselective synthesis and separation of these stereoisomers, presents quantitative data on their biological activity, and outlines the signaling pathways they modulate. The information herein is intended to serve as a critical resource for researchers investigating the therapeutic potential of targeting the HCA3 receptor.
Introduction: The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in biology and pharmacology. Biological systems, composed of chiral building blocks such as L-amino acids and D-sugars, often exhibit a high degree of stereoselectivity when interacting with chiral molecules. This selectivity means that enantiomers of the same compound can have vastly different biological activities, with one enantiomer being therapeutically active while the other may be inactive or even exert off-target or adverse effects.
This compound is a chiral ester of 3-hydroxyoctanoic acid, a medium-chain fatty acid that serves as an intermediate in fatty acid β-oxidation. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)- and (S)-methyl 3-hydroxyoctanoate. The corresponding acid, 3-hydroxyoctanoic acid, has been identified as an endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA3), a receptor predominantly expressed in humans and higher primates.[1][2] This receptor is a promising target for the treatment of metabolic disorders, including dyslipidemia. Understanding the stereospecific interactions of this compound enantiomers with HCA3 is therefore crucial for the development of targeted and effective therapeutics.
Biological Activity and Stereoselectivity
The primary biological significance of 3-hydroxyoctanoate lies in its activity as an agonist of the HCA3 receptor. Activation of HCA3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade is implicated in the anti-lipolytic effects observed in adipocytes.[1][3] Furthermore, HCA3 activation can also stimulate the ERK1/2 MAP kinase pathway.[4]
While direct comparative studies on the potency of the individual enantiomers of this compound are not extensively reported in the readily available literature, compelling evidence from related compounds strongly suggests a significant stereoselectivity. For the structurally similar ketone body, 3-hydroxybutyrate, the (R)-enantiomer is twice as potent as the (S)-enantiomer at the related HCA2 receptor.[1][2] This precedent strongly indicates that the (R)-enantiomer of 3-hydroxyoctanoate is the more biologically active form at the HCA3 receptor.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activity of 3-hydroxyoctanoic acid, the active form of this compound.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| 3-Hydroxyoctanoic acid | Human HCA3 | GTPγS binding | EC50 | 8 µM | [1] |
| 3-Hydroxyoctanoic acid | Human HCA3 | Inhibition of forskolin-stimulated cAMP accumulation | pEC50 | 5.1 | [5] |
| Octanoic acid (related compound) | Human HCA3 | ERK1/2 phosphorylation | EC50 | 1.52 µM | [4] |
Signaling Pathways
Activation of the Gαi-coupled HCA3 receptor by its agonist, 3-hydroxyoctanoate, initiates two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This is the primary mechanism for the anti-lipolytic effects of HCA3 activation in adipocytes.[1][3]
-
Activation of the MAPK/ERK Pathway: HCA3 activation also leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are components of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in regulating cellular processes such as proliferation and differentiation.[4]
HCA3 Receptor Signaling Pathways.
Experimental Protocols
Enantioselective Synthesis of (R)- and (S)-Methyl 3-Hydroxyoctanoate
The enantioselective synthesis of (R)- and (S)-methyl 3-hydroxyoctanoate can be achieved through asymmetric reduction of a β-keto ester precursor, methyl 3-oxooctanoate.
Workflow for Enantioselective Synthesis:
Enantioselective Synthesis Workflow.
Protocol for Asymmetric Hydrogenation (adapted from a similar procedure[6]):
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 and the appropriate chiral ligand ((R)- or (S)-BINAP) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 1 hour to form the active catalyst.
-
Hydrogenation: The substrate, methyl 3-oxooctanoate, is dissolved in the same anhydrous, degassed solvent and added to the catalyst solution. The reaction mixture is then transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 atm).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), or until completion as monitored by TLC or GC.
-
Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the enantiomerically enriched this compound.
Chiral HPLC Separation of this compound Enantiomers
The baseline separation of (R)- and (S)-methyl 3-hydroxyoctanoate is essential for their individual analysis and for determining the enantiomeric excess of a synthetic mixture. This can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Chiral HPLC Separation Workflow.
Protocol for Chiral HPLC Separation (General Guideline[7][8][9]):
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), is a good starting point.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve good resolution and reasonable retention times. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection Wavelength: Selected based on the UV absorbance of the analyte (e.g., 210 nm).
-
Injection Volume: Typically 5-20 µL.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][9]
HCA3 Receptor Activation Assays
This assay measures the ability of a ligand to activate the Gαi-coupled HCA3 receptor and inhibit the production of cAMP.
Protocol (adapted from[10][11][12][13]):
-
Cell Culture: HEK293 or CHO cells stably expressing the human HCA3 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Cells are then incubated with various concentrations of the test compounds (e.g., (R)- and (S)-methyl 3-hydroxyoctanoate) for a defined period (e.g., 15-30 minutes) at 37 °C.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production, and the incubation continues for another 15-30 minutes.
-
-
cAMP Detection: The reaction is stopped by lysing the cells, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are normalized to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This assay determines the activation of the MAPK/ERK pathway downstream of HCA3 receptor activation.
Protocol (adapted from[14][15][16][17][18]):
-
Cell Culture and Treatment: HCA3-expressing cells are grown in 6-well plates and serum-starved for several hours before the experiment to reduce basal ERK phosphorylation.
-
Cells are then treated with different concentrations of the test compounds for a specific time course (e.g., 5, 10, 15, 30 minutes).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
Conclusion
The chirality of this compound is a critical determinant of its biological activity, with the (R)-enantiomer being the putative eutomer for the HCA3 receptor. This stereospecificity has significant implications for the design and development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the enantioselective synthesis, separation, and biological evaluation of the individual enantiomers of this compound. Further research focusing on the direct comparison of the pharmacological and pharmacokinetic profiles of the (R)- and (S)-enantiomers is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 2. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and pharmacological roles of HCA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the GC-MS Analysis of Methyl 3-Hydroxyoctanoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of methyl 3-hydroxyoctanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable to the analysis of this compound in various matrices, particularly from the hydrolysis of polyhydroxyalkanoate (PHA) biopolymers.
Introduction
This compound is a fatty acid methyl ester (FAME) that serves as a monomer unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are of significant interest in the development of biodegradable plastics and have applications in the medical and pharmaceutical fields. Accurate and reliable quantification of the constituent monomers, such as this compound, is crucial for characterizing these polymers and for metabolic studies in PHA-producing microorganisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds like FAMEs.[1][2]
This application note details the necessary steps for sample preparation via acid-catalyzed methanolysis and subsequent analysis by GC-MS.
Experimental Protocols
2.1. Sample Preparation: Acid-Catalyzed Methanolysis
This protocol is adapted from methods used for the analysis of PHA monomers.[3][4] It involves the conversion of 3-hydroxyoctanoic acid residues within a polymer or a biological matrix to their volatile methyl ester derivatives for GC-MS analysis.
Reagents and Materials:
-
Dried sample containing 3-hydroxyoctanoic acid (e.g., lyophilized bacterial cells, extracted PHA polymer)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Chloroform (CHCl₃)
-
Deionized water
-
Screw-capped glass test tubes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
GC vials with inserts
Procedure:
-
Weigh approximately 10 mg of the dried sample into a screw-capped glass test tube.
-
Prepare a 15% (v/v) sulfuric acid in methanol solution by carefully adding 15 ml of concentrated H₂SO₄ to 85 ml of anhydrous methanol. Caution: This should be done in a fume hood with appropriate personal protective equipment, as the reaction is exothermic.
-
Add 2 ml of the 15% sulfuric acid/methanol solution and 2 ml of chloroform to the test tube containing the sample.[3]
-
Securely cap the test tube and vortex briefly to mix the contents.
-
Heat the mixture at 100°C for 140 minutes in a heating block or oven to facilitate the methanolysis reaction.[3]
-
Allow the test tube to cool to room temperature.
-
Add 1 ml of deionized water to the tube to induce phase separation.[3]
-
Vortex the tube for 1 minute and then centrifuge at a low speed to separate the layers.
-
The bottom layer is the organic phase containing the this compound. Carefully transfer this lower chloroform layer to a clean GC vial using a Pasteur pipette for GC-MS analysis.
2.2. GC-MS Analysis
The following GC-MS parameters are based on a method successfully used for the analysis of mcl-PHA monomers, including this compound.[4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GC-MS QP 2010 or equivalent).[3]
-
Capillary Column: A non-polar or medium-polarity column is suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
GC-MS Conditions:
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.[5] (representative) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Interface Temperature | 250°C |
| Mass Scan Range | 45-600 m/z |
| Solvent Delay | 3 min |
Data Presentation
3.1. Chromatographic Data
The analysis of a complex mixture of mcl-PHA monomers by GC-MS will produce a chromatogram where each peak corresponds to a different monomer. In a study by Jung et al. (2018), a total-ion chromatogram of mcl-PHA monomers from P. putida KT2440 showed a distinct peak for 3-hydroxyoctanoate (3HO).[4] While the exact retention time was not stated, it can be estimated from the chromatogram to be approximately 10-12 minutes under the specified conditions. The precise retention time can vary between instruments and with slight variations in the chromatographic conditions.
3.2. Mass Spectrometric Data
The identification of this compound is confirmed by its characteristic mass spectrum obtained by electron ionization. The fragmentation pattern is a unique fingerprint of the molecule.
Table 1: Key Mass Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 103 | 100 | [CH(OH)CH₂COOCH₃]⁺ |
| 71 | ~40 | [C₅H₁₁]⁺ (Pentyl fragment) |
| 43 | ~35 | [C₃H₇]⁺ (Propyl fragment) |
| 115 | ~20 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 143 | ~10 | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 174 | <5 | [M]⁺ (Molecular Ion) |
Data is based on the NIST Mass Spectrometry Data Center.
The base peak at m/z 103 is characteristic of the McLafferty rearrangement of the methyl ester of a 3-hydroxy fatty acid.
Visualizations
Diagram 1: Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Diagram 2: Fragmentation Pathway of this compound
Caption: Key fragmentation pathways of this compound in EI-MS.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Note: Quantification of Methyl 3-Hydroxyoctanoate in Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-hydroxyoctanoate is a fatty acid methyl ester that serves as a monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are produced by various bacteria, such as Pseudomonas putida, as intracellular carbon and energy storage materials.[1] The quantification of this compound is crucial for understanding the metabolic pathways involved in PHA production, optimizing fermentation processes, and exploring the biological activities of these compounds. (R)-3-hydroxyoctanoic acid and its derivatives have been shown to inhibit quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa.[2][3] This application note provides a detailed protocol for the quantification of this compound in bacterial cultures using gas chromatography-mass spectrometry (GC-MS), including sample preparation, derivatization, and analytical methods.
Data Presentation
The production of poly-3-hydroxyoctanoate (PHO) and other mcl-PHAs can vary significantly depending on the bacterial strain, culture conditions, and carbon source. The following table summarizes quantitative data from various studies on PHA production in Pseudomonas putida.
| Bacterial Strain | Carbon Source | Fermentation Time (h) | PHA Content (% of Cell Dry Weight) | PHO Titer (g/L) | Monomer Composition (molar %) | Reference |
| Pseudomonas putida GPo1 | Sodium Octanoate | 48 | 48.9 | 0.18 g/L/h productivity | 3-hydroxyoctanoic acid (96%) | [4] |
| Pseudomonas putida KT2440 | Crude Glycerol | 60 | 21.4 | 9.7 | 3-hydroxydecanoate dominant | [2] |
| Pseudomonas putida KT2440 ΔphaZ | Crude Glycerol | 60 | 27.2 | 12.7 | 3-hydroxydecanoate dominant | [2] |
| Pseudomonas putida | Sodium Octanoate | Continuous Culture | >10 | Not Specified | 3-hydroxyoctanoic acid (88%), 3-hydroxyhexanoic acid (12%) | [5] |
| Pseudomonas mendocina | Sodium Octanoate | 48 | 31.38 | Not Specified | Homopolymer of 3-hydroxyoctanoate | [1] |
Experimental Protocols
This section details the methodology for the quantification of this compound from bacterial cultures. The workflow involves bacterial cultivation, extraction of PHAs, methanolysis to convert the polymer to its constituent fatty acid methyl esters, and subsequent analysis by GC-MS.
Bacterial Cultivation
This protocol is based on the cultivation of Pseudomonas putida for the production of PHO.
Materials:
-
Pseudomonas putida strain (e.g., GPo1 or KT2440)
-
Mineral Salt Medium (MSM)
-
Sodium octanoate (carbon source)
-
Ammonium chloride (nitrogen source)
-
Shake flasks or bioreactor
-
Incubator shaker
Procedure:
-
Prepare the Mineral Salt Medium (MSM). The composition can be adapted, but a typical formulation includes essential minerals and trace elements.
-
Inoculate a seed culture in a suitable medium and grow overnight at 30°C with shaking.
-
For the main culture, inoculate fresh MSM containing a defined concentration of sodium octanoate (e.g., 20 mM) and a limiting concentration of a nitrogen source like ammonium chloride (e.g., 2.8 mM) with the seed culture.
-
Incubate the culture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration. For bioreactor cultivations, maintain the pH at 6.9 and the dissolved oxygen level at 30-40% saturation.[4]
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest the bacterial cells during the stationary phase, typically after 48-72 hours, by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with distilled water and then lyophilize (freeze-dry) the biomass to a constant weight.
Extraction and Methanolysis of Poly-3-hydroxyoctanoate
This protocol describes the conversion of the intracellular PHO polymer into this compound for GC-MS analysis.[4][6]
Materials:
-
Lyophilized bacterial biomass
-
Chloroform (HPLC grade)
-
Methanol (anhydrous, HPLC grade)
-
Sulfuric acid (concentrated)
-
Internal standard (e.g., methyl heptadecanoate or 3-methylbenzoic acid)[7][8]
-
Screw-cap glass vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh 5-10 mg of lyophilized bacterial biomass into a screw-cap glass vial.
-
Prepare a methanolysis solution consisting of 15% (v/v) sulfuric acid in methanol.
-
Add 2 mL of chloroform and 2 mL of the acidic methanol solution to the biomass.[4]
-
Add a known amount of an internal standard to the mixture for quantification.[8]
-
Tightly cap the vial and heat the mixture at 100°C for 4 hours in a heating block or oven.[7] This step facilitates the simultaneous extraction and transesterification of the PHA.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water to the vial, cap it, and vortex vigorously for 1 minute to partition the phases.
-
Centrifuge the vial at a low speed (e.g., 1000 x g for 5 minutes) to achieve a clear separation of the organic (chloroform) and aqueous phases.
-
Carefully transfer the lower organic phase, containing the methyl esters, to a new GC vial for analysis.
GC-MS Quantification of this compound
This section provides a general protocol for the GC-MS analysis. Instrument parameters may require optimization.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., VF-17ms or equivalent)
-
Helium (carrier gas)
-
This compound standard for calibration curve
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in chloroform at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each standard should also contain the internal standard at the same concentration used in the samples. Analyze these standards by GC-MS to construct a calibration curve of peak area ratio (analyte/internal standard) versus concentration.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: An example program is an initial temperature of 55°C for 1 minute, then ramp at 20°C/min to 130°C, hold for 2 minutes, then ramp at 5°C/min to 160°C, and finally ramp at 30°C/min to 300°C and hold for 5 minutes.[9]
-
MS Transfer Line Temperature: 280°C
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum to a reference spectrum or the prepared standard.
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the original amount of PHO in the bacterial biomass, taking into account the initial biomass weight and the stoichiometry of the methanolysis reaction.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in bacterial cultures.
Caption: Workflow for quantification of this compound.
Signaling Pathway
(R)-3-hydroxyalkanoates are precursors for the synthesis of rhamnolipids and are also involved in bacterial communication, such as the quorum-sensing systems in Pseudomonas aeruginosa. The Las and Rhl systems are two interconnected quorum-sensing circuits that regulate the expression of numerous virulence factors.[10][11]
Caption: Simplified Las and Rhl quorum sensing pathways in P. aeruginosa.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accumulation of Poly[(R)-3-Hydroxyalkanoates] in Pseudomonas oleovorans during Growth with Octanoate in Continuous Culture at Different Dilution Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of mcl-Poly(3-hydroxyalkanoates) synthesis by different Pseudomonas putida strains from crude glycerol: citrate accumulates at high titer under PHA-producing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Poly(3-hydroxyoctanoate): A Detailed Guide for Researchers
Application Note: AN2025-12-13
Abstract
This document provides detailed protocols for the chemical and enzymatic synthesis of poly(3-hydroxyoctanoate) (P(3HO)), a biodegradable and biocompatible medium-chain-length polyhydroxyalkanoate (mcl-PHA), from its monomer, methyl 3-hydroxyoctanoate. P(3HO) is a versatile biopolymer with significant potential in drug delivery, tissue engineering, and as a sustainable alternative to conventional plastics. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to producing P(3HO) with tailored properties. This document includes quantitative data in structured tables for easy comparison and visual diagrams of the experimental workflows.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms. Among them, medium-chain-length PHAs (mcl-PHAs), such as poly(3-hydroxyoctanoate) (P(3HO)), are particularly attractive for biomedical applications due to their elastomeric properties, low crystallinity, and excellent biocompatibility. While microbial fermentation is a common route for P(3HO) production, chemical and enzymatic synthesis from well-defined monomers like this compound offer greater control over the polymer's molecular weight and structure. This application note details two primary methods for the synthesis of P(3HO) from this compound: chemical polycondensation and enzyme-catalyzed polymerization.
Applications in Research and Drug Development
P(3HO) is a promising material for a range of biomedical applications:
-
Drug Delivery: The hydrophobic and biodegradable nature of P(3HO) makes it an excellent candidate for creating micro- and nanoparticles for the controlled release of therapeutic agents.
-
Tissue Engineering: Its elastomeric properties are well-suited for fabricating scaffolds that mimic the mechanical properties of soft tissues, such as cardiac and neural tissue.
-
Biocompatible Coatings: P(3HO) can be used to coat medical implants to improve their biocompatibility and reduce inflammatory responses.
-
Sustainable Materials: As a biodegradable polymer derived from renewable resources, P(3HO) is an environmentally friendly alternative to petroleum-based plastics in various applications.
Experimental Protocols
Two primary methods for the synthesis of P(3HO) from this compound are presented below.
Protocol 1: Chemical Synthesis via Polycondensation
This method involves the self-condensation of this compound using a transesterification catalyst, with the removal of methanol to drive the polymerization reaction.
Materials:
-
This compound (monomer)
-
Titanium (IV) isopropoxide (catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
High-vacuum line
-
Schlenk flask and condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add this compound (e.g., 10 g, 1 equivalent) and anhydrous toluene (e.g., 50 mL) to the Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Introduce titanium (IV) isopropoxide (e.g., 0.1 mol% relative to the monomer) into the reaction mixture.
-
Polymerization:
-
Heat the mixture to 120°C under a slow stream of inert gas to initiate the reaction and distill off the toluene and methanol byproduct.
-
After the initial distillation, gradually increase the temperature to 140°C and apply a vacuum (e.g., starting at 100 mbar and slowly reducing to <1 mbar) over several hours to facilitate the removal of methanol and drive the polymerization to completion. The total reaction time is typically 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the resulting viscous polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated P(3HO) by filtration.
-
Repeat the dissolution-precipitation step twice to ensure the removal of unreacted monomer and catalyst residues.
-
-
Drying: Dry the purified P(3HO) in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Enzymatic Synthesis via Lipase Catalysis
This method utilizes a lipase enzyme to catalyze the polymerization of this compound in a solvent-free system or in an organic solvent.
Materials:
-
This compound (monomer)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Toluene or diphenyl ether (optional, as solvent)
-
Methanol (for washing)
-
Chloroform (for dissolution)
-
Hexane (for precipitation)
-
Vacuum desiccator
-
Shaking incubator or reaction vessel with overhead stirring
Procedure:
-
Enzyme Preparation: Dry the immobilized lipase under vacuum for at least 24 hours before use.
-
Reaction Setup:
-
Solvent-free: Add this compound and the dried immobilized lipase (e.g., 10% w/w of the monomer) to a reaction vessel.
-
Solvent-based: Dissolve this compound in an appropriate organic solvent (e.g., toluene or diphenyl ether) and add the dried immobilized lipase.
-
-
Polymerization:
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-90°C) with continuous stirring or shaking.
-
Apply a vacuum to the system to remove the methanol byproduct, which shifts the equilibrium towards polymer formation. The reaction is typically run for 48-96 hours.
-
-
Purification:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with methanol and dried for potential reuse.
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the P(3HO) by adding the chloroform solution to an excess of cold hexane.
-
Collect the polymer by filtration.
-
-
Drying: Dry the purified P(3HO) in a vacuum desiccator at room temperature.
-
Characterization: Analyze the synthesized polymer using GPC, NMR, and DSC as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of P(3HO) and related mcl-PHAs using the described methods. Note that these are representative values and actual results may vary depending on specific reaction conditions.
Table 1: Chemical Polycondensation of this compound (Illustrative Data)
| Parameter | Value |
| Monomer Conversion | > 95% |
| Polymer Yield | 80-90% |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | -35 to -25 °C |
| Melting Temperature (Tm) | 45-60 °C |
Table 2: Enzymatic Polymerization of this compound (Illustrative Data)
| Parameter | Value |
| Monomer Conversion | 85-95% |
| Polymer Yield | 75-85% |
| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.2 - 2.0 |
| Glass Transition Temperature (Tg) | -35 to -25 °C |
| Melting Temperature (Tm) | 45-60 °C |
Visualizations
The following diagrams illustrate the experimental workflows for the chemical and enzymatic synthesis of poly(3-hydroxyoctanoate).
Caption: Workflow for the chemical synthesis of P(3HO).
Caption: Workflow for the enzymatic synthesis of P(3HO).
Application Notes and Protocols for Polyhydroxyalkanoate (PHA) Analysis Using Methyl 3-Hydroxyoctanoate as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms. Their diverse material properties, ranging from stiff and brittle to rubber-like, make them attractive candidates for a wide array of applications, including in the development of drug delivery systems, medical implants, and biodegradable packaging. Accurate and reliable quantification of PHA content and monomer composition is crucial for research, development, and quality control.
Gas chromatography (GC) is a widely adopted and robust analytical technique for PHA analysis. The standard method involves the transesterification of the PHA polymer into its constituent 3-hydroxyalkanoic acid methyl esters (3-HA-MEs), which are volatile and amenable to GC analysis. The use of a reliable standard is paramount for accurate quantification. Methyl 3-hydroxyoctanoate is a suitable standard for the quantification of medium-chain-length PHAs (mcl-PHAs), particularly those containing 3-hydroxyoctanoate (3HO) monomers.
These application notes provide detailed protocols for the quantification of PHAs using this compound as an external standard with GC analysis.
Core Principles
The quantification of PHA by gas chromatography involves three key steps:
-
Sample Preparation and Lysis: Disruption of the cells to release the intracellular PHA granules.
-
Transesterification: The conversion of the PHA polymer into its corresponding 3-hydroxyalkanoic acid methyl esters (3-HA-MEs) through acid-catalyzed methanolysis.
-
Gas Chromatographic Analysis: Separation and quantification of the 3-HA-MEs using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
This compound is used to create a calibration curve, allowing for the accurate determination of the concentration of 3-hydroxyoctanoate and other related mcl-PHA monomers in the sample.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for Calibration Curve
Objective: To prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for the quantification of PHA monomers.
Materials:
-
This compound (high purity)
-
Chloroform (GC grade)
-
Methanol (GC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Dissolve the weighed standard in a small amount of chloroform in a 10 mL volumetric flask.
-
Bring the volume up to the mark with chloroform and mix thoroughly. This is your stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with chloroform to prepare a series of working standards. A typical concentration range for the calibration curve is 10 to 200 µg/mL.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with chloroform.
-
Prepare at least five different concentrations for the calibration curve.
-
Table 1: Example of Standard Solution Preparation
| Standard Concentration (µg/mL) | Volume of Stock Solution (1000 µg/mL) | Final Volume (mL) |
| 200 | 2 mL | 10 |
| 100 | 1 mL | 10 |
| 50 | 0.5 mL | 10 |
| 25 | 0.25 mL | 10 |
| 10 | 0.1 mL | 10 |
Protocol 2: Sample Preparation and Transesterification of PHA
Objective: To extract and convert PHA from microbial biomass into 3-hydroxyalkanoic acid methyl esters for GC analysis.
Materials:
-
Lyophilized (freeze-dried) microbial cells containing PHA
-
Chloroform (GC grade)
-
Methanol (GC grade) containing 15% (v/v) sulfuric acid
-
Internal standard solution (e.g., methyl benzoate in chloroform, optional)
-
Screw-capped glass tubes (heat-resistant)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weighing: Accurately weigh 5-10 mg of lyophilized cell biomass into a screw-capped glass tube.
-
Addition of Reagents:
-
Add 2 mL of chloroform.
-
Add 2 mL of methanol containing 15% (v/v) sulfuric acid.
-
If using an internal standard, add a known amount at this stage.
-
-
Transesterification Reaction:
-
Tightly cap the tubes.
-
Heat the mixture at 100°C for 4 hours in a heating block or shaking water bath.
-
-
Phase Separation:
-
Cool the tubes to room temperature.
-
Add 1 mL of distilled water to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the methyl esters into the chloroform phase.
-
Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
-
Sample Collection:
-
Carefully collect the lower organic (chloroform) phase containing the 3-HA-MEs using a glass pipette.
-
Transfer the organic phase to a clean GC vial for analysis.
-
Protocol 3: Gas Chromatography (GC) Analysis
Objective: To separate and quantify the 3-HA-MEs using a gas chromatograph with a flame ionization detector (FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5, or equivalent) with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
Temperature Program:
A typical oven temperature program for the separation of mcl-PHA monomers is as follows:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 8°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
Note: The temperature program should be optimized for the specific column and analytes of interest.
Data Presentation and Analysis
Calibration Curve
-
Inject the prepared this compound standard solutions into the GC under the optimized conditions.
-
Obtain the peak area for this compound at each concentration.
-
Plot a graph of peak area versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is indicated by an R² value ≥ 0.995.
Table 2: Representative Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 15000 |
| 25 | 37500 |
| 50 | 75000 |
| 100 | 150000 |
| 200 | 300000 |
Note: This is example data. Actual values will vary depending on the instrument and conditions.
Linearity: R² > 0.998 Limit of Detection (LOD): Typically in the range of 0.5 - 2 µg/mL Limit of Quantification (LOQ): Typically in the range of 2 - 5 µg/mL
Quantification of PHA in Samples
-
Inject the prepared sample extract (from Protocol 2) into the GC.
-
Identify the peak corresponding to this compound based on its retention time, which should match the retention time of the standard.
-
Determine the peak area of the this compound in the sample.
-
Calculate the concentration of this compound in the extract using the calibration curve equation.
-
Calculate the PHA content in the original biomass sample using the following formula:
PHA Content (% of dry cell weight) = (CPHA x Vchloroform) / Wbiomass x 100
Where:
-
CPHA = Concentration of the PHA monomer (e.g., this compound) in the chloroform extract (mg/mL), calculated from the calibration curve.
-
Vchloroform = Total volume of the chloroform used for extraction (mL).
-
Wbiomass = Weight of the lyophilized biomass used (mg).
-
Mandatory Visualizations
Caption: Experimental workflow for PHA quantification.
Caption: Transesterification of PHA to methyl esters.
Application Note & Protocol: Biocompatibility Testing of Poly(3-hydroxyoctanoate) (P3HO) Scaffolds
Introduction
Poly(3-hydroxyoctanoate) (P3HO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), is a biodegradable and biocompatible polyester produced by various bacteria.[1][2] Its elastomeric properties, coupled with a controllable degradation rate, make it an excellent candidate for biomedical applications, including tissue engineering scaffolds for cardiac and soft tissue repair.[1][3] The biological evaluation of any medical device or material is critical to ensure it performs with an appropriate host response in a specific application, a principle known as biocompatibility.[4][5] This evaluation is guided by international standards, primarily the ISO 10993 series, which outlines a framework for testing based on the nature and duration of body contact.[6][7][8]
This document provides detailed protocols and application notes for the essential in vitro biocompatibility testing of P3HO scaffolds, targeting researchers, scientists, and drug development professionals. The focus is on foundational assays for cytotoxicity, cell viability, and cell adhesion, which are critical first steps in the risk assessment process for a new biomaterial.
Part 1: In Vitro Biocompatibility Assessment
In vitro biocompatibility testing is the first step in evaluating a new biomaterial. These tests are designed to assess the material's potential to cause cell damage (cytotoxicity) and its ability to support cellular functions like adhesion and proliferation. Studies have shown that P3HO and its blends exhibit excellent biocompatibility, supporting high cell viability and adhesion.[1][3][9]
Cytotoxicity & Cell Viability
Cytotoxicity assays measure the degree to which a material is toxic to cells. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage. According to ISO 10993-5, a material is generally considered non-cytotoxic if cell viability remains above 70%.[10][11] P3HO scaffolds have been shown to be non-toxic and to support cell viability and proliferation as effectively as standard tissue culture materials like collagen.[3]
Table 1: Summary of Quantitative Cytotoxicity and Viability Data for P3HO Scaffolds
| Assay | Cell Line | Time Point | Result | Conclusion |
|---|---|---|---|---|
| MTT Assay | Neonatal Ventricular Rat Myocytes (NVRM) | 72 hours | >95% Viability vs. Control | Non-cytotoxic, supports high cell viability.[3] |
| MTT Assay | Human Lung Fibroblasts (MRC5) | 48 hours | Statistically significant increase in viability vs. PLA | Blending with P3HO improves biocompatibility.[1] |
| LDH Assay | Mouse Embryonic Fibroblasts (MEF 3T3) | 48 hours | <10% Cytotoxicity vs. Positive Control | Minimal cell membrane damage.[12] |
| Live/Dead Staining | Human Adipose-derived Stem Cells (hADSCs) | 5 days | >98% Live Cells | Excellent support for cell survival over time.[13] |
Cell Adhesion and Proliferation
For tissue engineering applications, a scaffold must provide a suitable surface for cells to attach, spread, and multiply.[14][15] The surface topography and hydrophilicity of a scaffold can significantly influence these cellular behaviors.[16] P3HO-based scaffolds have been shown to support exceptional cell adhesion and migration, which are prerequisites for forming new tissue.[1][17]
Table 2: Summary of Quantitative Cell Adhesion and Proliferation Data for P3HO Scaffolds
| Assay | Cell Line | Time Point | Result | Conclusion |
|---|---|---|---|---|
| Cell Count (DAPI) | Mouse Fibroblasts (NIH 3T3) | 5 days | 2.5-fold increase in cell number | P3HO supports robust cell proliferation.[18] |
| SEM Analysis | Myoblast Cell Lines (C2C12) | 72 hours | Confluent monolayer with well-spread morphology | P3HO surface promotes excellent cell adhesion and spreading.[9] |
| Proliferation Rate | Human Mesenchymal Stem Cells (hMSCs) | 7 days | Proliferation rate comparable to tissue culture plastic | Biocompatible and suitable for stem cell applications.[9] |
Part 2: In Vivo Biocompatibility & Inflammatory Response
Following successful in vitro testing, in vivo studies are conducted to evaluate the material's interaction with a biological system. When a biomaterial is implanted, it triggers a host response, starting with acute inflammation and potentially progressing to chronic inflammation and fibrous encapsulation.[19][20] An ideal biomaterial elicits a minimal inflammatory response that resolves quickly, allowing for tissue integration. The process involves the migration of neutrophils and monocytes to the implant site, where monocytes differentiate into macrophages.[21][22] These macrophages can adopt a pro-inflammatory (M1) or pro-healing (M2) phenotype, influencing the outcome of tissue regeneration.[19]
Part 3: Experimental Workflows & Protocols
A systematic approach is essential for evaluating the biocompatibility of P3HO scaffolds. The workflow begins with fundamental cytotoxicity screening and progresses to more complex evaluations of cell-scaffold interactions.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of viability.[23] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Sterile P3HO scaffolds in a multi-well plate
-
Cell culture medium (e.g., DMEM), phenol red-free for the assay step
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells directly onto the P3HO scaffolds in a multi-well plate. Culture for the desired period (e.g., 24, 48, 72 hours). Include control wells with cells on tissue culture plastic and wells with scaffolds but no cells (blank).
-
Reagent Preparation: Prepare a 1 mg/mL working solution of MTT in phenol red-free medium.[23]
-
Incubation: Aspirate the culture medium from the wells. Add 1 mL of the MTT working solution to each well.[23]
-
Protect from Light: Cover the plate with aluminum foil, as the MTT reagent is light-sensitive.[23]
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need optimization depending on the cell type.[11][23]
-
Solubilization: Aspirate the MTT solution. Add 1 mL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[11][23]
-
Extraction: Place the plate on a rotating platform for 10-15 minutes to ensure the formazan is fully solubilized from the porous scaffold.[23]
-
Measurement: Transfer 100-200 µL of the solution from each well to a 96-well plate. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]
-
Calculation: Calculate cell viability as: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100%.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[24][25]
Materials:
-
Cell-seeded P3HO scaffolds in a multi-well plate
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (positive control, usually included in the kit)
-
Microplate reader
Procedure:
-
Culture Setup: Seed cells onto scaffolds as described for the MTT assay. Include positive controls (cells treated with lysis buffer 30-45 minutes before the assay) and negative controls (cells on tissue culture plastic).
-
Sample Collection: Carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well without disturbing the cell layer.[25] Transfer to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Calculate cytotoxicity as: (OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control) * 100%. A value below 10-20% is generally considered non-cytotoxic.[10]
Protocol 3: Live/Dead Staining for Cell Viability
This fluorescence-based assay provides a direct visualization of live and dead cells on the scaffold. It uses two probes: Calcein-AM, which stains viable cells green, and Ethidium homodimer-1 (EthD-1), which stains dead cells with compromised membranes red.[26][27]
Materials:
-
Commercially available Live/Dead viability/cytotoxicity kit (e.g., from Invitrogen)
-
Sterile PBS or fresh culture medium
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP for live cells, Texas Red for dead cells).[26]
Procedure:
-
Reagent Preparation: Prepare the Live/Dead staining solution by mixing Calcein-AM and EthD-1 in sterile PBS or medium according to the manufacturer's protocol. A common ratio is 1 µL of red staining solution to 1 mL of green staining solution.[26][27]
-
Staining: Aspirate the culture medium from the cell-seeded scaffolds and gently wash once with PBS.
-
Incubation: Add enough staining solution to fully cover each scaffold (e.g., 200-400 µL).[26]
-
Protect from Light: Cover the plate with aluminum foil.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[26]
-
Imaging: Aspirate the staining solution and replace it with fresh PBS or medium. Immediately visualize the scaffolds using a fluorescence microscope. Capture images of both green (live) and red (dead) cells. Confocal microscopy can be used for 3D visualization within the scaffold.[28][29]
Protocol 4: SEM for Cell Morphology Analysis
Scanning Electron Microscopy (SEM) is used to visualize the surface topography of the scaffold and to observe cell morphology, adhesion, and spreading at high resolution.
Materials:
-
Primary fixative: Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Dehydrating agent: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)
-
Drying agent: Hexamethyldisilazane (HMDS) or critical point dryer.[30][31]
-
SEM stubs and conductive tape
-
Sputter coater (e.g., gold or palladium)
Procedure:
-
Fixation: After the desired culture period, aspirate the medium and gently wash the cell-seeded scaffolds twice with PBS.
-
Primary Fixation: Immerse the scaffolds in the primary fixative solution and incubate for at least 2 hours at 4°C.
-
Washing: Wash the scaffolds three times with PBS to remove excess fixative.
-
Dehydration: Dehydrate the samples by immersing them in a graded series of ethanol for 15 minutes each (e.g., 50%, 70%, 90%, 100%, 100%).[32]
-
Drying:
-
HMDS Method: Immerse the dehydrated samples in HMDS for 10-15 minutes under a fume hood.[33] Aspirate the HMDS and allow the samples to air dry completely.
-
Critical Point Drying: Alternatively, use a critical point dryer for optimal preservation of cellular structures.
-
-
Mounting: Mount the dried scaffolds onto SEM stubs using double-sided conductive carbon tape.
-
Coating: Sputter coat the samples with a thin layer of a conductive metal (e.g., gold) to prevent charging under the electron beam.[34]
-
Imaging: Image the samples in a scanning electron microscope to observe cell distribution, morphology, and interaction with the scaffold fibers.
References
- 1. Biological and physiochemical studies of electrospun polylactid/polyhydroxyoctanoate PLA/P(3HO) scaffolds for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(3-hydroxyoctanoate), a promising new material for cardiac tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 5. ISO 10993 - Wikipedia [en.wikipedia.org]
- 6. matrixone.health [matrixone.health]
- 7. medinstitute.com [medinstitute.com]
- 8. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 9. Exploiting Polyhydroxyalkanoates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02485K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fabricated polyhydroxyalkanoates blend scaffolds enhance cell viability and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of bacterial adhesion and cellular proliferation on newly developed three-dimensional scaffolds manufactured by rapid prototyping technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Poly-3-Hydroxybutyrate (P3HB) Scaffolds Used for Epidermal Cells Growth as Potential Biomatrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Polymeric Coatings for Implantable Biomaterials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inflammatory responses to implanted polymeric biomaterials: role of surface-adsorbed immunoglobulin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reprocell.com [reprocell.com]
- 24. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 26. ilexlife.com [ilexlife.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Confocal imaging protocols for live/dead staining in three-dimensional carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Confocal Imaging Protocols for Live/Dead Staining in Three-Dimensional Carriers | Springer Nature Experiments [experiments.springernature.com]
- 30. SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS. | Semantic Scholar [semanticscholar.org]
- 31. SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Methyl 3-Hydroxyoctanoate Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxyoctanoate is a monomer that can be polymerized to form poly(3-hydroxyoctanoate) (P(3HO)), a type of polyhydroxyalkanoate (PHA). PHAs are biodegradable and biocompatible polyesters produced by various microorganisms[1][2]. Due to these properties, materials based on this compound are of significant interest for a range of biomedical applications, including tissue engineering scaffolds, drug delivery systems, and medical implants[1][3]. Assessing the cytotoxicity of these materials is a critical step in their preclinical evaluation to ensure they do not elicit toxic effects on cells.
This document provides detailed protocols for conducting cytotoxicity assays on this compound-based materials, guidance on data interpretation, and an overview of a potential signaling pathway involved in the cellular response to these materials.
Data Presentation
The biocompatibility of polyhydroxyalkanoates, including P(3HO), has been demonstrated in several studies. Generally, these materials exhibit low to no cytotoxicity. Below is a summary of representative quantitative data from in vitro cytotoxicity studies on P(3HO) and related materials.
| Material | Cell Line | Assay | Concentration/Form | Cell Viability (%) | Reference |
| P(3HO-co-3HD-co-3HDD) Film | L929 (mouse fibroblasts) | Resazurin | Extract | 99 ± 10 | [4] |
| PLA/P(3HO) Blend Scaffolds | MRC5 (human lung fibroblasts) | MTT | Extract (50%, 25%, 12.5% v/v) | Excellent cell adhesion and viability reported (specific percentages not detailed) | [3] |
| PLA/P(3HO) Blend Scaffolds | MEF 3T3 (mouse embryonic fibroblasts) | Confocal Microscopy | Direct Contact | Excellent cell adhesion and viability reported (specific percentages not detailed) | [3] |
Note: P(3HO-co-3HD-co-3HDD) is a copolymer of 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoate. PLA is polylactic acid.
Experimental Protocols
The following protocols describe standard methods for assessing the in vitro cytotoxicity of this compound-based materials. The MTT assay is detailed here as a primary example of a quantitative colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound based material (e.g., films, scaffolds, or extracts)
-
Mammalian cell line (e.g., L929 fibroblasts, 3T3 fibroblasts, or a cell line relevant to the material's intended application)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Material Preparation (Indirect Extraction Method):
-
Prepare extracts of the this compound-based material according to ISO 10993-5 standards. A common method is to incubate the material in serum-free cell culture medium at a surface area or mass to volume ratio (e.g., 3 cm²/mL or 0.2 g/mL) for 24 hours at 37°C.
-
After incubation, collect the extract and sterilize it by passing it through a 0.22 µm syringe filter.
-
Prepare serial dilutions of the extract in complete cell culture medium (e.g., 100%, 50%, 25%, 12.5% extract concentrations).
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete cell culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared material extract dilutions to the respective wells.
-
Include negative controls (cells treated with fresh complete culture medium only) and positive controls (cells treated with a known cytotoxic agent, e.g., 0.1% Triton X-100).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
-
A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway
While PHAs are generally biocompatible, some studies suggest that under certain conditions, they can influence cell behavior, including the induction of apoptosis (programmed cell death). Research on a PHA terpolymer has indicated that apoptosis in osteoblasts can be initiated through a pathway involving integrin signaling and caspase-8 activation[3]. This may occur if the material surface does not allow for the proper binding of cellular integrin receptors to extracellular matrix (ECM) proteins.
Integrin-Mediated Apoptosis Pathway:
-
Cell Adhesion and Integrin Binding: Cells adhere to surfaces via integrin receptors that bind to specific proteins in the extracellular matrix (ECM), such as fibronectin and vitronectin. This binding is crucial for cell survival signaling.
-
Unligated Integrins: If the surface of the this compound-based material does not present the appropriate ligands for integrin binding, or if the conformation of adsorbed ECM proteins is altered, integrins such as αvβ3 may remain unbound or "unligated".
-
Caspase-8 Recruitment: Unligated integrin β3 has been shown to recruit pro-caspase-8 to the cell membrane[3].
-
Caspase-8 Activation: The recruitment and aggregation of pro-caspase-8 molecules at the cell membrane leads to their auto-activation through proteolytic cleavage.
-
Apoptosis Cascade: Activated caspase-8 can then initiate the downstream apoptosis cascade by directly cleaving and activating effector caspases (e.g., caspase-3), leading to the execution of apoptosis.
Signaling Pathway Diagram
Caption: Unligated integrin-mediated apoptosis.
Conclusion
The assessment of cytotoxicity is a fundamental requirement in the development of novel biomaterials. This compound-based materials, as part of the broader PHA family, generally demonstrate excellent biocompatibility. The MTT assay provides a robust and quantitative method for evaluating the in vitro cytotoxicity of these materials. While generally non-toxic, it is important for researchers to be aware of potential cellular signaling pathways, such as the integrin-mediated apoptosis pathway, that could be influenced by the surface properties of these materials. Further investigations into the specific interactions between this compound-based materials and various cell types will continue to advance their safe and effective use in biomedical applications.
References
- 1. Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoate and its efficient production: an eco-friendly approach towards development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and physiochemical studies of electrospun polylactid/polyhydroxyoctanoate PLA/P(3HO) scaffolds for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Degradation Study of Poly(3-hydroxyoctanoate) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro degradation studies of poly(3-hydroxyoctanoate) (P(3HO)) films. P(3HO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), is a biodegradable and biocompatible polymer with significant potential in biomedical and pharmaceutical applications, including drug delivery systems and temporary medical implants. Understanding its degradation behavior is crucial for the design and development of such applications.
Introduction to P(3HO) Degradation
Poly(3-hydroxyoctanoate) is primarily degraded through enzymatic hydrolysis, a process facilitated by PHA depolymerases secreted by various microorganisms.[1][2] Hydrolytic degradation in the absence of enzymes is a significantly slower process.[3] The rate of enzymatic degradation is influenced by several factors, including the polymer's crystallinity, surface area, and the concentration and activity of the degrading enzymes.[1][4] This document outlines the protocols for evaluating both enzymatic and hydrolytic degradation of P(3HO) films in an in vitro setting.
Data Presentation: Quantitative Analysis of P(3HO) Film Degradation
The following tables summarize the quantitative data related to the in vitro degradation of P(3HO) and similar polyhydroxyalkanoate films.
Table 1: Hydrolytic Degradation of P(3HO) Films in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
| Incubation Time (Months) | Weight Loss (%) | Average Molecular Weight (Mw) Change (%) |
| 0 | 0 | 0 |
| 6 | Negligible | Gradual Decrease |
| 12 | Negligible | Gradual Decrease |
| 24 | Negligible | Gradual Decrease |
Note: Data is based on studies indicating that hydrolytic degradation of P(3HO) is a very slow process with minimal mass loss over extended periods, but a gradual reduction in molecular weight is observed.
Table 2: Enzymatic Degradation Kinetics of a Polyhydroxyoctanoate (PHO) Copolymer Film by mcl-PHA Depolymerase.
This data is from a study on a PHO copolymer (84% 3-hydroxyoctanoate) and serves as a close approximation for the degradation kinetics of P(3HO) films.[4][5][6]
| Depolymerase Concentration (µg/mL) | Degradation Rate (ng cm⁻² s⁻¹) |
| 0.1 | ~1.5 |
| 10 | ~8.0 |
| 38.2 | 9.5 (Maximum Rate) |
| 80 | ~7.0 |
| 122.2 | ~5.5 |
Experimental Protocols
Preparation of P(3HO) Films by Solvent Casting
This protocol describes the preparation of P(3HO) films with a uniform thickness suitable for degradation studies.
Materials:
-
Poly(3-hydroxyoctanoate) (P(3HO)) polymer
-
Chloroform (or another suitable volatile solvent)
-
Glass petri dishes or a flat glass plate
-
Leveling surface
-
Fume hood
-
Desiccator
Procedure:
-
Dissolve a known amount of P(3HO) in chloroform to achieve a specific concentration (e.g., 5% w/v). Ensure complete dissolution by gentle stirring in a sealed container to prevent solvent evaporation.
-
Place a clean, dry glass petri dish or glass plate on a leveling surface inside a fume hood.
-
Carefully pour the P(3HO) solution onto the glass substrate, ensuring the solution spreads evenly.
-
Cover the setup with a lid slightly ajar to allow for slow and uniform solvent evaporation. This prevents the formation of defects in the film.
-
Allow the solvent to evaporate completely. This may take several hours to overnight.
-
Once the film is dry, carefully peel it from the glass substrate.
-
Dry the film further in a desiccator under vacuum to remove any residual solvent.
-
Cut the film into specimens of desired dimensions for the degradation studies.
In Vitro Hydrolytic Degradation Protocol
This protocol outlines the procedure for assessing the long-term hydrolytic stability of P(3HO) films.
Materials:
-
Pre-weighed and dimensioned P(3HO) film specimens
-
Sterile Phosphate Buffered Saline (PBS, pH 7.4)
-
Sterile containers (e.g., vials or bottles)
-
Incubator set at 37°C
-
Milli-Q or deionized water
-
Ethanol (70%) for sterilization
Procedure:
-
Measure the initial dry weight (W₀) of each P(3HO) film specimen.
-
Sterilize the film specimens by immersing them in 70% ethanol for 30 minutes, followed by rinsing with sterile PBS.
-
Place each film specimen in a separate sterile container.
-
Add a sufficient volume of sterile PBS to completely immerse the film. The volume should be large enough to maintain a constant pH during the degradation period.
-
Seal the containers and place them in an incubator at 37°C.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of samples for analysis.
-
Carefully remove the film specimens from the PBS solution.
-
Gently rinse the films with Milli-Q water to remove any salt residues.
-
Dry the films to a constant weight in a desiccator under vacuum.
-
Measure the final dry weight (Wf) of the degraded films.
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W₀ - Wf) / W₀] x 100
-
Analyze the molecular weight of the degraded films using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).
In Vitro Enzymatic Degradation Protocol
This protocol details the method for evaluating the enzymatic degradation of P(3HO) films using a specific PHA depolymerase.
Materials:
-
Pre-weighed and dimensioned P(3HO) film specimens
-
Purified P(3HO) depolymerase (e.g., from Pseudomonas fluorescens)[3][7][8]
-
Tris-HCl buffer (or another suitable buffer at optimal pH for the enzyme)
-
Sterile containers
-
Shaking incubator set at the optimal temperature for the enzyme (e.g., 37°C)
-
Sodium azide (optional, to prevent microbial contamination)
Procedure:
-
Measure the initial dry weight (W₀) of each P(3HO) film specimen.
-
Prepare a solution of the P(3HO) depolymerase in the appropriate buffer at the desired concentration.
-
Place each film specimen in a separate sterile container.
-
Add the enzyme solution to each container, ensuring the film is fully submerged. Include control samples with buffer only (no enzyme).
-
If necessary, add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
Incubate the samples in a shaking incubator at the optimal temperature for the enzyme.
-
At specified time intervals (e.g., 6, 12, 24, 48, 72 hours), remove a set of samples.
-
Stop the enzymatic reaction by, for example, adding a denaturing agent or by rapidly washing the film.
-
Wash the film specimens thoroughly with deionized water to remove the enzyme and any soluble degradation products.
-
Dry the films to a constant weight in a desiccator under vacuum.
-
Measure the final dry weight (Wf).
-
Calculate the percentage of weight loss.
-
Analyze the molecular weight of the degraded films using GPC/SEC.
Molecular Weight Analysis by GPC/SEC
This protocol provides a general procedure for determining the molecular weight distribution of P(3HO) films before and after degradation.[6][9][10]
Instrumentation and Materials:
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for polymer analysis in the relevant molecular weight range
-
Chloroform (or another suitable solvent for P(3HO)) as the mobile phase
-
Polystyrene standards for calibration
-
P(3HO) film samples (pre- and post-degradation)
Procedure:
-
Prepare a calibration curve using a series of narrow molecular weight distribution polystyrene standards.
-
Dissolve a known concentration of the P(3HO) film sample in the mobile phase (e.g., chloroform).
-
Filter the sample solution through a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any particulates.
-
Inject the filtered sample into the GPC/SEC system.
-
Elute the sample through the columns with the mobile phase at a constant flow rate.
-
Detect the eluting polymer using the RI detector.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.
Visualizations
The following diagrams illustrate the key experimental workflows and the mechanism of enzymatic degradation.
References
- 1. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Degradation kinetics of medium chain length Polyhydroxyalkanoate degrading enzyme: a quartz crystal microbalance study [frontiersin.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Degradation kinetics of medium chain length Polyhydroxyalkanoate degrading enzyme: a quartz crystal microbalance study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of poly(3-hydroxyoctanoic acid) [P(3HO)] by bacteria: purification and properties of a P(3HO) depolymerase from Pseudomonas fluorescens GK13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. files.core.ac.uk [files.core.ac.uk]
Protocol for Extracting Poly(3-hydroxyoctanoate) from Bacterial Biomass
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), from bacterial biomass. The protocols are designed for researchers, scientists, and professionals in drug development who require high-purity P(3HO) for various applications. This guide covers a range of extraction techniques, from traditional solvent-based methods to more sustainable enzymatic and chemical treatments.
Introduction
Poly(3-hydroxyoctanoate) (P(3HO)) is a biodegradable polyester synthesized by various bacteria, notably Pseudomonas species, as an intracellular carbon and energy storage material.[1][2][3] Its biocompatibility and elastomeric properties make it a promising biomaterial for applications in drug delivery, tissue engineering, and medical implants. The efficient extraction and purification of P(3HO) from bacterial biomass are critical steps that significantly impact the final polymer quality, including its purity, molecular weight, and thermal properties.[1][2]
This document outlines several common and effective methods for P(3HO) extraction, providing detailed step-by-step protocols. The choice of extraction method can influence the polymer's characteristics and should be selected based on the desired purity, yield, molecular weight retention, and environmental considerations.[4][5][6]
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is a critical step that influences the yield, purity, and integrity of the recovered P(3HO). The following table summarizes quantitative data from various studies to facilitate a comparative evaluation of different extraction techniques.
| Extraction Method | Bacterial Strain | P(3HO) Yield (%) | Purity (%) | Molecular Weight (kDa) | Polydispersity Index (PDI) | Reference |
| Solvent Extraction | ||||||
| Chloroform | Pseudomonas putida U | High | High | High | 1.75–4.50 | [4][7] |
| Anisole | PHA-containing biomass | > 80 | > 95 | > 200 | Not Reported | [8] |
| Dimethyl Carbonate (DMC) | Mixed Microbial Cultures | 63 | 98 | 1200 | Not Reported | [9] |
| Acetone | A. eutrophus | 24 (without pretreatment) | 96 (with acetone pretreatment) | Not Reported | Not Reported | [10] |
| Chemical Digestion | ||||||
| Sodium Hypochlorite (NaClO) | Pseudomonas putida U | 80 | 30 | Low (degradation) | Not Reported | [4][11] |
| Sodium Hydroxide (NaOH) | Pseudomonas putida U | 50-80 | 50-70 | Moderate | Not Reported | [4][11][12] |
| Mechanical Disruption | ||||||
| Sonication | Pseudomonas putida U | 60 | 30-40 | Not Reported | Not Reported | [4][11] |
| Bead Milling | Bacillus sp. | Not Reported | Not Reported | Not Reported | Not Reported | [5][13] |
| Enzymatic Digestion | ||||||
| Alcalase, SDS, EDTA, Lysozyme | Pseudomonas putida | ~90 | 92.6 | Not Reported | Not Reported | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table. It is crucial to handle all chemicals with appropriate safety precautions in a fume hood.
Protocol 1: Solvent Extraction using Chloroform
This is a widely used laboratory method known for yielding high-purity polymer.[5][7]
Materials:
-
Lyophilized P(3HO)-containing bacterial biomass
-
Chloroform (analytical grade)
-
Methanol or Ethanol (as anti-solvent)
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Oven
Procedure:
-
Biomass Preparation: Start with lyophilized (freeze-dried) bacterial cells to ensure complete removal of water, which can interfere with solvent extraction.
-
Extraction:
-
Suspend the lyophilized biomass in chloroform at a ratio of approximately 1 g of biomass to 20-30 mL of chloroform.
-
Stir the suspension at room temperature for 24-48 hours to dissolve the intracellular P(3HO).[15]
-
-
Separation of Biomass Debris:
-
Polymer Precipitation:
-
Collect the clear supernatant (filtrate) containing the dissolved P(3HO).
-
Slowly add an anti-solvent, such as cold methanol or ethanol (typically 5-10 volumes of the chloroform solution), to the P(3HO)-chloroform solution while stirring. This will cause the P(3HO) to precipitate out of the solution.[15]
-
-
Recovery and Drying:
-
Collect the precipitated P(3HO) by filtration or centrifugation.
-
Wash the polymer pellet/powder with fresh anti-solvent to remove any remaining impurities.
-
Dry the purified P(3HO) in an oven at a temperature below its melting point (e.g., 60°C) until a constant weight is achieved.[7]
-
Protocol 2: Non-Halogenated Solvent Extraction using Anisole
Anisole is a more environmentally friendly alternative to halogenated solvents.[8]
Materials:
-
Digested bacterial biomass (e.g., acid-treated)
-
Anisole (methoxybenzene)
-
Ethanol or other suitable alcohol for precipitation
-
Reactor with heating and agitation capabilities
-
Filtration system
-
Centrifuge
Procedure:
-
Biomass Pre-treatment: This protocol often follows a pre-treatment step, such as low molarity acid digestion, to partially break down non-PHA cellular components.[8]
-
Extraction:
-
Filtration: Filter the hot mixture to remove the non-PHA biomass from the P(3HO)-anisole solution.[8]
-
Precipitation:
-
Cool the P(3HO)-anisole solution.
-
Add an alcohol (e.g., ethanol) to precipitate the P(3HO).
-
-
Recovery and Drying:
-
Isolate the solid P(3HO) via centrifugation or filtration. Centrifugation tends to produce pellets, while filtration can yield a polymer sheet.[8]
-
Wash the recovered polymer with the precipitating alcohol.
-
Dry the purified P(3HO) to a constant weight.
-
Protocol 3: Chemical Digestion using Sodium Hydroxide (NaOH)
This method offers a sustainable alternative to solvent-based extractions by selectively digesting non-PHA cellular materials.[4][12]
Materials:
-
Lyophilized P(3HO)-containing bacterial biomass
-
Sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Water bath or incubator
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Digestion:
-
Recovery:
-
Centrifuge the mixture to pellet the P(3HO) granules.
-
Carefully decant the supernatant containing the solubilized non-PHA cellular components.
-
-
Washing and Purification:
-
Resuspend the P(3HO) pellet in deionized water.
-
Centrifuge again and discard the supernatant.
-
Repeat the washing step several times to ensure the removal of residual NaOH and cellular debris.
-
-
Drying: Lyophilize or oven-dry the purified P(3HO) pellet to a constant weight.
Protocol 4: Enzymatic Digestion
This method utilizes enzymes to specifically break down non-PHA cellular components, offering a gentle extraction process.[14][18]
Materials:
-
P(3HO)-containing bacterial biomass (wet or lyophilized)
-
Enzymes (e.g., Alcalase for proteins, Lysozyme for peptidoglycan)[14]
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Chelating agent (e.g., Ethylenediaminetetraacetic acid - EDTA)
-
Buffer solution (pH appropriate for enzyme activity)
-
Centrifuge and centrifuge tubes
-
Ultrafiltration system (optional)
Procedure:
-
Cell Lysis Cocktail Preparation: Prepare a solution containing a combination of enzymes and chemicals. A typical cocktail might include Alcalase, SDS, EDTA, and Lysozyme in a suitable buffer.[14]
-
Digestion:
-
Suspend the bacterial biomass in the enzymatic cocktail.
-
Incubate the mixture under optimal conditions for the enzymes used (e.g., specific pH and temperature) for a defined period to allow for the digestion of proteins, cell walls, and other non-PHA materials.
-
-
Recovery:
-
Centrifuge the mixture to separate the intact P(3HO) granules from the solubilized cellular components.
-
-
Purification:
-
Wash the P(3HO) pellet with deionized water multiple times.
-
For higher purity, a crossflow ultrafiltration system can be used to remove the solubilized non-PHA cell material.[14]
-
-
Drying: Lyophilize or oven-dry the purified P(3HO).
Protocol 5: Mechanical Disruption using Sonication
This physical method uses high-frequency sound waves to disrupt the bacterial cells and release the P(3HO) granules.[4][13]
Materials:
-
P(3HO)-containing bacterial biomass (as a suspension)
-
Probe sonicator
-
Ice bath
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Sample Preparation: Prepare a suspension of the bacterial biomass in a suitable buffer or deionized water.
-
Sonication:
-
Place the sample in an ice bath to prevent overheating, which can degrade the polymer.
-
Insert the probe of the sonicator into the suspension.
-
Apply ultrasonic waves in pulses (e.g., 30 seconds on, 30 seconds off) for a total duration determined by optimization (e.g., 5-15 minutes).[13]
-
-
Recovery and Washing:
-
After sonication, centrifuge the mixture to pellet the released P(3HO) granules and cell debris.
-
Wash the pellet with deionized water to remove soluble cellular components.
-
-
Further Purification (Optional): The recovered P(3HO) may still contain significant impurities. A subsequent chemical or enzymatic digestion step can be applied for further purification.
-
Drying: Lyophilize or oven-dry the P(3HO).
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described P(3HO) extraction protocols.
Caption: Workflow for Solvent-Based P(3HO) Extraction.
Caption: Workflow for Chemical Digestion-Based P(3HO) Extraction.
References
- 1. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poly-3-hydroxyoctanoate P(3HO), a medium chain length polyhydroxyalkanoate homopolymer from Pseudomonas mendocina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Increased recovery and improved purity of PHA from recombinant Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cencenelec.eu [cencenelec.eu]
- 9. Extraction of polyhydroxyalkanoates from mixed microbial cultures: Impact on polymer quality and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijirt.org [ijirt.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical cell disruption of Bacillus sp. for recovery of polyhydroxyalkanoates: future bioplastic for sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. ecobiomaterial.com [ecobiomaterial.com]
- 17. WO2013016558A1 - Methods of extracting and purifying polyhydroxyalkanoates from pha-containing bacterial cells - Google Patents [patents.google.com]
- 18. Frontiers | Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review [frontiersin.org]
Application of Poly(3-hydroxyoctanoate)-Containing Copolymers in Doxorubicin Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms.[1][2] Their favorable safety profile and tunable physicochemical properties make them promising candidates for the development of drug delivery systems.[3][4] Specifically, copolymers containing 3-hydroxyoctanoate monomers, such as poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) [P(HB-HO)], have been investigated for the controlled release of therapeutic agents, particularly in cancer therapy.[2][5] The incorporation of the 3-hydroxyoctanoate monomer can modulate the polymer's crystallinity and hydrophobicity, influencing drug loading, release kinetics, and nanoparticle stability.[5]
This document provides detailed application notes and experimental protocols for the formulation and evaluation of P(HB-HO) nanoparticles as a delivery system for the chemotherapeutic drug doxorubicin (DOX).
Application Notes
Overview of P(HB-HO) Nanoparticles for Doxorubicin Delivery
P(HB-HO) nanoparticles can be formulated to encapsulate doxorubicin with high efficiency, offering a sustained-release profile and targeted delivery to cancer cells.[2] Surface modification of these nanoparticles with targeting ligands, such as folic acid (FA), can enhance their uptake by cancer cells that overexpress the corresponding receptors, thereby increasing the therapeutic efficacy and reducing off-target toxicity.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on doxorubicin-loaded P(HB-HO) nanoparticles.
Table 1: Formulation and Physicochemical Properties of Doxorubicin-Loaded P(HB-HO) Nanoparticles
| Parameter | Value | Reference |
| Nanoparticle Formulation Method | W/O/W Double Emulsion Solvent Evaporation | [2][6] |
| Drug | Doxorubicin (DOX) | [2] |
| Targeting Ligand | Folic Acid (FA) | [1][2] |
| Average Particle Size | ~240 nm (Range: 150-350 nm) | [1][2] |
| Drug Loading Capacity | 29.6% ± 2.9% | [1][2] |
| Encapsulation Efficiency | 83.5% ± 5.7% | [1][2] |
Table 2: In Vitro and In Vivo Efficacy of Doxorubicin-Loaded, Folate-Mediated P(HB-HO) Nanoparticles (DOX/FA-PEG-P(HB-HO) NPs)
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Drug Release | ~80% DOX released within 11 days | - | [1] |
| IC50 (DOX/FA-PEG-P(HB-HO) NPs) | 0.87 µM | HeLa Cells | [5] |
| IC50 (Non-targeted NPs) | 27.53 µM | HeLa Cells | [5] |
| In Vivo Tumor Inhibition Rate (TIR) | 76.91% | HeLa Xenograft Mouse Model | [1] |
Experimental Protocols
Preparation of Doxorubicin-Loaded, Folate-Mediated P(HB-HO) Nanoparticles (DOX/FA-PEG-P(HB-HO) NPs) via W/O/W Double Emulsion Solvent Evaporation
This protocol describes the synthesis of targeted nanoparticles for doxorubicin delivery.
Materials:
-
Poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) [P(HB-HO)]
-
Folate-polyethylene glycol-P(HB-HO) (FA-PEG-P(HB-HO))
-
Doxorubicin hydrochloride (DOX)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Protocol:
-
Preparation of the Oil Phase: Dissolve 65 mg of P(HB-HO) and 10 mg of FA-PEG-P(HB-HO) in 3 mL of dichloromethane.
-
Preparation of the Inner Aqueous Phase (W1): Dissolve 10 mg of doxorubicin in 1 mL of deionized water.
-
Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the oil phase. Emulsify the mixture using a probe sonicator set at 40W for 1 minute in an ice bath to form a stable W1/O emulsion.
-
Preparation of the Outer Aqueous Phase (W2): Prepare a 3% (w/v) solution of PVA in deionized water.
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to 10 mL of the outer aqueous phase (W2) and sonicate for 2 minutes at 80W in an ice bath.
-
Solvent Evaporation: Transfer the resulting double emulsion to a beaker and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and un-encapsulated doxorubicin.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for 48 hours to obtain a dry powder. Store at 4°C.
In Vitro Drug Release Study
This protocol outlines a method to determine the release kinetics of doxorubicin from the P(HB-HO) nanoparticles using a dialysis method.[3]
Materials:
-
DOX/FA-PEG-P(HB-HO) nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Nanoparticle Suspension: Disperse a known amount of lyophilized DOX/FA-PEG-P(HB-HO) nanoparticles in 1 mL of PBS (pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Release Study: Place the dialysis bag into a container with 50 mL of fresh PBS (pH 7.4). Maintain the container at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at a wavelength of 485 nm.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the doxorubicin-loaded nanoparticles against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DOX/FA-PEG-P(HB-HO) nanoparticles
-
Free Doxorubicin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of free doxorubicin and DOX/FA-PEG-P(HB-HO) nanoparticles in the cell culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the test substances. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Antitumor Activity Study
This protocol provides a general framework for evaluating the antitumor efficacy of the nanoparticles in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HeLa cells
-
DOX/FA-PEG-P(HB-HO) nanoparticles
-
Free Doxorubicin solution
-
Phosphate-buffered saline (PBS)
-
Calipers
Protocol:
-
Tumor Xenograft Model: Subcutaneously inject 5 x 10⁶ HeLa cells into the right flank of each mouse. Allow the tumors to grow to a volume of approximately 100-150 mm³.
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., PBS control, free doxorubicin, DOX/FA-PEG-P(HB-HO) nanoparticles).
-
Treatment Administration: Administer the treatments intravenously via the tail vein at a specified doxorubicin-equivalent dose (e.g., 5 mg/kg) on designated days (e.g., days 0, 4, 8, and 12).
-
Tumor Growth Monitoring: Measure the tumor volume every two days using calipers and calculate the volume using the formula: Volume = (length × width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., day 21), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor inhibition rate (TIR) using the formula: TIR (%) = [(Wc - Wt) / Wc] × 100, where Wc is the average tumor weight of the control group and Wt is the average tumor weight of the treated group.
References
- 1. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of Fatty Acid Methyl Esters in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs), with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in FAME analysis?
A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, having a "tail" that extends from the peak maximum.[1] This is a common problem in the GC analysis of FAMEs and can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and consequently, imprecise quantification.[1][2] An asymmetry factor greater than 1.5 is a strong indicator of a peak tailing issue that needs to be addressed.[1]
Q2: What are the primary causes of peak tailing for FAMEs in GC-MS?
A2: The primary causes of peak tailing in FAME analysis can be broadly categorized into two groups:
-
Chemical (Active) Causes: These are often related to interactions between the FAMEs and active sites within the GC system. FAMEs, especially unsaturated ones, can interact with exposed silanol groups in the injector liner, on the column itself, or with metal surfaces.[3][4] This secondary interaction slows down the elution of a portion of the analyte, causing the peak to tail.[4]
-
Physical (Mechanical) Causes: These issues are related to the physical setup and condition of the GC system. Common physical causes include a poorly cut column, incorrect column installation depth in the inlet or detector, dead volumes in the flow path, and column contamination.[1][5][6] If all peaks in the chromatogram, including the solvent peak, are tailing, the cause is more likely to be physical.[1]
Q3: Can my sample preparation method cause peak tailing?
A3: Yes, incomplete derivatization of fatty acids to FAMEs can be a source of peak tailing. Free fatty acids are more polar than their methyl esters and can interact strongly with active sites in the GC system, leading to significant tailing.[7] It is crucial to ensure that the esterification process is complete. Additionally, the presence of non-volatile residues from the sample matrix can contaminate the inlet and the front of the column, leading to peak distortion.[5]
Q4: How does the injection technique affect peak shape in FAME analysis?
A4: The injection technique plays a critical role in achieving good peak shape. For splitless injections, which are common for trace analysis, an initial oven temperature that is too high can prevent the proper focusing of analytes on the column, leading to broad or tailing peaks.[1] A general guideline is to set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[1] Conversely, an injection port temperature that is too low can lead to incomplete or slow vaporization of the sample, also resulting in peak tailing.[7]
Q5: My later eluting FAME peaks are tailing more than the earlier ones. What could be the cause?
A5: If later eluting, higher molecular weight FAMEs show more pronounced tailing, it could indicate an issue with the injection port temperature being too low for these less volatile compounds.[7] Another possibility is column contamination with semi-volatile matrix components that interact more strongly with the later eluting FAMEs.
Troubleshooting Guides
Guide 1: Initial System Checks
If you are experiencing peak tailing, start with these initial checks:
-
Review the Chromatogram: Observe which peaks are tailing. If all peaks, including the solvent peak, are tailing, the problem is likely physical (e.g., improper column installation).[1] If only the FAME peaks or specific FAME peaks are tailing, the issue is more likely chemical (e.g., active sites).[6]
-
Check System Maintenance Logs: Review when the inlet liner, septum, and gold seal were last changed. A contaminated or old inlet liner is a very common cause of peak tailing.[5]
-
Verify Method Parameters: Ensure that the correct injection port temperature, oven temperature program, and gas flow rates are set according to your validated method.
Guide 2: Addressing Chemical Causes of Peak Tailing
If you suspect active sites in your system are causing peak tailing, follow these steps:
-
Inlet Maintenance:
-
Replace the Inlet Liner: This is often the first and most effective step. Use a deactivated liner, preferably with glass wool, to trap non-volatile residues and provide a more inert surface for sample vaporization.[1]
-
Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.
-
Clean the Inlet: If replacing the liner and septum does not resolve the issue, the inlet itself may be contaminated. Refer to the detailed experimental protocol for inlet cleaning.
-
-
Column Maintenance:
-
Trim the Column: The front end of the GC column is most susceptible to contamination. Trimming 10-20 cm from the inlet end of the column can remove the contaminated section.[1]
-
Condition the Column: After trimming or if the column has not been used for some time, proper conditioning is essential to remove any contaminants and ensure a stable baseline. Refer to the detailed experimental protocol for column conditioning.
-
Guide 3: Addressing Physical Causes of Peak Tailing
If all peaks in your chromatogram are tailing, investigate these potential physical issues:
-
Column Installation:
-
Re-cut the Column: Ensure the column is cut with a ceramic wafer to produce a clean, 90-degree cut. A poor cut can cause turbulence and peak distortion.[1]
-
Verify Column Installation Depth: Check your instrument manual for the correct column installation depth in the inlet and detector. Incorrect positioning can create dead volumes, leading to peak tailing.[1]
-
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet and detector fittings. Leaks can affect carrier gas flow and lead to poor peak shape.
Data Presentation
The choice of inlet liner can have a significant impact on the peak shape of FAMEs. An inert liner is crucial to minimize interactions with active analytes. Below is a table illustrating the expected improvement in peak asymmetry for a representative FAME (Methyl Linoleate) when using an ultra-inert liner compared to a standard deactivated liner, especially after several injections of a complex sample matrix.
| Inlet Liner Type | Injection Number | Peak Asymmetry Factor (Methyl Linoleate) |
| Standard Deactivated Liner | 1 | 1.2 |
| 50 | 1.6 | |
| 100 | > 1.8 | |
| Ultra Inert Liner | 1 | 1.0 |
| 50 | 1.1 | |
| 100 | 1.2 |
Note: This table presents representative data based on established chromatographic principles. Actual results may vary depending on the specific application, sample matrix, and GC-MS system.
Experimental Protocols
Protocol 1: GC Inlet Maintenance for FAME Analysis
This protocol outlines the steps for cleaning a contaminated GC inlet.
Materials:
-
Methanol, Acetone, Hexane (or other suitable solvents, HPLC grade)
-
Lint-free swabs
-
New, deactivated inlet liner
-
New septum
-
New gold seal (if applicable)
-
Wrenches for inlet disassembly
Procedure:
-
Cool Down the GC: Set the injector and oven temperatures to room temperature and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).
-
Disassemble the Inlet: Carefully remove the autosampler, septum nut, and septum. Then, remove the inlet liner.
-
Clean the Inlet:
-
Moisten a lint-free swab with methanol and clean the inside surfaces of the inlet.
-
Repeat the cleaning with acetone and then hexane to remove a wide range of contaminants.
-
Allow the inlet to dry completely.
-
-
Reassemble the Inlet:
-
Install a new gold seal (if applicable).
-
Place a new, deactivated liner in the inlet.
-
Install a new septum and tighten the septum nut.
-
-
Leak Check and System Conditioning:
-
Turn on the carrier gas flow and check for leaks using an electronic leak detector.
-
Heat the injector to the method temperature and allow it to equilibrate.
-
Condition the system by running a blank solvent injection.
-
Protocol 2: GC Column Conditioning for FAME Analysis
This protocol describes the proper procedure for conditioning a new or previously used GC column for FAME analysis.
Materials:
-
GC-MS instrument
-
High-purity carrier gas (Helium or Hydrogen)
-
Column to be conditioned
Procedure:
-
Install the Column:
-
Install the column in the GC inlet, but do not connect the other end to the MS detector. This prevents contamination of the mass spectrometer.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
-
Set Conditioning Parameters:
-
Set the carrier gas flow rate to the normal analytical flow rate.
-
Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to the maximum isothermal temperature of the column (or 20°C above the final temperature of your analytical method, whichever is lower) at a rate of 5-10°C/min.
-
-
Condition the Column:
-
Start the temperature program.
-
Hold the column at the maximum temperature for 1-2 hours. For columns with thick films, a longer conditioning time may be necessary.
-
-
Cool Down and Connect to MS:
-
Cool down the oven to room temperature.
-
Turn off the carrier gas flow at the instrument.
-
Connect the column to the MS detector, ensuring the correct installation depth.
-
-
Final System Check:
-
Turn on the carrier gas and pump down the MS.
-
Perform a leak check.
-
Run a blank solvent injection to ensure a stable baseline and no ghost peaks.
-
Visualization of Troubleshooting Workflow
Below are diagrams illustrating the logical steps for troubleshooting peak tailing in GC-MS analysis of FAMEs.
Caption: A troubleshooting workflow for diagnosing the root cause of peak tailing.
Caption: Relationship between causes and solutions for FAME peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 3. gcms.cz [gcms.cz]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Polymerization of 3-Hydroxyalkanoates (3-HAs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-hydroxyalkanoates (PHAs).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and processing of PHAs.
Problem: The molecular weight (Mw) of my polymer is lower than expected.
Low molecular weight is a frequent issue that compromises the mechanical properties of the final polymer.[1][2] High-molecular-weight PHAs are generally preferred for better mechanical strength.[1] This can be caused by several factors during both biological and chemical synthesis.
Possible Causes and Solutions:
-
Monomer/Substrate Impurities: Impurities can act as chain transfer agents, prematurely terminating polymerization.
-
Solution: Ensure high purity of monomers or carbon substrates. For chemical synthesis, this may involve distillation or recrystallization of lactone monomers. For biological synthesis, use purified carbon sources.
-
-
Presence of Water: In chemical polymerization, particularly ring-opening polymerization, water can act as an initiator, leading to a higher number of polymer chains and consequently, lower molecular weight.
-
Solution: Thoroughly dry all glassware, solvents, and monomers before the reaction. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
-
-
High Concentration of PHA Synthase (in biological systems): In some bacterial systems, a higher concentration of the PHA synthase enzyme can lead to the production of lower molecular weight polymers.[1][3] The average molecular weight can be inversely proportional to the polymerase activity.[3]
-
Solution: The amount of synthase activity can be controlled by engineering the gene encoding the synthase to be under the control of an inducible promoter, thereby regulating its expression.[3]
-
-
Simultaneous Polymer Degradation: Some microorganisms possess intracellular PHA depolymerases that can degrade the polymer during its synthesis, reducing the final molecular weight.[1] The extraction protocol itself can also affect the polymer's final properties.[1][4]
-
Chain Transfer Reactions: The presence of chain transfer agents, either as impurities or intentionally added, will lower the molecular weight.
-
Solution: Identify and eliminate sources of unintentional chain transfer agents. If controlling molecular weight is the goal, specific chain transfer agents can be used in a controlled manner.
-
Troubleshooting Flowchart for Low Molecular Weight
Caption: Troubleshooting workflow for diagnosing and resolving low polymer molecular weight.
Problem: My polymer is too brittle and has poor mechanical properties.
This is a very common issue, especially for the homopolymer poly(3-hydroxybutyrate) (PHB), which is known for being highly crystalline, stiff, and brittle.[6][7][8][9][10]
Possible Causes and Solutions:
-
High Crystallinity of Homopolymer (PHB): PHB's high degree of crystallinity is a primary reason for its brittleness.[9]
-
Solution: Incorporate different 3-hydroxyalkanoate monomers to create a copolymer, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) or poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). The presence of the second monomer disrupts the crystal lattice, reducing overall crystallinity and improving flexibility.[11][12][13]
-
-
Incorrect Monomer Composition: The mechanical properties of PHA copolymers are highly dependent on the molar fraction of their constituent monomers.[6][12] For example, as the 3HHx monomeric unit content increases in P(3HB-co-3HHx), the polymer becomes more flexible and softer.[12]
-
Solution: Carefully control the feed composition and strategy during fermentation to achieve the desired monomer ratio in the final copolymer. For instance, feeding propionic acid in addition to a primary carbon source can promote the incorporation of 3-hydroxyvalerate (3HV) units.[3]
-
Table 1: Impact of 3HHx Content on P(3HB-co-3HHx) Mechanical Properties
| 3HHx (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (PHB) | 43 | 6 | 3.5 |
| 5 | 25 | 440 | 1.2 |
| 11 | 18 | 750 | 0.4 |
| 17 | 15 | 950 | 0.15 |
| Source: Data synthesized from multiple sources for illustrative comparison.[12] |
Problem: The yield of my recovered polymer is low.
Low yield significantly increases the overall cost and effort of PHA production. This can stem from issues in the polymerization process itself or, more commonly, from inefficient downstream processing.[11][14]
Possible Causes and Solutions:
-
Inefficient Cell Lysis and Extraction: The intracellular PHA granules must be released from the cells, and the non-PHA cellular mass (NPCM) must be separated. Incomplete cell disruption or inefficient separation will lead to poor recovery.
-
Solution: Optimize the extraction method. Solvent extraction using halogenated solvents like chloroform is effective but raises environmental concerns.[15] Digestion methods using sodium hypochlorite or sodium hydroxide can be highly effective at removing NPCM.[4] Optimizing digestion time, temperature, and reagent concentration is critical to maximize recovery without degrading the polymer.[4]
-
-
Sub-optimal Fermentation Conditions: For biological production, factors like nutrient limitation, pH, temperature, and carbon source concentration directly impact the intracellular PHA content.[16]
-
Solution: Ensure that the cultivation medium has an excess of the carbon source while another essential nutrient, like nitrogen or phosphorus, is limited, as this typically promotes PHA accumulation.[11]
-
Table 2: Comparison of PHA Extraction Methods from Lyophilized Biomass
| Extraction Method | Agent(s) | Purity (%) | Recovery (%) | Key Consideration |
| Soxhlet Extraction | Chloroform | ~98 | ~85 | Benchmark method; uses hazardous solvent. |
| NaOH Digestion | 0.3 M NaOH | ~100 | ~100 | Optimized conditions are crucial to avoid saponification. |
| NaClO Digestion | 9.0% NaClO | ~99 | ~90 | Can cause significant reduction in molecular weight.[4] |
| Source: Data adapted from a study on pilot-scale extraction.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I control the monomer composition in my PHA copolymers?
Controlling the monomer composition is key to tailoring the polymer's properties.[6][8] This is primarily achieved by manipulating the substrate feeding during bacterial fermentation.
-
Substrate Specificity: The type of monomers incorporated depends on the carbon source provided and the specificity of the PHA synthase enzyme.[6]
-
Co-feeding Strategy: To produce copolymers like PHBV, a secondary carbon source (precursor) is fed along with the primary growth substrate. For example, feeding propionate or valerate in addition to glucose will lead to the incorporation of 3HV monomers.[11] The ratio of the precursor to the main carbon source in the feed directly influences the final monomer composition in the polymer.
Q2: What are the main challenges in the downstream processing and purification of PHAs?
Downstream processing is a major cost driver and a critical step that can affect polymer quality.[11][14] The main challenges are:
-
High Cost: The use of large volumes of solvents and chemicals, coupled with energy-intensive steps like centrifugation and drying, makes recovery expensive.[11][17]
-
Polymer Degradation: Harsh chemical treatments, such as using strong acids, bases, or oxidants (like sodium hypochlorite), can cause chain scission and reduce the polymer's molecular weight.[4]
-
Purity: The final polymer must be free of cell debris, proteins, and lipids, which can affect its thermal stability and biocompatibility. Achieving high purity often requires multiple purification steps (e.g., washing, reprecipitation).[18]
Q3: What are the key differences between biological and chemical synthesis of 3-HAs?
Both routes produce PHAs but have distinct characteristics and challenges.
-
Biological Synthesis (Fermentation):
-
Mechanism: Intracellular polymerization of hydroxyacyl-CoA monomers by the PHA synthase enzyme.[17]
-
Stereochemistry: Produces perfectly isotactic polymers with an (R)-stereoconfiguration.[19]
-
Pros: Can use renewable feedstocks, produces high molecular weight polymers, highly stereospecific.[11][19]
-
Cons: Complex downstream processing required to separate the polymer from biomass, production can be slow, and control over molecular weight distribution can be difficult.[14][17]
-
-
Chemical Synthesis (e.g., Ring-Opening Polymerization - ROP):
-
Mechanism: Catalytic ring-opening of β-lactone monomers (e.g., β-butyrolactone).
-
Stereochemistry: The tacticity (isotactic, syndiotactic, or atactic) depends on the stereochemistry of the monomer and the catalyst used.[19]
-
Pros: High purity product without cellular contaminants, better control over molecular weight and architecture, can produce novel polymer structures.[20]
-
Cons: Monomer synthesis can be complex and expensive, catalysts can be sensitive to impurities, and achieving perfect stereocontrol to match natural PHAs is a significant challenge.[20][21]
-
Experimental Protocols
Protocol 1: Extraction and Purification of P(3HB) from Bacterial Cells
This protocol is a common laboratory method using sodium hypochlorite digestion followed by solvent extraction.
Materials:
-
Lyophilized PHA-containing bacterial cell pellet
-
Sodium hypochlorite solution (5-10% active chlorine)
-
Chloroform
-
Methanol (cold)
-
Centrifuge and appropriate tubes
-
Stir plate and stir bars
Methodology:
-
Cell Lysis: Resuspend the lyophilized cell pellet in the sodium hypochlorite solution in a beaker. A typical ratio is 1g of dry cell weight to 50 mL of solution.
-
Digestion: Stir the suspension at room temperature for 1-2 hours. This step digests the non-PHA cellular materials.
-
Recovery of Crude PHA: Centrifuge the mixture to pellet the crude PHA granules. Discard the supernatant.
-
Washing: Wash the pellet several times with distilled water, followed by washes with methanol to remove residual water and lipids. Centrifuge and discard the supernatant after each wash.
-
Dissolution: Dissolve the washed and dried PHA pellet in chloroform with stirring. The polymer is soluble, while remaining impurities are not.
-
Purification: Centrifuge the chloroform solution to pellet any insoluble debris. Carefully decant the clear PHA-chloroform solution into a clean beaker.
-
Precipitation: Slowly pour the chloroform solution into a beaker containing cold methanol (a non-solvent) with vigorous stirring. The volume of methanol should be at least 5-10 times the volume of the chloroform solution. The pure PHA will precipitate as a white, fibrous solid.
-
Final Recovery: Collect the precipitated PHA by filtration and dry it in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of PHA Molecular Weight by Gel Permeation Chromatography (GPC)
GPC is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified PHA sample (e.g., 1-2 mg/mL) in a suitable solvent like chloroform or dimethylformamide (DMF).[5]
-
Filtration: Filter the solution through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any dust or particulate matter.[5]
-
Instrumentation Setup:
-
Mobile Phase: Use the same solvent as used for sample preparation (e.g., chloroform).
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer.
-
Detector: A refractive index (RI) detector is most common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Calibration: Create a calibration curve by running a series of narrow-PDI polymer standards (e.g., polystyrene) of known molecular weights.
-
Sample Analysis: Inject the filtered PHA solution into the GPC system.
-
Data Analysis: The software will use the retention time of the sample peak and the calibration curve to calculate Mn, Mw, and PDI.
General Workflow for PHA Production and Analysis
Caption: High-level workflow from synthesis to characterization of 3-hydroxyalkanoates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5811272A - Method for controlling molecular weight of polyhydroxyalkanoates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities for Customizing Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for polyhydroxyalkanoates production: extremophilic bacteria, waste streams, and optimization strategies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Review on Biological Synthesis of the Biodegradable Polymers Polyhydroxyalkanoates and the Development of Multiple Applications [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Feasibility of Cell-Free Synthesis as a Platform for Polyhydroxyalkanoate (PHA) Production: Opportunities and Challenges [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. The influence of process parameters on the characteristics of polyhydroxyalkanoates produced by mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20060183205A1 - Method for controlling molecular weight and distribution of biopolymers - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Improving the molecular weight of synthesized poly(3-hydroxyoctanoate)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the molecular weight of synthesized poly(3-hydroxyoctanoate) (P(3HO)).
Troubleshooting Guide: Low Molecular Weight of P(3HO)
Low molecular weight is a common issue in P(3HO) synthesis, affecting its mechanical properties and suitability for various applications. This guide provides potential causes and corrective actions to improve the molecular weight of your polymer.
Table 1: Factors Influencing P(3HO) Molecular Weight and Corrective Actions
| Parameter | Observation | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Fermentation Conditions | ||||
| Carbon Source | Low molecular weight when using low initial concentrations of certain carbon sources.[1] | Insufficient substrate availability for polymer chain elongation. | Increase the initial concentration of the carbon source (e.g., sodium octanoate). For Pseudomonas putida, fed-batch cultivation with controlled feeding of octanoic acid can be employed.[2] | Increased polymer chain length and higher molecular weight. |
| Nitrogen Limitation | Low molecular weight despite high cell density. | Incomplete nitrogen limitation, leading to continued cell growth rather than polymer accumulation and elongation. | Ensure strict nitrogen limitation during the PHA accumulation phase. In fed-batch cultures, use a feeding solution with a low concentration of the nitrogen source. | Shift in cellular metabolism towards PHA synthesis and elongation, resulting in higher molecular weight. |
| Temperature | Molecular weight decreases at higher cultivation temperatures.[3] | Increased enzyme activity can lead to a higher number of shorter polymer chains. Thermal degradation of the polymer may also occur.[3][4] | Optimize the cultivation temperature. For mesophilic producers like Pseudomonas putida, maintain the temperature around 30°C. | Reduced rate of polymer chain initiation relative to elongation, and prevention of thermal degradation, leading to higher molecular weight. |
| Dissolved Oxygen (DO) | Inconsistent molecular weight. | Fluctuations in DO can affect metabolic pathways and PHA synthesis. | Maintain a stable DO level, typically above 20-30% saturation, through controlled aeration and agitation. | Consistent metabolic activity and PHA synthesis, leading to a more uniform and potentially higher molecular weight. |
| Genetic Factors | ||||
| PHA Synthase (PhaC) Expression | Low molecular weight observed with high induction of PHA synthase genes.[2] | A high concentration of active PHA synthase can lead to the initiation of many polymer chains simultaneously, resulting in shorter chains. | If using a recombinant strain with an inducible promoter, optimize the inducer concentration to control the level of PHA synthase expression. Lower expression levels can lead to higher molecular weight polymers. | Fewer polymer chains are initiated, allowing for greater elongation of each chain and a higher overall molecular weight. |
| Downstream Processing | ||||
| Extraction Method | Polymer degradation during extraction. | Harsh extraction conditions (e.g., high temperature, prolonged exposure to certain solvents) can cause polymer chain scission.[5] | Use a mild solvent extraction method. For example, acetone extraction followed by precipitation in a methanol/ethanol mixture has been shown to be effective for P(3HO). Avoid excessive heat during solvent evaporation. | Minimized degradation of the polymer during purification, preserving its molecular weight. |
| Post-Synthesis Modification | ||||
| Low Molecular Weight of Purified Polymer | The inherent molecular weight of the biologically synthesized polymer is insufficient for the intended application. | The biological synthesis process has limitations in achieving ultra-high molecular weights. | Employ post-synthesis chain extension techniques. This involves reacting the terminal functional groups of the P(3HO) chains with a chain extender molecule (e.g., a diepoxide) to link them together. | Significant increase in the average molecular weight of the P(3HO). |
Frequently Asked Questions (FAQs)
Q1: What is a typical molecular weight range for microbially synthesized P(3HO)?
A1: The molecular weight of microbially synthesized P(3HO) can vary significantly depending on the producing strain and cultivation conditions. Generally, weight-average molecular weights (Mw) in the range of 100,000 to 500,000 g/mol are reported for medium-chain-length PHAs produced by Pseudomonas species.[6]
Q2: How does the choice of carbon source specifically affect the molecular weight of P(3HO)?
A2: For P(3HO) synthesis, sodium octanoate is the preferred carbon source to obtain a homopolymer.[5] The concentration of the carbon source plays a crucial role; fed-batch strategies that maintain a controlled supply of octanoic acid can support high-density cell growth and subsequent polymer accumulation, which can influence the final molecular weight.[2] Using structurally related fatty acids can lead to the incorporation of other monomers, which may also affect the polymer's properties, including its molecular weight.
Q3: Can I increase the molecular weight of P(3HO) after it has been extracted and purified?
A3: Yes, a post-synthesis method called chain extension can be used to increase the molecular weight of purified P(3HO). This process involves reacting the polymer with a bifunctional compound, known as a chain extender, which links multiple polymer chains together.
Q4: What are some common chain extenders used for polyesters like P(3HO)?
A4: Common chain extenders for polyesters include diisocyanates, diepoxides, and cyclic anhydrides. The selection of the chain extender depends on the specific functional groups present at the ends of the polymer chains (typically hydroxyl and carboxyl groups for PHAs) and the desired reaction conditions.
Q5: Are there any genetic modifications that can be made to the producing organism to increase P(3HO) molecular weight?
A5: Yes, genetic engineering can be employed to modulate the molecular weight. One key target is the PHA synthase enzyme (PhaC). The level of expression of the phaC gene can be controlled, as a lower concentration of the synthase enzyme often leads to the production of higher molecular weight polymers.[2] Additionally, mutations in the phaC gene itself can alter the enzyme's activity and substrate specificity, which in turn can influence the molecular weight of the resulting polymer.
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation for P(3HO) Production
This protocol is adapted from methods for high-density cultivation of Pseudomonas putida for medium-chain-length PHA production.[2][7]
1. Media Preparation:
-
Inoculum Medium: Luria-Bertani (LB) medium supplemented with 20 mM sodium octanoate.
-
Initial Bioreactor Medium (Mineral Salts Medium - MSM):
-
(NH₄)₂SO₄: 4.7 g/L
-
MgSO₄·7H₂O: 0.8 g/L
-
Na₂HPO₄·7H₂O: 12.0 g/L
-
KH₂PO₄: 2.7 g/L
-
Sodium Octanoate: 20 mM
-
Trace Element Solution: 10 mL/L
-
-
Feeding Solution: A concentrated solution of ammonium octanoate and magnesium sulfate. The exact concentration should be calculated based on the desired feeding rate to maintain nutrient-limited conditions for PHA accumulation.
2. Inoculum Preparation: a. Inoculate a single colony of Pseudomonas putida into 20 mL of inoculum medium in a 125 mL flask. b. Incubate overnight at 30°C with shaking at 200 rpm.
3. Bioreactor Setup and Inoculation: a. Prepare the bioreactor with the initial MSM. b. Inoculate the bioreactor with the overnight culture to a starting OD₆₀₀ of approximately 0.1.
4. Fed-Batch Fermentation: a. Growth Phase:
- Maintain the temperature at 30°C.
- Control the pH at approximately 7.0 by the addition of 6.2 M octanoic acid or 4 M NaOH.
- Maintain the dissolved oxygen (DO) level at >30% saturation by adjusting the agitation and aeration rates.[7] b. PHA Accumulation Phase:
- Initiate the fed-batch feeding of the ammonium octanoate solution after an initial batch growth phase (e.g., after 6-8 hours). The feeding rate should be controlled to limit the nitrogen source, which promotes PHA accumulation.
- Continue the fermentation for 48-72 hours, monitoring cell density (OD₆₀₀), PHA content, and residual substrate concentrations.
5. Harvesting and Downstream Processing: a. Harvest the cells by centrifugation. b. Wash the cell pellet with water and lyophilize to obtain the dry cell mass. c. Proceed with P(3HO) extraction and purification (see Protocol 2).
Protocol 2: Solvent Extraction and Purification of P(3HO)
This protocol describes a common method for extracting P(3HO) from lyophilized bacterial cells.[8]
1. Extraction: a. Suspend the lyophilized cell mass in a suitable solvent. Acetone is a good choice for P(3HO) as it is less harsh than chlorinated solvents. Use a biomass-to-solvent ratio that allows for efficient extraction without creating an overly viscous solution. b. Stir the suspension at room temperature for 24 hours to dissolve the P(3HO). c. Separate the cell debris from the polymer solution by filtration or centrifugation.
2. Precipitation: a. Slowly add the polymer solution to a non-solvent, such as a mixture of methanol and ethanol (e.g., 70% v/v of each), with vigorous stirring. A volume ratio of at least 3:1 (non-solvent to polymer solution) is recommended. b. The P(3HO) will precipitate out of the solution as white flakes or a dough-like material.
3. Purification and Drying: a. Collect the precipitated P(3HO) by filtration or centrifugation. b. Wash the polymer with fresh non-solvent to remove any remaining impurities. c. Dry the purified P(3HO) under vacuum at room temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for P(3HO) synthesis and purification.
Caption: Troubleshooting logic for low molecular weight P(3HO).
References
- 1. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 3. Increased Production and Molecular Weight of Artificial Polyhydroxyalkanoate Poly(2-hydroxybutyrate) Above the Glass Transition Temperature Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current trends in medium‐chain‐length polyhydroxyalkanoates: Microbial production, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fed-batch production of MCL-PHA with elevated 3-hydroxynonanoate content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cencenelec.eu [cencenelec.eu]
Reducing impurities in the synthesis of methyl 3-hydroxyoctanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of methyl 3-hydroxyoctanoate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when using the Reformatsky reaction, a common synthetic route.
Q1: My reaction yield is lower than expected (typically 85-95%). What are the common causes?
A1: Low yields in the Reformatsky reaction can stem from several factors:
-
Inactive Zinc: The zinc metal must be activated to ensure efficient reaction. A dull, gray appearance indicates an oxide layer that can impede the reaction.
-
Wet Solvents or Glassware: The organozinc intermediate is sensitive to moisture. Ensure all solvents (e.g., THF, benzene) and glassware are thoroughly dried before use.
-
Side Reactions: Competing side reactions, such as the self-condensation of hexanal (aldol condensation) or the dimerization of the bromoacetate, can consume starting materials and reduce the yield of the desired product.
-
Reaction Temperature: The reaction is often initiated at room temperature or with gentle heating. If the temperature is too high, it can promote side reactions. If it's too low, the reaction may not initiate or proceed to completion.
Q2: After the workup, my crude product has a yellow or brownish color. What is the source of this color and how can I remove it?
A2: A colored product often indicates the presence of high-molecular-weight byproducts or degradation products.
-
Source: The color can arise from aldol condensation products of hexanal, which can further react to form colored, unsaturated polymers. During heating, some degradation of the product or intermediates can also occur.
-
Removal:
-
Column Chromatography: Purification using silica gel chromatography is a very effective method for removing colored impurities.
-
Activated Charcoal: While less common for this specific synthesis, treatment with a small amount of activated charcoal followed by filtration can sometimes remove colored impurities. However, this may also lead to some loss of the desired product.
-
Distillation: Fractional distillation under reduced pressure can separate the desired colorless product from less volatile, colored impurities.
-
Q3: My GC-MS analysis shows a peak with a mass corresponding to the loss of water (M-18) from my product. What is this impurity?
A3: This is likely methyl oct-2-enoate , the dehydration product of this compound.
-
Formation: This α,β-unsaturated ester can form under acidic conditions, especially at elevated temperatures during the workup or distillation.
-
Mitigation:
-
Use mild acidic conditions during the workup (e.g., a saturated solution of ammonium chloride instead of strong acids).
-
Avoid excessive heat during solvent removal and distillation. Use a rotary evaporator at a moderate temperature and perform distillation under a high vacuum to lower the boiling point.
-
Q4: I am observing unreacted starting materials (hexanal, methyl bromoacetate) in my final product. How can I improve the conversion?
A4: The presence of starting materials indicates an incomplete reaction.
-
Improve Zinc Activation: Ensure the zinc is properly activated (e.g., with iodine or by using a fresh, finely divided powder).
-
Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: Using a slight excess of the zinc and methyl bromoacetate relative to the hexanal can help drive the reaction to completion.
Q5: How can I remove residual zinc salts from my product?
A5: Zinc salts are typically removed during the aqueous workup.
-
Acidic Wash: A mild acidic wash (e.g., with 1 M HCl or saturated NH₄Cl solution) will dissolve the zinc salts, allowing them to be separated in the aqueous layer.
-
Filtration: If a precipitate remains after the acidic wash, filtering the organic layer before concentrating can remove insoluble zinc salts.
Experimental Protocols
General Protocol for the Synthesis of this compound via the Reformatsky Reaction
This protocol is a general guideline. Optimization of reactant ratios, reaction time, and temperature may be necessary.
Materials:
-
Activated Zinc dust
-
Iodine (for activation)
-
Hexanal
-
Methyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether (for extraction)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool.
-
Reaction Setup: Add anhydrous THF to the flask.
-
Initiation: In the dropping funnel, prepare a solution of hexanal (1.0 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux or a change in color. Gentle warming may be required to start the reaction.
-
Reaction: Once the reaction has started, add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1 M HCl with vigorous stirring until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 times).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by silica gel column chromatography.
Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of fatty acid methyl esters (e.g., a DB-5ms or equivalent).
Sample Preparation:
-
Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Data Presentation
The following tables summarize hypothetical quantitative data for impurity reduction based on different purification methods. The initial crude product is assumed to have a purity of 80%.
Table 1: Impurity Profile of Crude this compound
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg (approx.) | Typical Percentage in Crude Product |
| Hexanal | C₆H₁₂O | 100.16 | 130 | 5% |
| Methyl Bromoacetate | C₃H₅BrO₂ | 152.97 | 145 | 3% |
| Methyl oct-2-enoate | C₉H₁₆O₂ | 156.22 | 195 | 7% |
| Aldol Adduct of Hexanal | C₁₂H₂₄O₂ | 200.32 | >250 | 5% |
Table 2: Purity of this compound After Different Purification Methods
| Purification Method | Purity (%) | Hexanal (%) | Methyl Bromoacetate (%) | Methyl oct-2-enoate (%) | Aldol Adduct of Hexanal (%) |
| Fractional Distillation | 98.5 | <0.1 | <0.1 | 1.0 | <0.1 |
| Silica Gel Chromatography | >99.0 | <0.1 | <0.1 | 0.5 | <0.1 |
Visualization
Troubleshooting Workflow for this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Overcoming Poor Cell Growth in PHA-Accumulating Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with polyhydroxyalkanoate (PHA)-accumulating bacteria.
Troubleshooting Guides
This section provides solutions to specific issues you might be facing in your experiments.
Issue 1: No or very low bacterial growth.
Q: I've inoculated my culture, but I'm not observing any significant increase in optical density (OD600). What could be the problem?
A: Poor or no growth can stem from several factors, ranging from media composition to incubation conditions. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes and Solutions:
-
Media Preparation and Composition:
-
Incorrect Media Formulation: Double-check the recipe for your minimal salts medium (MSM) or other growth medium. Ensure all components are added in the correct concentrations.
-
pH Imbalance: The pH of the growth medium is critical. For many PHA-producing strains like Cupriavidus necator, the optimal pH is around 7.0. Verify the pH of your medium after preparation and adjust if necessary.[1][2]
-
Essential Nutrient Omission: Ensure that essential nutrients for bacterial growth, such as a carbon source, nitrogen source, phosphorus, and trace elements, have been included in the growth phase medium.
-
Water Quality: Use high-purity, sterile distilled or deionized water for media preparation.
-
-
Inoculum Health and Size:
-
Poor Quality Inoculum: Use a fresh, actively growing starter culture for inoculation. An old or unhealthy inoculum will lead to a long lag phase or no growth at all.
-
Inoculum Size: The inoculum size can affect the initiation of growth. A very small inoculum may not be able to overcome the initial stress. A typical inoculum size is 1-10% (v/v).[3]
-
-
Incubation Conditions:
-
Temperature: Most PHA-accumulating bacteria have an optimal growth temperature. For instance, Cupriavidus necator grows well at 30-37°C.[1] Ensure your incubator is set to the correct temperature for your specific strain.
-
Aeration: Adequate aeration is crucial for the growth of most PHA-producing bacteria, which are often aerobic. Ensure proper shaking speed (e.g., 150-200 rpm) in shake flask cultures to facilitate oxygen transfer.[1][3] For bioreactors, ensure the dissolved oxygen (DO) level is controlled.
-
-
Contamination:
-
Microbial Contamination: Check your culture for any signs of contamination under a microscope. Contaminating microorganisms can outcompete your target bacteria for nutrients.
-
Chemical Contamination: Ensure all glassware and equipment are thoroughly cleaned and sterilized to avoid any chemical residues that might inhibit growth.
-
Issue 2: Good initial growth, but it stops prematurely.
Q: My culture starts growing well, but the growth plateaus much earlier than expected. What's causing this?
A: This is a common issue that often points to the depletion of a key nutrient or the accumulation of inhibitory substances.
Possible Causes and Solutions:
-
Nutrient Limitation:
-
Carbon Source Depletion: The primary carbon source may be completely consumed. You can measure the residual carbon source in your medium. For fed-batch cultures, this indicates the need to start feeding.
-
Nitrogen or Phosphorus Limitation: While nutrient limitation is often intentionally induced to trigger PHA accumulation, premature limitation during the growth phase will halt cell proliferation. Ensure your initial growth medium has sufficient nitrogen and phosphorus for the desired biomass production.[4][5]
-
-
Accumulation of Inhibitory Byproducts:
-
Organic Acids: Some metabolic pathways can lead to the production of organic acids, which can lower the pH of the medium and inhibit growth. Monitoring and controlling the pH can mitigate this issue.
-
Other Toxic Metabolites: The metabolism of certain substrates can generate byproducts that are toxic to the bacteria. If you suspect this, you may need to consider a different carbon source or a fed-batch strategy to keep the substrate concentration low.
-
-
Oxygen Limitation:
-
As the cell density increases, the oxygen demand of the culture also rises. In shake flasks, the oxygen transfer rate might become the limiting factor. You can try using baffled flasks or increasing the shaking speed. In a bioreactor, the DO control system should be checked.
-
Issue 3: Low PHA accumulation despite good cell growth.
Q: I'm achieving high cell densities, but the PHA content in the cells is very low. How can I improve PHA production?
A: Low PHA accumulation is often related to the physiological state of the bacteria and the specific conditions of the PHA production phase.
Possible Causes and Solutions:
-
Ineffective Nutrient Limitation:
-
PHA accumulation is typically triggered by the limitation of an essential nutrient (like nitrogen or phosphorus) in the presence of an excess carbon source.[4][6] Ensure that the nutrient limitation strategy is effectively implemented. This usually involves a two-stage cultivation process: a growth phase with balanced nutrients, followed by a PHA accumulation phase where a specific nutrient is depleted.
-
The C:N (carbon-to-nitrogen) and C:P (carbon-to-phosphorus) ratios are critical. A high C:N or C:P ratio generally favors PHA production.[5]
-
-
Suboptimal Incubation Conditions for PHA Accumulation:
-
The optimal conditions for PHA accumulation may differ from the optimal conditions for growth. For example, a slightly different temperature or pH might enhance PHA synthesis.
-
-
Genetic Instability of the Strain:
-
For recombinant strains, the plasmid carrying the PHA synthesis genes might be unstable. This can lead to a loss of the PHA-producing phenotype over time. It's important to assess plasmid stability, especially in the absence of selective pressure.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal C:N ratio for PHA production?
A1: The optimal C:N ratio can vary depending on the bacterial strain and the specific carbon and nitrogen sources used. However, a higher C:N ratio generally promotes PHA accumulation by limiting nitrogen, which restricts protein synthesis and diverts the carbon flux towards PHA production.[5] Ratios between 13 and 125 g C/g N have been reported to be effective.[5]
Q2: How can I confirm if my bacteria are accumulating PHA?
A2: There are several staining methods to qualitatively assess PHA accumulation. Nile Blue A and Sudan Black B are common dyes used for this purpose. Cells containing PHA granules will fluoresce bright orange under UV light when stained with Nile Blue A, or appear as dark granules when stained with Sudan Black B.[5][8] For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is the gold standard.[1][4]
Q3: My PHA-producing strain is a recombinant E. coli. Do I need to be concerned about plasmid stability?
A3: Yes, plasmid stability is a critical factor in recombinant strains. Without selective pressure (e.g., antibiotics), the plasmid carrying the PHA synthesis genes can be lost from the bacterial population during cell division. This leads to a decrease in the overall PHA yield. It is advisable to perform plasmid stability assays to determine the percentage of plasmid-containing cells over time.[7][9]
Q4: Can the type of carbon source affect cell growth and PHA production?
A4: Absolutely. The choice of carbon source significantly impacts both cell growth and the type and amount of PHA produced. Some bacteria can utilize a wide range of carbon sources, from simple sugars like glucose to fatty acids and industrial byproducts.[10][11] The efficiency of conversion of the carbon source to biomass and PHA can vary greatly.
Data Presentation
Table 1: Optimal Growth and PHA Production Conditions for Common Strains
| Parameter | Cupriavidus necator | Pseudomonas aeruginosa | Bacillus aryabhattai |
| Temperature (°C) | 30 - 37 | 35 | 37 |
| pH | 7.0 | 7.0 | 6.8 |
| Optimal Carbon Source | Glucose, Fructose | Edible Oils (e.g., Groundnut oil) | Glucose |
| Optimal Nitrogen Source | Ammonium Sulfate | Ammonium Sulfate | Not specified |
| Incubation Period (h) | 48 - 72 | 72 | Not specified |
| PHA Yield (% of DCW) | Up to 80% | ~58% | ~61% |
| Reference | [8] | [1] | [2] |
DCW: Dry Cell Weight
Experimental Protocols
Protocol 1: Quantification of Bacterial Cell Growth using OD600
This protocol describes how to measure the optical density of a bacterial culture at 600 nm as an indicator of cell growth.
Materials:
-
Spectrophotometer
-
Cuvettes (or a microplate reader with appropriate plates)
-
Bacterial culture
-
Sterile growth medium (for blanking and dilutions)
Procedure:
-
Turn on the spectrophotometer and set the wavelength to 600 nm.
-
Use a sterile cuvette filled with the sterile growth medium to blank the spectrophotometer. This sets the absorbance to zero.
-
Take a sample of your bacterial culture. If the culture is very dense (OD600 > 1.0), dilute it with a known volume of sterile medium to bring the reading within the linear range of the instrument.
-
Transfer the sample (or diluted sample) to a clean cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance reading.
-
If you performed a dilution, multiply the recorded absorbance by the dilution factor to get the actual OD600 of your culture.
-
It is recommended to create a standard curve correlating OD600 values to cell counts (CFU/mL) for your specific bacterial strain and growth conditions.[6][12]
Protocol 2: Staining of PHA Granules with Nile Blue A
This protocol allows for the visualization of intracellular PHA granules.
Materials:
-
Nile Blue A solution (1% w/v in ethanol)
-
Microscope slides
-
Heat source (e.g., Bunsen burner)
-
Fluorescence microscope with an excitation wavelength of ~460 nm
-
8% (v/v) acetic acid solution
Procedure:
-
Prepare a heat-fixed smear of your bacterial culture on a clean microscope slide.
-
Flood the smear with the Nile Blue A solution.
-
Gently heat the slide over a flame or in a 55°C water bath for 10 minutes.[8]
-
Wash the slide with tap water to remove excess stain.
-
Decolorize the slide by washing it with 8% acetic acid for 1 minute.[8]
-
Wash the slide again with tap water and allow it to air dry.
-
Observe the slide under a fluorescence microscope. Cells containing PHA granules will fluoresce a bright orange color.[8]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. 1062.ca [1062.ca]
- 6. bmglabtech.com [bmglabtech.com]
- 7. scialert.net [scialert.net]
- 8. Identification of polyhydroxyalkanoates in Halococcus and other haloarchaeal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. implen.de [implen.de]
- 12. Unlocking OD600 Assay And Bacterial Culture Growth: 4 Facts and 4 Tips [byonoy.com]
Technical Support Center: Polyhydroxyalkanoate Monomer Composition Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling the monomer composition of polyhydroxyalkanoates (PHAs).
Frequently Asked Questions (FAQs)
1. What are the primary strategies for controlling the monomer composition of PHAs?
The monomer composition of PHAs, which dictates their material properties, can be controlled through several key strategies:
-
Substrate Feeding: The composition of the carbon source provided to the microorganisms is a major determinant of the resulting PHA's monomeric makeup.[1][2][3] For instance, feeding even-numbered fatty acids typically results in monomers with an even number of carbons, while odd-numbered fatty acids lead to odd-numbered monomers.[1]
-
Metabolic Engineering: This involves genetically modifying the host organism to alter metabolic pathways, directing the flux of precursors towards the desired monomer units.[4][5][6] This can include overexpressing key enzymes, deleting genes of competing pathways, or introducing novel pathways.[4][7]
-
Manipulation of β-oxidation Pathways: The β-oxidation cycle is a key source of intermediates for medium-chain-length (mcl)-PHA synthesis.[4][8] By modifying enzymes within this pathway, such as the 3-hydroxyacyl-CoA dehydrogenase, the proportion of different chain-length monomers can be altered.[2]
-
PHA Synthase Engineering: The PHA synthase (PhaC) is the key polymerizing enzyme.[9][10] Different classes of PHA synthases have varying substrate specificities.[9] Engineering the synthase or choosing a host with a synthase specific to desired monomers can effectively control composition.
2. How does the choice of carbon substrate influence the type of PHA produced?
The carbon source directly provides the building blocks for PHA synthesis. The relationship is often quite direct:
-
Short-Chain-Length PHAs (scl-PHAs): Substrates like glucose, fructose, and acetate are typically converted to acetyl-CoA, the precursor for poly(3-hydroxybutyrate) (PHB), a common scl-PHA.[6][9] Co-feeding propionate with a primary carbon source can lead to the incorporation of 3-hydroxyvalerate (3HV) monomers, forming the copolymer P(3HB-co-3HV).[8]
-
Medium-Chain-Length PHAs (mcl-PHAs): Fatty acids with six or more carbons are the preferred substrates for mcl-PHA production.[4][8] The monomer composition of the resulting mcl-PHA often reflects the chain length of the fatty acid provided.[2] For example, Pseudomonas oleovorans grown on octanoic acid will produce a PHA primarily composed of 3-hydroxyoctanoate and 3-hydroxyhexanoate.[2]
3. What is the role of the PHA synthase enzyme in determining monomer composition?
The PHA synthase (PhaC) is the enzyme that polymerizes the hydroxyacyl-CoA monomers into the PHA chain.[6][11] Its substrate specificity is a critical control point. There are different classes of PHA synthases, each with a preference for certain monomer chain lengths:[9]
-
Class I and IV Synthases: Typically prefer short-chain-length (R)-3-hydroxyacyl-CoA substrates (C3-C5).[9]
-
Class II Synthases: Exhibit a preference for medium-chain-length (R)-3-hydroxyacyl-CoA substrates (C6-C14).[9][10]
-
Class III Synthases: Are heterodimeric enzymes that also tend to prefer short-chain-length monomers.[9]
Therefore, selecting a microbial strain with a specific class of PHA synthase or genetically engineering a strain to express a synthase with desired specificity is a powerful strategy to control monomer incorporation.
Troubleshooting Guides
Issue 1: Unexpected Monomer Composition in the Produced PHA
| Possible Cause | Troubleshooting Step |
| Contamination of Carbon Source | Verify the purity of the fed substrate using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). |
| Metabolic Pathway Cross-talk | Analyze the metabolic pathways of your host organism. Unintended pathways might be converting your primary substrate into different precursors. Consider using metabolic inhibitors or creating gene knockouts for competing pathways. |
| Incorrect PHA Synthase Specificity | Sequence the phaC gene to confirm the type of PHA synthase in your production strain. If necessary, engineer the strain to express a synthase with the desired substrate specificity. |
| Spontaneous Mutations in the Production Strain | Re-sequence key metabolic genes and the phaC gene to check for mutations. It is advisable to use fresh cultures from a verified stock for each experiment. |
Issue 2: Low Incorporation of a Specific Monomer
| Possible Cause | Troubleshooting Step |
| Inefficient Substrate Uptake or Metabolism | Increase the concentration of the specific precursor substrate in the feed. Monitor substrate consumption rates. Consider overexpressing genes involved in the transport and metabolism of the desired precursor. |
| Limiting Precursor Pool | Analyze the metabolic flux to identify potential bottlenecks in the pathway leading to the desired monomer. Overexpress rate-limiting enzymes in the specific pathway. |
| Sub-optimal Fermentation Conditions | Optimize environmental parameters such as pH, temperature, and nutrient levels (C/N ratio), as these can influence metabolic fluxes and, consequently, monomer availability.[12][13] |
Issue 3: Inconsistent Monomer Composition Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Feedstock Composition | If using complex or waste-derived substrates, their composition can vary. Implement a rigorous quality control procedure for the feedstock to ensure consistency. |
| Inconsistent Fermentation Conditions | Ensure that all fermentation parameters (pH, temperature, aeration, feeding profile) are precisely controlled and reproducible between batches. Use automated bioreactor control systems. |
| Evolution of the Production Strain | In continuous or long-term fed-batch cultures, the microbial population can evolve. Periodically re-isolate and characterize your production strain to ensure its genetic stability. |
Data Presentation
Table 1: Effect of Carbon Source on PHA Monomer Composition in Pseudomonas putida
| Carbon Source | Major Monomers Detected | Reference |
| Octanoic Acid | 3-hydroxyoctanoate, 3-hydroxyhexanoate | [2] |
| Dodecanoic Acid | 3-hydroxydodecanoate, 3-hydroxydecanoate, 3-hydroxyoctanoate, 3-hydroxyhexanoate | [2] |
| Glucose + Nonanoic Acid | 3-hydroxynonanoate, other mcl-monomers | [14] |
Table 2: Genetic Modifications to Alter PHA Monomer Composition
| Host Organism | Genetic Modification | Effect on Monomer Composition | Reference |
| Saccharomyces cerevisiae | Mutation in β-oxidation multifunctional enzyme (MFE-2) | Increased proportion of C5 and C6 monomers | [2] |
| Pseudomonas putida | Inactivation of six genes in fatty acid degradation and one in PHA metabolism | Production of C10 or C14 homopolymers when fed corresponding fatty acids | [8] |
| Cupriavidus necator | Deletion of fadA and fadB genes | Enhanced incorporation of medium-chain-length monomers | [7] |
Experimental Protocols
Protocol 1: Determination of PHA Monomer Composition by Gas Chromatography (GC)
This protocol is a widely used method for the qualitative and quantitative analysis of PHA monomers.[15]
1. Sample Preparation and Methanolysis: a. Lyophilize 10-20 mg of PHA-containing biomass. b. Add 2 mL of chloroform and 2 mL of a methanol solution containing 15% (v/v) sulfuric acid and 5 mg/mL benzoic acid (as an internal standard) to the lyophilized cells in a sealed tube. c. Heat the mixture at 100°C for 140 minutes to convert the hydroxyalkanoate monomers into their methyl ester derivatives. d. After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute. e. Centrifuge to separate the phases. The organic phase (bottom layer) contains the 3-hydroxyalkanoate methyl esters.
2. GC Analysis: a. Inject 1-2 µL of the organic phase into a gas chromatograph equipped with a flame ionization detector (GC-FID). b. Use a suitable capillary column (e.g., HP-5 or equivalent). c. The temperature program can be set as follows: initial temperature of 80°C for 1 minute, then ramp to 250°C at a rate of 8°C/min, and hold for 5 minutes. d. Identify and quantify the monomer methyl esters by comparing their retention times and peak areas with those of standard solutions of known concentrations.
3. Data Analysis: a. Calculate the concentration of each monomer based on the calibration curve generated from the standards and corrected using the internal standard. b. The molar percentage (mol%) of each monomer can be determined to represent the PHA composition.
Mandatory Visualizations
Caption: Experimental workflow for controlling PHA monomer composition.
Caption: Key metabolic pathways for scl- and mcl-PHA synthesis.
References
- 1. Engineering the Monomer Composition of Polyhydroxyalkanoates Synthesized in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of the Monomer Composition of Polyhydroxyalkanoate Synthesized in Saccharomyces cerevisiae Expressing Variants of the β-Oxidation-Associated Multifunctional Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpasjournals.com [bpasjournals.com]
- 8. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational engineering of natural polyhydroxyalkanoates producing microorganisms for improved synthesis and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioreactor Operating Strategies for Improved Polyhydroxyalkanoate (PHA) Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing brittleness in poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) blends
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent brittleness of poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) [P(3HB-co-3HO)] blends.
Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and processing of P(3HB-co-3HO) blends.
Problem 1: Material is too brittle and fractures easily during handling or testing.
-
Possible Cause: High crystallinity and a glass transition temperature (Tg) close to or above room temperature are common reasons for the brittleness of polyhydroxyalkanoates (PHAs).[1][2]
-
Solution 1: Incorporate a Plasticizer. Plasticizers are low molecular weight additives that increase polymer chain mobility, thereby reducing stiffness and brittleness.[3]
-
Solution 2: Blend with a Ductile Polymer. Blending P(3HB-co-3HO) with a softer, more flexible polymer can significantly improve its toughness.
-
Solution 3: Adjust the Copolymer Composition. The ratio of 3-hydroxybutyrate (3HB) to 3-hydroxyoctanoate (3HO) in the copolymer directly influences its mechanical properties.
Problem 2: Poor miscibility between P(3HB-co-3HO) and the chosen blend component, leading to phase separation and inconsistent properties.
-
Possible Cause: Thermodynamic incompatibility between the polymer components can lead to poor interfacial adhesion and a heterogeneous blend.
-
Solution 1: Use a Compatibilizer. A compatibilizer can improve the interfacial adhesion between the two phases.
-
Recommendation: For blends with polyesters like PCL, reactive compatibilization using a peroxide initiator during melt blending can create in-situ graft copolymers that act as compatibilizers.[7]
-
-
Solution 2: Optimize Processing Conditions. The degree of mixing during melt blending can affect the phase morphology.
-
Recommendation: Increase the screw speed and/or residence time in the extruder to improve dispersion. However, be mindful of potential thermal degradation.
-
Problem 3: Thermal degradation of the material during melt processing.
-
Possible Cause: P(3HB-co-3HO), like many PHAs, has a narrow processing window between its melting temperature and its thermal degradation temperature.[8]
-
Solution 1: Lower the Processing Temperature.
-
Recommendation: The addition of plasticizers can lower the melting temperature, allowing for processing at a safer temperature.[3] Monitor the melt pressure and motor torque to ensure proper processing.
-
-
Solution 2: Minimize Residence Time.
-
Recommendation: Use a shorter extruder barrel or increase the screw speed to reduce the time the polymer is exposed to high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to reduce the brittleness of P(3HB-co-3HO)?
Blending with a ductile polymer, such as P(3HB-co-4HB) or PCL, is a highly effective strategy.[6][7] This approach can lead to a significant increase in elongation at break and impact strength. The use of plasticizers is also a very common and effective method.[3]
Q2: How does the 3HO content affect the mechanical properties of the copolymer?
Increasing the 3-hydroxyoctanoate (3HO) content, a medium-chain-length monomer, generally leads to a decrease in crystallinity, melting temperature (Tm), and glass transition temperature (Tg).[1][2] This results in a more flexible and less brittle material with a higher elongation at break.[1][2]
Q3: What are the typical mechanical properties I can expect from a toughened P(3HB-co-3HO) blend?
The final properties will depend on the specific blend composition and processing conditions. However, by blending with a ductile polymer like PCL, it is possible to increase the elongation at break from under 10% for the neat polymer to over 300%.[7]
Q4: Are there any biocompatible plasticizers that can be used for biomedical applications?
Yes, several bio-based and biocompatible plasticizers are available. Triethyl citrate and oligomeric polyesters derived from lactic acid are commonly used in biomedical applications.[5][9] Epoxidized soybean oil is another promising bio-based option.[4]
Q5: How can I characterize the miscibility of my P(3HB-co-3HO) blend?
Differential Scanning Calorimetry (DSC) is a useful technique. A single glass transition temperature (Tg) that is intermediate to the Tgs of the individual components suggests a miscible blend. Two distinct Tgs indicate an immiscible blend.[10] Scanning Electron Microscopy (SEM) of the blend's fracture surface can also reveal the phase morphology.
Data Presentation
Table 1: Effect of Blending P(3HB-co-3HHx) with P(3HB) on Mechanical Properties
(Note: Data for P(3HB-co-3HHx) is used as a proxy for P(3HB-co-3HO) due to data availability. 3HHx is a medium-chain-length monomer similar to 3HO.)
| 3HHx Mole Fraction (%) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| 3.69 | 5.85 | 60.60 |
| 15.11 | 3.62 | 18.03 |
| Source: Adapted from data in[11] |
Table 2: Effect of Plasticizer (Epoxidized Soybean Oil - ESO) on the Mechanical Properties of PHBV
(Note: Data for PHBV is used as a proxy for P(3HB-co-3HO).)
| ESO Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 0 | 25.0 | 5 | 4 |
| 10 | 20.0 | 20 | 10 |
| 20 | 15.0 | 50 | 25 |
| 30 | 12.0 | 150 | 40 |
| Source: Adapted from data in[4] |
Experimental Protocols
Protocol 1: Solvent Casting of P(3HB-co-3HO) Blend Films
-
Dissolution: Dissolve P(3HB-co-3HO) and the blend component (e.g., PCL) in a suitable solvent, such as chloroform or dioxane, to a total polymer concentration of 2-5% (w/v).[3] If using a plasticizer, add it to the solution at the desired concentration.
-
Mixing: Stir the solution at room temperature for several hours until all components are fully dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a flat, level petri dish or onto a glass plate.
-
Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate and obtain a uniform film, you can cover the casting surface with a perforated lid.
-
Drying: Once the film has formed, place it in a vacuum oven at a temperature below the Tg of the blend (e.g., 40 °C) for at least 24 hours to remove any residual solvent.
-
Characterization: The resulting film can be used for mechanical testing (e.g., tensile testing) and thermal analysis (e.g., DSC).
Protocol 2: Melt Blending of P(3HB-co-3HO) using a Twin-Screw Extruder
-
Drying: Dry the P(3HB-co-3HO) and the blend component pellets in a vacuum oven at 60-80 °C for at least 4 hours to remove any moisture, which can cause degradation during processing.[12]
-
Premixing: Physically mix the dried polymer pellets and any additives (e.g., plasticizer, compatibilizer) in a bag or container to ensure a uniform feed.
-
Extrusion: Feed the premixed material into a twin-screw extruder.
-
Temperature Profile: Set a temperature profile that gradually increases from the feeding zone to the die. A typical profile might be 140/150/160/160/150 °C from hopper to die. Adjust based on the specific melting points of your blend components.
-
Screw Speed: Set the screw speed to 100-200 RPM to ensure good mixing without excessive shear heating.[12]
-
-
Pelletizing: Extrude the molten blend through a strand die into a water bath for cooling, and then feed the solidified strand into a pelletizer.
-
Post-Processing: The resulting pellets can be used for subsequent processing, such as injection molding or film extrusion, to create specimens for testing.
Protocol 3: Characterization of Mechanical Properties (Tensile Testing)
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 standards using injection molding or by cutting from a compression-molded sheet.
-
Testing Machine: Use a universal testing machine (UTM) equipped with a load cell appropriate for the expected strength of the material.
-
Test Conditions:
-
Grip Separation: Set the initial grip separation according to the standard.
-
Crosshead Speed: Use a crosshead speed of 5-10 mm/min.
-
-
Measurement: Mount the specimen in the grips and start the test. The machine will pull the specimen until it fractures, recording the load and displacement.
-
Data Analysis: From the resulting stress-strain curve, determine the Young's modulus, tensile strength, and elongation at break.
Mandatory Visualizations
Caption: Experimental workflow for processing and characterizing P(3HB-co-3HO) blends.
Caption: Logical relationship between the problem of brittleness and mitigation strategies.
References
- 1. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 2. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasticization of Poly(3-hydroxybutyrate- co-3-hydroxyvalerate) with an Oligomeric Polyester: Miscibility and Effect of the Microstructure and Plasticizer Distribution on Thermal and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blending PHBV with P(3HB-co-4HB) for superior thermal stability, mechanical strength, and environmental degradation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Toughening of Biodegradable Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)/Poly(ε-caprolactone) Blends by In Situ Reactive Compatibilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasticization of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with an Oligomeric Polyester: Miscibility and Effect of the Microstructure and Plasticizer Distribution on Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Thermal Degradation During PHA Processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Polyhydroxyalkanoates (PHAs). The information provided aims to help minimize thermal degradation during processing and ensure the quality and integrity of your PHA-based products.
Troubleshooting Guides
This section addresses common issues encountered during the extrusion and injection molding of PHAs.
Extrusion Troubleshooting
Question: Why is my PHA extrudate discolored (e.g., yellow to brown)?
Answer:
Discoloration of PHA extrudate is a primary indicator of thermal degradation. The primary causes and potential solutions are outlined below:
-
Potential Causes:
-
Excessive Melt Temperature: The processing temperature is too high, causing polymer chain scission.
-
Long Residence Time: The molten polymer is exposed to high temperatures in the extruder barrel for an extended period.
-
High Screw Speed: High screw speeds can lead to excessive shear heating, increasing the melt temperature.[1][2][3]
-
Contamination: Presence of impurities or residual material from previous runs can catalyze degradation.
-
-
Solutions:
-
Reduce Barrel Temperatures: Gradually decrease the temperature of the extruder zones until the discoloration is eliminated.
-
Optimize Screw Speed: Reduce the screw RPM to minimize shear heating.
-
Increase Throughput: A higher feed rate can reduce the residence time of the PHA in the extruder.[1]
-
Purge the Extruder: Thoroughly clean the extruder with a suitable purging compound before processing PHA to remove any contaminants.
-
Question: What causes brittleness in my extruded PHA products?
Answer:
Brittleness in extruded PHA parts can result from a reduction in molecular weight due to thermal degradation or from processing-induced changes in crystallinity.
-
Potential Causes:
-
Significant Molecular Weight Reduction: Thermal degradation has broken down the polymer chains, leading to a loss of mechanical properties.
-
High Crystallinity: Rapid cooling can sometimes lead to the formation of a more crystalline and brittle structure.
-
Improper Material Selection: The grade of PHA may not be suitable for the intended application without modification.
-
Inadequate Plasticization: Insufficient levels of plasticizer, or an inappropriate type of plasticizer, can result in a brittle material.
-
-
Solutions:
-
Optimize Processing Temperature: Lower the melt temperature to the minimum required for proper melting and flow to reduce molecular weight loss.
-
Incorporate Plasticizers: Add a suitable plasticizer, such as triethyl citrate (TEC) or an oligomeric polyester, to increase flexibility.[4][5] For PHBV, plasticizer concentrations up to 20-30% have been shown to reduce brittleness.[4][5]
-
Control Cooling Rate: A slower, more controlled cooling process can sometimes lead to a less brittle crystalline structure.
-
Consider Blending: Blending PHA with other polymers like PCL or PLA can improve toughness.
-
Injection Molding Troubleshooting
Question: My injection molded PHA parts show voids and sink marks. How can I fix this?
Answer:
Voids and sink marks are typically caused by insufficient packing of the material into the mold or uneven cooling.
-
Potential Causes:
-
Inadequate Packing Pressure or Time: Not enough material is being forced into the mold to compensate for shrinkage during cooling.
-
Low Injection Pressure: The pressure is insufficient to fill the mold completely.
-
High Melt Temperature: A hotter melt will shrink more upon cooling.
-
Fast Cooling: The outer layers of the part solidify too quickly, preventing the inner sections from being adequately packed.
-
-
Solutions:
-
Increase Packing Pressure and Time: This helps to force more material into the mold to compensate for shrinkage.[6]
-
Increase Injection Pressure: This will improve the filling of the mold cavity.[6]
-
Optimize Melt Temperature: Lowering the melt temperature can reduce the overall shrinkage.[7]
-
Adjust Mold Temperature: Increasing the mold temperature can allow for a more uniform cooling rate.
-
Question: What is causing flash on my molded PHA parts?
Answer:
Flash is the excess material that appears on the parting line of a molded part.
-
Potential Causes:
-
Low Clamping Force: The force holding the two halves of the mold together is insufficient to withstand the injection pressure.
-
High Injection Pressure or Speed: The material is being forced into the mold too aggressively.
-
High Melt Temperature: A lower viscosity melt can more easily escape through small gaps in the mold.
-
Worn or Damaged Mold: The parting line of the mold may not be sealing properly.
-
-
Solutions:
-
Increase Clamping Force: Ensure the clamping force is sufficient to keep the mold closed during injection.[8]
-
Reduce Injection Pressure and Speed: This will reduce the pressure inside the mold cavity.[8]
-
Lower Melt Temperature: A slightly higher viscosity at a lower temperature can help prevent flash.
-
Inspect and Maintain the Mold: Check the parting line for any damage or wear and perform necessary maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation in PHAs?
A1: The primary mechanism of thermal degradation for most PHAs, especially at processing temperatures, is random chain scission through a β-elimination reaction.[9][10] This process involves the formation of a six-membered ring transition state, leading to the cleavage of the polymer backbone and the formation of shorter chains with crotonate end groups. This reduction in molecular weight is a major contributor to the loss of mechanical properties.
Q2: How does the 3-hydroxyvalerate (HV) content in PHBV affect its thermal stability?
A2: Increasing the 3-hydroxyvalerate (HV) content in PHBV copolymers generally leads to a decrease in the melting temperature and crystallinity.[11][12] This can be beneficial for processing, as it allows for a lower processing temperature, which in turn reduces the risk of thermal degradation. However, the overall thermal stability, as measured by the onset of degradation in TGA, may not be significantly affected by the HV content alone.
Q3: What are some common additives used to improve the processability of PHAs?
A3: Several types of additives can be used to enhance the processing of PHAs:
-
Plasticizers: These are added to increase flexibility and reduce brittleness by lowering the glass transition temperature. Common examples include triethyl citrate (TEC), acetyl tributyl citrate (ATBC), and oligomeric polyesters.[4][5]
-
Nucleating Agents: These can be used to control the crystallization behavior, which can affect the mechanical properties and cycle times in injection molding. Boron nitride and talc are sometimes used.
-
Thermal Stabilizers: These can be added to inhibit degradative reactions at high temperatures.
-
Process Aids: These can improve the flow properties of the melt and reduce friction in the extruder.
Q4: Can I reprocess or use regrind of PHA materials?
A4: While it is possible to reprocess PHA, it is important to be aware that each processing cycle can contribute to further thermal degradation and a reduction in molecular weight. If using regrind, it is recommended to blend it with virgin material at a controlled ratio (e.g., up to 25% regrind). It is also crucial to ensure that the regrind is properly dried, as moisture can exacerbate degradation during reprocessing.
Data Presentation
Table 1: Effect of Processing Temperature on PHBV Molecular Weight
| Processing Temperature (°C) | Initial Molecular Weight (kDa) | Final Molecular Weight (kDa) | Molecular Weight Reduction (%) | Reference |
| 180 | 140 | 125 | 10.7 | [13] |
| 200 | 140 | 105 | 25.0 | [13] |
| 220 | 140 | 70 | 50.0 | [13] |
Note: Data is representative and can vary based on the specific grade of PHBV, residence time, and other processing conditions.
Table 2: Melt Flow Index (MFI) of a PHA/PLA Blend at Different Temperatures
| Temperature (°C) | MFI (g/10 min) |
| 185 | 8.5 |
| 205 | 15.2 |
Data adapted from a study on a PHA/PLA blend, illustrating the typical increase in MFI with temperature.[14]
Experimental Protocols
Thermogravimetric Analysis (TGA) of PHA
Objective: To determine the thermal stability and degradation profile of a PHA sample.
Methodology:
-
Sample Preparation:
-
Instrument Setup (Example Parameters):
-
Procedure:
-
Place the crucible with the sample in the TGA furnace.
-
Tare the balance.
-
Start the heating program.
-
The experiment is complete when the final temperature is reached.
-
-
Data Analysis:
-
Determine the onset of degradation temperature (Tonset), which is often taken as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperature of the maximum rate of degradation (Tmax) from the peak of the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) of PHA
Objective: To determine the thermal transitions of a PHA sample, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
Methodology:
-
Sample Preparation:
-
Dry the PHA sample as described for TGA.
-
Weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.[18]
-
-
Instrument Setup (Example Parameters):
-
Instrument: TA Instruments DSC 2500 or similar.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Thermal Cycle:
-
Heat from 25°C to 200°C at 10°C/min.[18]
-
Hold at 200°C for 2 minutes to erase thermal history.
-
Cool from 200°C to -50°C at 10°C/min.
-
Heat from -50°C to 200°C at 10°C/min.
-
-
-
Procedure:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Start the thermal cycle program.
-
-
Data Analysis:
-
Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Determine the Tc from the cooling scan as the peak of the exothermic crystallization event.
-
Determine the Tm from the second heating scan as the peak of the endothermic melting event.
-
The degree of crystallinity (%Xc) can be calculated using the enthalpy of melting.
-
Melt Flow Index (MFI) Testing of PHA
Objective: To measure the ease of flow of molten PHA, which is an indicator of its viscosity and average molecular weight.
Methodology:
-
Sample Preparation:
-
Dry the PHA pellets or powder thoroughly as described in the previous protocols.
-
-
Instrument Setup (Example Parameters according to ASTM D1238): [19][20][21][22]
-
Instrument: Melt flow indexer.
-
Test Temperature: Typically 190°C for PHB and PHBV, but can be adjusted based on the specific grade.
-
Test Load: 2.16 kg is a common load.
-
Die: Standard die with a 2.095 mm diameter and 8.000 mm length.[19]
-
-
Procedure:
-
Preheat the barrel of the MFI tester to the specified temperature.
-
Load approximately 5-7 grams of the dried PHA into the barrel.[22]
-
Allow the material to preheat for a specified time (e.g., 6-7 minutes).[23]
-
Place the piston and the specified weight on top of the molten polymer.
-
As the polymer extrudes through the die, cut the extrudate at regular timed intervals (e.g., every 30 seconds).
-
Collect and weigh the extrudates.
-
-
Data Analysis:
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (mass of extrudate in grams / time of extrusion in seconds) * 600
-
Visualizations
PHA Processing Troubleshooting Workflow
Caption: A workflow for troubleshooting common PHA processing defects.
Thermal Degradation Mechanism of PHA (β-Scission)
References
- 1. Impact of Melt Processing Conditions on the Degradation of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasticization of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with an Oligomeric Polyester: Miscibility and Effect of the Microstructure and Plasticizer Distribution on Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Troubleshoot 9 Common Defects in Injection Molded Parts - RJG, Inc. [rjginc.com]
- 7. elastron.com [elastron.com]
- 8. intouch-quality.com [intouch-quality.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mse.washington.edu [mse.washington.edu]
- 16. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]
- 20. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 21. zwickroell.com [zwickroell.com]
- 22. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 23. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Enhancing the sensitivity of methyl 3-hydroxyoctanoate detection in complex samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of methyl 3-hydroxyoctanoate detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound in complex biological samples?
A1: The primary challenges include:
-
Low abundance: this compound is often present at very low concentrations in biological matrices.
-
Matrix effects: Complex sample components like proteins, lipids, and salts can interfere with the analysis, suppressing the signal of the target analyte.
-
Poor volatility and thermal instability: The presence of a hydroxyl group makes this compound less volatile and prone to degradation at high temperatures, which can be problematic for gas chromatography (GC) analysis.[1]
-
Analyte loss during sample preparation: The multi-step process of extracting the analyte from the sample can lead to significant losses.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a critical step to chemically modify this compound to make it more suitable for GC-MS analysis.[1][2] The main goals of derivatization are to:
-
Increase volatility: By replacing the active hydrogen on the hydroxyl group with a less polar group (e.g., a trimethylsilyl group), the molecule's boiling point is lowered, allowing it to be readily vaporized in the GC inlet.[1][3]
-
Enhance thermal stability: Derivatives are often more stable at the high temperatures used in GC, preventing on-column degradation.[1]
-
Improve chromatographic properties: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and sensitivity.
Q3: What are the most common derivatization techniques for this compound?
A3: The most common derivatization technique for compounds with hydroxyl groups, like this compound, is silylation .[1][4] This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] Another approach is acetylation , which can also be used to derivatize the hydroxyl group.[6]
Q4: How can I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?
A4: The choice between LLE and SPE depends on the specific requirements of your assay:
-
Liquid-Liquid Extraction (LLE): This is a classic technique that is relatively inexpensive and can be effective at removing interfering substances. However, it can be labor-intensive, time-consuming, and may result in the loss of the analyte if the partitioning is not optimal.[7][8]
-
Solid-Phase Extraction (SPE): SPE offers higher selectivity and can provide cleaner extracts, leading to better sensitivity.[8][9][10] It is also more amenable to automation. The downside is that it can be more expensive, and the selection of the appropriate sorbent is crucial for good recovery.
Troubleshooting Guides
Poor or No Signal for this compound
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Optimize the LLE or SPE protocol. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are appropriate for this compound. For SPE, verify that the sorbent type and elution solvent are correct.[7][8] |
| Incomplete Derivatization | Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate silylating agents.[1][3] Optimize the reaction time and temperature.[4] Consider using a catalyst like TMCS.[5] |
| Derivative Instability | Analyze the derivatized samples as soon as possible. Some derivatives can degrade over time. |
| GC Inlet Issues | Check for leaks in the injector. Ensure the injection port temperature is optimized; too low may result in poor vaporization, while too high could cause degradation.[11][12] |
| Column Problems | The analytical column may be contaminated or degraded. Try baking the column according to the manufacturer's instructions or trimming the first few centimeters. If the problem persists, replace the column.[11] |
| MS Detector Issues | Ensure the MS is properly tuned. A dirty ion source can significantly reduce sensitivity; clean it if necessary.[13] |
Peak Tailing or Broadening
| Potential Cause | Suggested Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or connections can interact with the hydroxyl group of underivatized analyte, causing peak tailing. Ensure all components of the flow path are inert. Use a deactivated liner.[11] |
| Poor Chromatography Conditions | Optimize the GC oven temperature program. A ramp rate that is too fast can lead to broad peaks. Ensure the carrier gas flow rate is optimal. |
| Column Overload | If the peak is fronting, the column may be overloaded. Dilute the sample or use a column with a thicker stationary phase. |
| Co-elution with an Interfering Peak | Adjust the temperature program to improve separation. If using MS, select a specific ion for quantification that is unique to this compound. |
Quantitative Data Summary
The sensitivity of this compound detection is highly dependent on the chosen analytical method. The following table summarizes reported performance data for the analysis of 3-hydroxy fatty acids in biological samples.
| Analyte | Matrix | Sample Preparation | Derivatization | Analytical Method | LOD | LOQ | Coefficient of Variation (CV) |
| 3-Hydroxy Fatty Acids (C6-C18) | Serum/Plasma | Acidification, Ethyl Acetate Extraction | BSTFA + TMCS (Silylation) | GC-MS | Not Reported | Not Reported | 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L[5] |
| Hydroxy Fatty Acids | Milk | Mild Sample Prep | None | LC-HRMS | 0.1 to 0.9 ng/mL | 0.4 to 2.6 ng/mL | Not Reported[14] |
Experimental Protocols
Protocol 1: Extraction and Silylation of 3-Hydroxy Fatty Acids from Plasma/Serum for GC-MS Analysis
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[5]
1. Sample Preparation and Extraction: a. To 500 µL of serum or plasma in a glass tube, add 10 µL of a suitable stable isotope-labeled internal standard for 3-hydroxyoctanoic acid. b. Acidify the sample by adding 125 µL of 6 M HCl. c. Extract the fatty acids by adding 3 mL of ethyl acetate and vortexing vigorously for 1 minute. d. Centrifuge at 2000 x g for 5 minutes to separate the phases. e. Transfer the upper organic layer (ethyl acetate) to a clean glass tube. f. Repeat the extraction (steps c-e) with another 3 mL of ethyl acetate and combine the organic layers. g. Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 37°C.
2. Derivatization (Silylation): a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). b. Cap the tube tightly and heat at 80°C for 60 minutes. c. Cool the sample to room temperature before analysis.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (Example):
- Column: HP-5MS (or equivalent)
- Initial Oven Temperature: 80°C, hold for 5 minutes.
- Temperature Ramp 1: Increase to 200°C at 3.8°C/min.
- Temperature Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes. c. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: Monitor characteristic ions for the TMS derivative of this compound and its internal standard. For the TMS derivative of 3-hydroxy fatty acids, a characteristic ion is often observed at m/z 233.[5]
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Development of a three-steps derivatization assay for the localization of double bond in monounsaturated monomers of poly-beta-hydroxyalkanoates by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for Methyl 3-Hydroxyoctanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods intended for the quantification of methyl 3-hydroxyoctanoate. The data presented is synthesized from a range of studies on similar analytes, primarily fatty acid methyl esters (FAMEs), to establish a reliable benchmark for method validation. Detailed experimental protocols and visual workflows are included to support researchers in developing and validating robust analytical methods.
Data Presentation: A Comparative Summary of Validation Parameters
The following tables summarize the typical performance data for validated GC-MS methods for the quantification of FAMEs, which are structurally analogous to this compound. These values can serve as acceptance criteria for a newly validated method.
| Validation Parameter | Typical Performance of GC-MS Methods for FAMEs |
| Linearity (r²) | ≥ 0.99[1][2][3] |
| Accuracy (Recovery) | 85% - 115%[4][5] |
| Precision (RSD) | ≤ 15%[6] |
| Limit of Detection (LOD) | 0.003 - 30 µg/L[7] |
| Limit of Quantification (LOQ) | 0.01 - 50 µg/L[2][7] |
In-Depth Comparison of Validation Parameters
| Parameter | Method 1 (Hypothetical) | Method 2 (Hypothetical) | Method 3 (Hypothetical) |
| Linearity Range | 2 - 100 mg/kg[1][3][4] | 1 - 500 µg/L | 0.5 - 200 µM |
| Correlation Coefficient (r²) | > 0.995[2] | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105%[4] | 90 - 110% | 85 - 115% |
| Precision (Repeatability RSD %) | < 5% | < 10% | < 15% |
| Precision (Intermediate RSD %) | < 8% | < 15% | < 20% |
| LOD | 1 µg/L[7] | 5 µg/L | 10 µg/L |
| LOQ | 5 µg/L[2][7] | 15 µg/L | 30 µg/L |
| Robustness | Unaffected by minor changes in flow rate and temperature[8] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma or serum.
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma or serum.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated this compound) to the sample.
-
Acidification: Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., HCl) to ensure the analyte is in its protonated form.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof) to the sample. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the analyte to a clean tube.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.
Derivatization: Silylation
To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is often necessary. Silylation of the hydroxyl group is a common approach.
-
Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Add the silylating agent to the dried sample extract.
-
Incubation: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized fatty acid esters.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[3]
-
Inlet Temperature: 250 - 280°C.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 80 - 100°C, hold for 1-2 minutes.
-
Ramp: Increase to 250 - 300°C at a rate of 10-20°C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 - 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
Mandatory Visualization
Caption: Experimental workflow for GC-MS method validation.
Caption: Logical relationship of validation parameters.
References
- 1. gcms.cz [gcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to Poly(3-hydroxyoctanoate) and Poly(3-hydroxybutyrate) for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the key properties of two prominent members of the polyhydroxyalkanoate (PHA) family: poly(3-hydroxyoctanoate) (PHO) and poly(3-hydroxybutyrate) (PHB). As microbially-derived biopolyesters, both PHO and PHB offer the significant advantages of biocompatibility and biodegradability, making them attractive materials for a range of applications in the biomedical and pharmaceutical fields. However, their distinct chemical structures—PHO being a medium-chain-length PHA (mcl-PHA) and PHB a short-chain-length PHA (scl-PHA)—give rise to notable differences in their physical, mechanical, and thermal properties. This guide summarizes these differences through quantitative data, details the experimental protocols used to determine these properties, and provides visual representations of their biosynthetic and degradation pathways to aid in material selection and application development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for PHO and PHB, offering a clear comparison of their material properties.
Table 1: Thermal Properties of PHO and PHB
| Property | Poly(3-hydroxyoctanoate) (PHO) | Poly(3-hydroxybutyrate) (PHB) |
| Glass Transition Temperature (Tg) | -35 to -25 °C | 2 to 5 °C[1] |
| Melting Temperature (Tm) | 45 to 65 °C | 170 to 180 °C[2] |
| Crystallinity | 20 to 40% | 55 to 80%[2] |
Table 2: Mechanical Properties of PHO and PHB
| Property | Poly(3-hydroxyoctanoate) (PHO) | Poly(3-hydroxybutyrate) (PHB) |
| Tensile Strength | 8 to 12 MPa | 20 to 40 MPa |
| Young's Modulus | 10 to 20 MPa | 3.0 to 3.5 GPa |
| Elongation at Break | 250 to 400% | 3 to 8% |
Table 3: Biodegradability of PHO and PHB
| Property | Poly(3-hydroxyoctanoate) (PHO) | Poly(3-hydroxybutyrate) (PHB) |
| Biodegradation Rate | Generally slower than PHB in some environments due to higher hydrophobicity.[3] | Readily biodegradable in various environments (soil, compost, marine).[4][5][6] |
| Primary Degradation Product | 3-hydroxyoctanoic acid | 3-hydroxybutyric acid[7] |
Experimental Protocols
The data presented in this guide are determined by standardized experimental methods. Below are detailed protocols for the key experiments cited.
Mechanical Properties: Tensile Testing (ASTM D638)
The tensile properties of PHO and PHB, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to the ASTM D638 standard.
-
Specimen Preparation: Dumbbell-shaped specimens of the polymer are prepared by injection molding or by machining from a compression-molded sheet. The dimensions of the specimens must conform to the specifications outlined in ASTM D638.
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing Procedure: The specimen is mounted in the grips of the universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures. The force and the corresponding elongation of the specimen are continuously recorded.
-
Data Analysis:
-
Tensile Strength is calculated as the maximum stress the specimen can withstand before fracturing.
-
Young's Modulus (modulus of elasticity) is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in the length of the specimen at the point of fracture.
-
Thermal Properties: Differential Scanning Calorimetry (ASTM D3418)
Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of PHO and PHB, including the glass transition temperature (Tg) and melting temperature (Tm), as specified by ASTM D3418.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The temperature of the cell is then ramped up at a controlled rate (e.g., 10 °C/min). The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
-
Data Interpretation:
-
The Glass Transition Temperature (Tg) is identified as a step-like change in the baseline of the DSC thermogram.
-
The Melting Temperature (Tm) is determined as the peak temperature of the endothermic melting event.
-
The Crystallinity can be calculated by dividing the measured enthalpy of fusion by the theoretical enthalpy of fusion of a 100% crystalline polymer.
-
Biodegradability: Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338)
The aerobic biodegradability of PHO and PHB is assessed by measuring the amount of carbon dioxide produced when the material is exposed to a controlled composting environment, as outlined in ASTM D5338.
-
Test Setup: A known amount of the polymer is mixed with a standardized compost inoculum in a sealed vessel. The vessels are maintained at a constant temperature (typically 58 ± 2 °C) and aerated with carbon dioxide-free air.
-
CO2 Measurement: The carbon dioxide produced by the microbial degradation of the polymer is trapped in a potassium hydroxide solution and quantified by titration or by using an infrared CO2 analyzer.
-
Biodegradation Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO2 produced by the test sample to the theoretical maximum amount of CO2 that can be produced from the carbon content of the material. The test is typically run for a period of 45 to 180 days.
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows related to PHO and PHB.
Caption: Biosynthetic pathway of poly(3-hydroxybutyrate) (PHB).
Caption: General enzymatic degradation pathway of PHAs.
Caption: Experimental workflow for polymer characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic and enzymatic incubation of polyhydroxyoctanoate (PHO): a short-term in vitro study of a degradable bacterial polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Biodegradability of PHB-Based Materials with Different Surface Areas: A Comparative Study on Soil Exposure of Films and Electrospun Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(3-hydroxybutyrate) Degradation by Bacillus infantis sp. Isolated from Soil and Identification of phaZ and bdhA Expressing PHB Depolymerase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 3-Hydroxyoctanoate and Methyl 3-Hydroxydecanoate in Copolymers
A guide for researchers, scientists, and drug development professionals on the characterization and properties of copolymers composed of methyl 3-hydroxyoctanoate (m3HO) and methyl 3-hydroxydecanoate (m3HD).
This guide provides a comprehensive overview of the analytical techniques used to characterize copolymers of this compound (m3HO) and methyl 3-hydroxydecanoate (m3HD), which are key components of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). It includes a summary of their physicochemical properties, detailed experimental protocols for their analysis, and a workflow for their characterization.
Performance Comparison
The ratio of m3HO to m3HD in these copolymers significantly influences their thermal and mechanical properties. Generally, as the proportion of the longer-chain monomer (m3HD) increases, the crystallinity and melting temperature of the copolymer tend to decrease, resulting in more elastomeric and flexible materials.
Table 1: Comparison of Thermal and Mechanical Properties of P(3HO-co-3HD) Copolymers with Varying Monomer Compositions
| Copolymer Composition (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| P(90% 3HO-co-10% 3HD) | -35 | 52 | 9.8 | 280 |
| P(75% 3HO-co-25% 3HD) | -38 | 48 | 8.5 | 350 |
| P(50% 3HO-co-50% 3HD) | -42 | 45 | 7.2 | 420 |
| P(25% 3HO-co-75% 3HD) | -45 | 41 | 6.1 | 500 |
Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific microbial production method and analytical conditions.
Experimental Protocols
Accurate characterization of m3HO and m3HD in copolymers is crucial for understanding their structure-property relationships. The following are detailed protocols for the most common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition Analysis
GC-MS is a primary method for determining the precise molar ratios of m3HO and m3HD within the copolymer. The method involves the depolymerization of the PHA into its constituent methyl esters, followed by chromatographic separation and mass spectrometric identification and quantification.
Protocol: Acidic Methanolysis for GC-MS Analysis
-
Sample Preparation: Weigh 5-10 mg of dried PHA copolymer into a screw-capped glass tube.
-
Methanolysis Reaction: Add 2 mL of a solution containing 15% (v/v) sulfuric acid in methanol and 2 mL of chloroform.
-
Heating: Seal the tube tightly and heat at 100°C for 140 minutes to facilitate the transesterification of the hydroxyalkanoate monomers to their corresponding methyl esters.[1]
-
Phase Separation: After cooling to room temperature, add 1 mL of deionized water and vortex the mixture to induce phase separation.
-
Extraction: The lower organic phase, containing the methyl esters of 3-hydroxyoctanoate and 3-hydroxydecanoate, is carefully collected for analysis.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the organic phase into the GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of 50-550.
-
Quantification: Identify the peaks corresponding to this compound and methyl 3-hydroxydecanoate based on their retention times and mass spectra. Quantify the relative peak areas to determine the molar composition of the copolymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques used to confirm the chemical structure of the copolymer and, in some cases, to determine the monomer composition.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified PHA copolymer in 0.75 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Analysis:
-
The characteristic signal for the proton on the chiral carbon (–CH–) of the 3-hydroxyalkanoate monomers typically appears as a multiplet around 5.2 ppm.
-
The terminal methyl protons (–CH₃) of the side chains of 3HO and 3HD will appear as triplets around 0.9 ppm.
-
The methylene protons (–CH₂–) of the polymer backbone and side chains will resonate in the region of 1.2-2.6 ppm.
-
By integrating the respective peak areas, the relative ratio of m3HO to m3HD can be estimated.
-
Differential Scanning Calorimetry (DSC) for Thermal Properties
DSC is used to determine the thermal properties of the copolymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the PHA copolymer into an aluminum DSC pan and seal it.
-
Thermal Program:
-
First Heating Scan: Heat the sample from -80°C to 180°C at a heating rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample to -80°C at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from -80°C to 180°C at a heating rate of 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second heating scan.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of copolymers containing this compound and methyl 3-hydroxydecanoate.
References
Alternative methods to GC-MS for analyzing polyhydroxyalkanoate monomers
A Comprehensive Guide to Alternative Methods for Polyhydroxyalkanoate (PHA) Monomer Analysis
For researchers, scientists, and drug development professionals engaged in the study of polyhydroxyalkanoates (PHAs), the accurate analysis of their monomeric composition is paramount. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard, a range of alternative methods offer distinct advantages in terms of speed, cost, and sample preparation simplicity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for PHA Monomer Analysis
The selection of an analytical method for PHA monomer analysis depends on various factors, including the desired level of detail, sample throughput requirements, and available instrumentation. While GC-MS provides high sensitivity and detailed structural information, its lengthy sample preparation can be a bottleneck. The following table summarizes the key performance characteristics of the primary alternative methods.
| Parameter | GC-MS (Conventional Method) | High-Performance Liquid Chromatography (HPLC) | Pyrolysis-GC-MS (Py-GC/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile derivatives of monomers based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | Separation of monomers in a liquid mobile phase based on their interaction with a solid stationary phase, typically followed by UV or MS detection. | Thermal decomposition of the polymer into characteristic fragments, which are then separated by GC and identified by MS. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information about the monomers within the intact polymer or after hydrolysis. |
| Sample Preparation | Complex and time-consuming: typically involves lyophilization, extraction, and derivatization (e.g., methanolysis) of the PHA polymer.[1][2] | Simpler than GC-MS: often involves hydrolysis (acidic or alkaline) of the PHA to release the monomers.[1][3] | Minimal: dried biomass or isolated polymer can be analyzed directly.[4][5][6][7] | Can be minimal for solid-state NMR or involve dissolution in a suitable deuterated solvent for solution-state NMR.[8][9][10] |
| Analysis Time | Long, primarily due to extensive sample preparation. | Fast, with shorter sample preparation and run times compared to GC-MS.[3] | Very rapid, as it eliminates the need for wet chemical sample preparation.[5][6][7] | Varies depending on the experiment, but can be rapid for routine quantitative analysis. |
| Limit of Detection (LOD) | High sensitivity, capable of detecting low abundance monomers. | High sensitivity, with some methods reporting the ability to measure as little as 0.01 µg of PHB.[8] | LOD of 100μg (1% PHAs in biomass) has been reported for an off-line Py/GC-FID method.[1][2] | Generally less sensitive than chromatographic methods, requiring tens of milligrams of sample for routine analysis.[8] |
| Precision (RSD) | Generally high precision with RSD values typically below 5%. | Good precision, with results showing excellent agreement with GC methods.[1][3] | An off-line Py/GC-FID method reported RSD <15%.[1][2] | High precision and reproducibility.[8] |
| Qualitative Information | Provides detailed mass spectral data for monomer identification. | Limited structural information from UV detection; coupling to MS (LC-MS) enhances identification capabilities.[8][11] | Provides mass spectra of pyrolysis products, which can be correlated to the original monomer structure.[4][5][6] | Provides detailed structural information, enabling the identification of known and novel monomers and their arrangement in the polymer chain.[8] |
| Advantages | High sensitivity and specificity, well-established method. | Fast, inexpensive, environmentally friendly (uses less harmful solvents), and reliable for quantification.[1][3] | Extremely fast, requires minimal sample preparation, suitable for high-throughput screening.[4][5] | Non-destructive, provides rich structural information, highly accurate and reproducible.[8][9] |
| Disadvantages | Time-consuming and labor-intensive sample preparation, use of hazardous solvents.[1][2] | May have lower resolution than GC for complex monomer mixtures. | Indirect analysis of monomers through their pyrolysis products. | Lower sensitivity compared to chromatographic methods, higher equipment cost.[8] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of PHA monomers using GC-MS and its alternatives.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from methods described for the rapid and inexpensive analysis of PHA monomers.[1][3]
a. Sample Preparation (Hydrolysis):
-
Weigh approximately 10-20 mg of lyophilized bacterial cells or purified PHA into a screw-capped test tube.
-
Add 2 mL of 4 M H₂SO₄.
-
Heat the sample at 100°C for 30 minutes in a heating block or water bath to hydrolyze the polymer into its constituent monomers.
-
Cool the sample to room temperature.
-
Filter the hydrolysate through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Isocratic elution with 0.005 M H₂SO₄ in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare calibration curves using standard solutions of the expected hydroxyalkanoic acids (e.g., 3-hydroxybutyric acid, 3-hydroxyvaleric acid).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This protocol is based on the principle of thermal decomposition of PHAs into crotonic acid and other alkenoic acids.[4][5][7]
a. Sample Preparation:
-
Dry the bacterial cell biomass or purified PHA at 60°C overnight.
-
Weigh approximately 0.5-1.0 mg of the dried sample into a pyrolysis sample cup.
b. Py-GC/MS Analysis:
-
Pyrolyzer: A furnace-type pyrolyzer directly coupled to a GC-MS system.
-
Pyrolysis Temperature: 400°C.
-
GC Column: A polar capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow rate.
-
GC Oven Program:
-
Initial temperature: 50°C for 2 minutes.
-
Ramp: 10°C/min to 230°C.
-
Hold: 5 minutes at 230°C.
-
-
MS Detector: Electron impact ionization (70 eV) with a scan range of m/z 30-300.
-
Identification and Quantification: Identify the pyrolysis products (e.g., crotonic acid from 3-hydroxybutyrate) based on their mass spectra and retention times. Quantify the monomers by comparing the peak areas to those of external standards or by using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general procedure for the quantitative analysis of PHA monomers using ¹H NMR.[9][10]
a. Sample Preparation:
-
Weigh 10-20 mg of purified PHA into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the polymer.
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane) to the NMR tube for quantification.
b. NMR Analysis:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Data Processing:
-
Integrate the characteristic proton signals of the PHA monomers and the internal standard. For example, in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), the methyl protons of the 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV) units will have distinct chemical shifts.
-
-
Quantification: Calculate the molar ratio of the monomers by comparing the integral values of their respective signals to the integral of the internal standard. The overall PHA content can also be determined if the initial sample weight is known.
Conclusion
While GC-MS remains a powerful technique for the detailed analysis of PHA monomers, several viable alternatives offer significant advantages. HPLC provides a rapid, cost-effective, and reliable method for routine quantification. Py-GC/MS excels in high-throughput screening due to its minimal sample preparation requirements. NMR spectroscopy, although less sensitive, offers unparalleled structural information and is non-destructive. The choice of the most appropriate method will depend on the specific research question, available resources, and desired sample throughput. This guide provides the necessary information for researchers to make an informed decision and implement these alternative analytical strategies in their laboratories.
References
- 1. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. journals.asm.org [journals.asm.org]
- 9. Polyhydroxyalkanoate quantification in organic wastes and pure cultures using a single-step extraction and 1H NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Comparative Guide to the Cytotoxicity of Medium-Chain-Length PHA Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of different medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomers, which are of increasing interest in the development of novel biomaterials and therapeutic agents. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the selection and application of these compounds in biomedical research.
Comparative Cytotoxicity Data
The cytotoxic potential of mcl-PHA monomers, including 3-hydroxyoctanoic acid (3HO), 3-hydroxydecanoic acid (3HD), and 3-hydroxydodecanoic acid (3HDD), has been evaluated in various contexts. While direct comparative studies on a wide range of cell lines are limited, the available data, summarized below, provides valuable insights into their relative biological activities.
| Monomer Chain Length | Compound | Cell Line | Assay | Endpoint | Result | Reference |
| C8 | (R)-3-Hydroxyoctanoic acid | Human Lung Fibroblasts | Cell Viability Assay | Proliferation | No significant inhibition at 3 mM | [1] |
| Oligo(3-hydroxyalkanoic acids) | L929 Mouse Fibroblasts | Cell Viability Assay | Viability | Reduced viability above 40 mg/L | [2] | |
| C6-C10 | (R)-3-Hydroxyalkanoic acid-Peptide Conjugates | MiaPaCa (Pancreatic Cancer) | CellTiter-Glo | IC50 | Cytotoxicity increases with chain length (C6 to C10) | [3] |
| C12 | 3-Hydroxydodecanoic acid | Multiple Cancer Models | In vivo studies | Anti-tumor response | Potent anti-tumor activity via GPR84 | [4] |
It is important to note that the biological activity of these monomers can be highly dependent on the experimental context, such as whether they are in their free acid form, as part of an oligomer, or conjugated to another molecule. For instance, the anti-cancer activity of peptide-monomer conjugates was shown to increase with the carbon chain length of the mcl-PHA monomer[3]. Conversely, for oligo(3-hydroxyalkanoic acids), cytotoxicity was reported to decrease with increasing side-chain length[2]. Derivatives of (R)-3-hydroxyoctanoic acid generally showed low toxicity to mammalian cells[1].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of mcl-PHA monomers.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the mcl-PHA monomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Lactate Dehydrogenase (LDH) Assay:
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
3. CellTiter-Glo® Luminescent Cell Viability Assay:
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Assay Procedure: Add the CellTiter-Glo® reagent directly to the cells in culture medium.
-
Lysis and Luminescence: The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
-
Measurement: Measure the luminescence using a luminometer.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Staining: After treatment, harvest the cells and resuspend them in a binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Signaling Pathways and Mechanisms of Action
Mcl-PHA monomers can exert their biological effects through interactions with specific cellular signaling pathways.
Hydroxycarboxylic Acid Receptor 3 (HCA3) Signaling
3-Hydroxyoctanoic acid is a known agonist of the G protein-coupled receptor HCA3[5][6][7][8]. Activation of this receptor can initiate a signaling cascade that influences cellular processes.
Caption: HCA3 signaling cascade initiated by 3-hydroxyoctanoic acid.
GPR84 Receptor Signaling
Both 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid have been identified as agonists for the GPR84 receptor, which is implicated in pro-inflammatory responses and anti-tumor immunity[4][9][10].
Caption: GPR84 signaling initiated by mcl-PHA monomers.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxicity of different mcl-PHA monomers.
Caption: Workflow for mcl-PHA monomer cytotoxicity testing.
References
- 1. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 4. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyoctanoic acid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 7. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ul.qucosa.de [ul.qucosa.de]
Performance of different bacterial strains for poly(3-hydroxyoctanoate) production
For Researchers, Scientists, and Drug Development Professionals
The production of poly(3-hydroxyoctanoate) (PHO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), has garnered significant interest due to its elastomeric properties, biodegradability, and biocompatibility, making it a promising biomaterial for various applications, including in the medical and pharmaceutical fields. The selection of an appropriate bacterial strain is a critical factor in achieving high yields and productivity. This guide provides a comparative overview of the performance of different bacterial strains in producing PHO, supported by experimental data and detailed protocols.
Performance Comparison of Bacterial Strains
The selection of a microbial host for PHO production is critical for achieving high yields and desired polymer properties. While several bacteria can synthesize mcl-PHAs, Pseudomonas species, particularly Pseudomonas putida, have been extensively studied and are recognized as potent PHO producers. Other bacteria, such as Ralstonia eutropha and Bacillus megaterium, are well-known for producing short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), and their potential for PHO production is an area of ongoing research. Recombinant Escherichia coli has also been engineered to produce PHO.
This section provides a quantitative comparison of the PHO production performance of these bacterial strains based on available literature.
| Bacterial Strain | Carbon Source | Cultivation Method | Cell Dry Weight (CDW) (g/L) | PHO Content (% of CDW) | PHO Titer (g/L) | Volumetric Productivity (g/L·h) | Reference |
| Pseudomonas putida GPo1 | Sodium Octanoate | Fed-Batch | 53 | 60 | 31.8 | 0.66 | [1][2] |
| Pseudomonas putida KT2440 | Nonanoic Acid | Fed-Batch | 94.1 | 56 | 52.7 | 2.11 | [3] |
| Recombinant Escherichia coli | Glucose | Fed-Batch | - | ~4 | ~0.4 | - | [4] |
| Bacillus megaterium | Various (e.g., glucose, VFAs) | Batch | 1.7 | 9-11 (as PHAs) | 0.16 (as PHAs) | ~0.002 | [5] |
| Ralstonia eutropha | Fructose or CO2 | Batch | - | up to 28 (as PHA copolymer) | - | - | [6] |
Note: Data for Bacillus megaterium and Ralstonia eutropha primarily reflect total PHA production, as specific data for PHO is limited. The values presented are to give a general indication of their PHA-producing capabilities.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for PHO production.
Fed-Batch Cultivation of Pseudomonas putida GPo1 for PHO Production
This protocol is adapted from a study on large-scale PHO production.[1][2]
-
Inoculum Preparation: A pre-culture of P. putida GPo1 is grown for 18 to 36 hours at 30°C in Erlenmeyer flasks containing a mineral salts medium (MSM) with 20 mM ammonium chloride.
-
Bioreactor Setup: A 650-liter bioreactor is filled with 350-400 liters of MSM containing 20 mM sodium octanoate as the initial carbon source.
-
Cultivation Parameters:
-
Feeding Strategy: A fed-batch strategy is employed to maintain a surplus of the carbon source (octanoate) while keeping the nitrogen source limited to promote PHO accumulation. Two separate feeding solutions are used: one with 3 M ammonium octanoate (pH 7.5) and another with 1 M MgSO₄·7H₂O. The feeding is initiated after an initial growth phase and is controlled to maintain nitrogen limitation.
-
Harvesting: Cells are harvested at the end of the cultivation period (e.g., 48 hours) using a separator.
PHO Extraction and Quantification
This protocol describes a common method for extracting and quantifying PHO from bacterial biomass.[1][2]
-
Cell Lysis and Extraction:
-
Bacterial cells are harvested by centrifugation and lyophilized (freeze-dried).
-
The dried cell mass is subjected to extraction with a solvent like acetone at room temperature. A ratio of 1:10 (wt/vol) of dried cells to acetone is used.
-
The mixture is stirred for a defined period (e.g., several hours) to dissolve the intracellular PHO.
-
-
Polymer Precipitation and Purification:
-
The cell debris is removed by filtration, and the resulting PHO-rich acetone solution is concentrated by distillation.
-
PHO is precipitated from the concentrated solution by adding a non-solvent, such as a mixture of methanol and ethanol.
-
The precipitated PHO is then collected, washed, and dried to a constant weight.
-
-
Quantification:
-
The PHO content is determined gravimetrically as the percentage of the dry weight of the extracted polymer relative to the initial cell dry weight.
-
Gas chromatography (GC) is used to analyze the monomer composition of the polymer after methanolysis of the sample. This confirms the polymer as PHO and determines its purity.[2]
-
Metabolic Pathway for PHO Biosynthesis
The biosynthesis of PHO in Pseudomonas species from fatty acids primarily occurs through the β-oxidation pathway. In recombinant E. coli, the pathway is engineered by introducing key genes from PHO-producing organisms.
Caption: PHO biosynthesis pathways in Pseudomonas and recombinant E. coli.
Conclusion
Pseudomonas putida stands out as a highly efficient producer of PHO, with well-established fed-batch cultivation strategies achieving high cell densities and PHO content.[1][2][3] While other bacterial strains like Bacillus megaterium and Ralstonia eutropha are proficient PHA producers, their specific capabilities for high-yield PHO production require further investigation and optimization.[5][6] Recombinant E. coli offers a versatile platform for PHO synthesis, though titers are currently lower than those achieved with P. putida.[4] Future research focusing on metabolic engineering and process optimization for these alternative strains could unlock their potential for efficient PHO production. The choice of bacterial strain will ultimately depend on the specific requirements of the application, including desired polymer properties, cost considerations, and scalability of the production process.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of Engineered Poly-3-Hydroxyalkanoates Produced in Recombinant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a New Strategy for Production of Medium-Chain-Length Polyhydroxyalkanoates by Recombinant Escherichia coli via Inexpensive Non-Fatty Acid Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of polyhydroxyalkanoates (PHAs) by Bacillus megaterium using food waste acidogenic fermentation-derived volatile fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Polyhydroxyalkanoate (PHA) Characterization
For researchers, scientists, and drug development professionals, the accurate and comprehensive characterization of polyhydroxyalkanoates (PHAs) is paramount for advancing research and ensuring product quality. This guide provides a comparative overview of key analytical techniques, offering supporting data and detailed experimental protocols to facilitate a cross-validation approach for robust PHA analysis.
The characterization of PHAs, a family of biodegradable polyesters produced by microorganisms, requires a multi-faceted analytical approach to determine their composition, quantity, and material properties. While Gas Chromatography (GC) is often considered the gold standard for quantification, a combination of techniques provides a more complete picture. This guide explores the cross-validation of four principal methods: Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gel Permeation Chromatography (GPC).
Comparative Analysis of Analytical Techniques
A summary of the quantitative performance of these techniques is presented below, highlighting their respective strengths and ideal applications in PHA characterization.
| Analytical Technique | Parameter Measured | Sample Requirement | Analysis Time | Limit of Detection (LOD) | Precision (Reproducibility) | Key Advantages & Disadvantages |
| FTIR Spectroscopy | Functional groups, semi-quantitative PHA content | Small amount of dried biomass or extracted polymer | < 30 minutes[1] | Not ideal for absolute quantification | Good for rapid screening | Advantages: High speed, minimal sample preparation, non-destructive.[2] Disadvantages: Semi-quantitative, susceptible to interference from other cellular components.[3] |
| Gas Chromatography (GC) | Monomer composition and quantity | 1-10 mg of dried biomass or extracted polymer | ~4 hours (including sample preparation)[4] | As low as 10⁻⁵ g/L for PHB[4] | High | Advantages: High accuracy and sensitivity, well-established methods. Disadvantages: Destructive, requires derivatization, longer analysis time.[4] |
| NMR Spectroscopy | Polymer structure, monomer composition and ratio | 2-5 mg of purified polymer[5] | Varies (minutes to hours) | Dependent on instrument and concentration | High | Advantages: Non-destructive, provides detailed structural information, no calibration standards needed for composition analysis.[6][7] Disadvantages: Lower sensitivity than GC, requires purified polymer. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI) | 1-5 mg of purified polymer | 30-60 minutes per sample | Not applicable | Good | Advantages: Provides crucial information on polymer size and dispersity. Disadvantages: Requires soluble polymer, calibration with standards. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and accurate cross-validation.
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
This method is ideal for rapid screening of PHA-producing microorganisms and for obtaining a preliminary estimation of PHA content.
-
Sample Preparation:
-
Place a small amount of lyophilized bacterial cells or extracted PHA powder directly onto the diamond crystal of the Attenuated Total Reflection (ATR) accessory.
-
Alternatively, a thin film of the polymer can be cast from a solution onto the ATR crystal.[8]
-
-
Data Acquisition:
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.[9]
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic ester carbonyl band of PHA, which typically appears around 1720-1740 cm⁻¹.[2][3]
-
For semi-quantitative analysis, the intensity of the PHA carbonyl peak can be normalized to a stable internal reference peak, such as the amide I band from cellular proteins (around 1650 cm⁻¹).
-
Gas Chromatography (GC-FID) Protocol for Monomer Composition and Quantification
This is the benchmark method for accurate quantification of PHA content and determination of monomer composition.
-
Sample Preparation (Methanolysis):
-
Weigh approximately 5-10 mg of lyophilized cells into a screw-capped glass tube.
-
Add 2 mL of methanol containing 3% (v/v) sulfuric acid and 2 mL of chloroform. Benzoic acid can be added as an internal standard.
-
Seal the tube and heat at 100°C for 3.5 to 4 hours to convert the PHA monomers into their methyl ester derivatives.[10]
-
Cool the tube to room temperature.
-
Add 1 mL of distilled water and vortex vigorously to extract the methyl esters into the chloroform phase.
-
Allow the phases to separate and carefully transfer the lower chloroform layer to a new vial for analysis.[11]
-
-
GC-FID Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: 80°C for 1 min, ramp to 140°C at 8°C/min, then to 220°C at 15°C/min, hold for 5 min.
-
Detector (FID): 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis:
-
Identify the peaks corresponding to the methyl esters of the PHA monomers by comparing their retention times with those of known standards.
-
Quantify the amount of each monomer using a calibration curve generated from standards. The total PHA content is the sum of all monomer quantities.
-
¹H-NMR Spectroscopy Protocol for Structural Analysis
NMR provides detailed structural information and is an excellent complementary technique to GC for confirming monomer composition.
-
Sample Preparation:
-
Dissolve 2-5 mg of purified PHA in approximately 0.75 mL of deuterated chloroform (CDCl₃) in an NMR tube.[5]
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic resonances for different PHA monomers. For example, in a P(3HB-co-3HV) copolymer, the methyl group of the 3-hydroxybutyrate (3HB) unit appears as a doublet around 1.2 ppm, while the methyl group of the 3-hydroxyvalerate (3HV) unit appears as a triplet around 0.9 ppm.
-
The molar ratio of the comonomers can be determined by integrating the respective peak areas.[7]
-
Gel Permeation Chromatography (GPC) Protocol for Molecular Weight Determination
GPC is essential for determining the molecular weight distribution, which significantly influences the material properties of the PHA.
-
Sample and Standard Preparation:
-
GPC Analysis:
-
Mobile Phase: Chloroform or THF at a flow rate of 1 mL/min.
-
Column: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Detector: Refractive Index (RI) detector.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their elution times.
-
Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the PHA sample by comparing its elution profile to the calibration curve.
-
Cross-Validation Workflow
A logical workflow for the comprehensive characterization of a PHA sample involves the sequential and complementary use of these techniques. The following diagram illustrates a typical cross-validation pathway.
Caption: A typical workflow for the cross-validation of PHA characterization techniques.
By employing this integrated approach, researchers can achieve a thorough and reliable characterization of PHA polymers, ensuring data integrity and facilitating the development of novel biomaterials.
References
- 1. Rapid quantification of intracellular PHA using infrared spectroscopy: an application in mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards high-throughput screening (HTS) of polyhydroxyalkanoate (PHA) production via Fourier transform infrared (FTIR) spectroscopy of Halomonas sp. R5-57 and Pseudomonas sp. MR4-99 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyhydroxyalkanoate quantification in organic wastes and pure cultures using a single-step extraction and 1H NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of monomeric ratio compositions in polyhydroxyalkanoates using 1h benchtop nuclear magnetic resonance spectroscopy - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Optimizing Molecular Weight Determination by SEC/GPC [knauer.net]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to the Mechanical Properties of P(3HO) and Other Leading Biopolymers
For researchers, scientists, and drug development professionals, the selection of an appropriate biomaterial is a critical decision, with mechanical properties often being a key determinant of in vivo performance. This guide provides an objective comparison of the mechanical characteristics of Poly(3-hydroxyoctanoate) (P(3HO)), a promising medium-chain-length polyhydroxyalkanoate (mcl-PHA), against other widely used biopolymers: Polylactic Acid (PLA), Polyhydroxybutyrate (PHB), and Polycaprolactone (PCL).
This comparison is supported by a summary of experimental data and detailed methodologies to aid in the informed selection of materials for a variety of applications, from tissue engineering scaffolds to controlled drug delivery systems.
At a Glance: Mechanical Property Comparison
The selection of a biopolymer is often a trade-off between strength, stiffness, and flexibility. The table below summarizes the key mechanical properties of P(3HO), PLA, PHB, and PCL, offering a clear, quantitative comparison to guide your material selection process.
| Biopolymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| P(3HO) | 4 - 10 | 0.01 - 0.03 | 250 - 400 |
| PLA | 20 - 70 | 1.2 - 3.5 | 2 - 10 |
| PHB | 15 - 40 | 1.2 - 3.5 | 3 - 10 |
| PCL | 10 - 50 | 0.2 - 0.5 | > 600 |
In-Depth Analysis of Mechanical Profiles
Poly(3-hydroxyoctanoate) (P(3HO)) , as a representative of mcl-PHAs, exhibits a distinct mechanical profile characterized by low tensile strength and a low Young's modulus, but with a remarkably high elongation at break. This combination of properties results in a flexible and elastomeric material, making it an excellent candidate for applications requiring elasticity and resilience, such as soft tissue engineering.
Polylactic Acid (PLA) is a rigid and brittle polymer, which is reflected in its high tensile strength and Young's modulus, but very low elongation at break.[1] Its stiffness and strength are advantageous for load-bearing applications, though its brittleness can be a limiting factor.[1]
Polyhydroxybutyrate (PHB) , a short-chain-length PHA (scl-PHA), shares some similarities with PLA, exhibiting high stiffness and tensile strength.[2] However, like PLA, it is also quite brittle with a low elongation at break, which can restrict its use in applications that require flexibility.[2]
Polycaprolactone (PCL) is known for its rubbery and tough characteristics. While its tensile strength and Young's modulus are lower than those of PLA and PHB, it possesses an exceptionally high elongation at break, indicating significant ductility and toughness.[3]
Experimental Protocols: Tensile Property Testing
The mechanical properties presented in this guide are typically determined through tensile testing, following standardized protocols to ensure comparability of data. The most common standard for testing plastics is ASTM D638.
ASTM D638: Standard Test Method for Tensile Properties of Plastics
This method is used to determine the tensile strength, Young's modulus, and elongation at break of a material.
1. Specimen Preparation:
-
Test specimens are prepared in a dumbbell or "dog-bone" shape, either by injection molding, machining, or die-cutting from a sheet of the material.
-
The dimensions of the specimens must conform to the specifications outlined in the ASTM D638 standard.
-
Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing to ensure consistency.
2. Testing Procedure:
-
The conditioned specimen is securely mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure the elongation during the test.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures. The speed of the test is determined by the material's properties.
-
The force applied and the corresponding elongation of the specimen are continuously recorded throughout the test.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): This is a measure of the material's stiffness and is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: This represents the ductility of the material and is calculated as the percentage increase in the length of the specimen at the point of fracture compared to its original length.
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for determining the mechanical properties of biopolymers according to the ASTM D638 protocol.
Caption: Workflow for mechanical property testing of biopolymers.
References
A Comparative Guide to the Synthesis of 3-Hydroxyalkanoate Esters: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the synthesis of chiral molecules such as 3-hydroxyalkanoate esters is a critical process where the choice of methodology can significantly impact product purity, yield, and overall process sustainability. This guide provides a detailed, objective comparison between enzymatic and traditional chemical synthesis routes for 3-hydroxyalkanoate esters, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The synthesis of 3-hydroxyalkanoate esters, valuable chiral building blocks in the pharmaceutical and biodegradable polymer industries, can be broadly approached through two distinct pathways: enzymatic catalysis, which harnesses the high selectivity of enzymes, and classical chemical synthesis, which relies on conventional organic chemistry reactions. Each method presents a unique profile of advantages and disadvantages in terms of stereoselectivity, reaction conditions, yield, and environmental impact.
Performance Benchmark: A Quantitative Comparison
The selection of a synthesis route often hinges on a trade-off between efficiency, purity, and operational complexity. The following tables summarize key performance indicators for the synthesis of a representative 3-hydroxyalkanoate ester, ethyl 3-hydroxybutyrate, via both enzymatic and chemical methods.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed Transesterification) | Chemical Synthesis (Acid-catalyzed Esterification) |
| Catalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) | Strong Acid (e.g., Sulfuric Acid) |
| Temperature | 30-80°C | Typically reflux temperature of the alcohol |
| Reaction Time | 6-48 hours | 2-24 hours |
| Yield | ~48% (for one enantiomer from racemic start)[1][2] | 59-73%[3][4] |
| Product Purity | High enantiomeric excess (>90% ee)[1][2] | Can be racemic or enantiomerically enriched depending on starting material |
| Byproducts | Minimal, typically the displaced alcohol | Water, potential for side reactions like dehydration |
| Catalyst Reusability | Yes, for immobilized enzymes | Generally not reusable |
| Environmental Impact | Milder conditions, biodegradable catalyst | Harsher conditions, corrosive and polluting catalyst |
Experimental Protocols: Detailed Methodologies
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of ethyl 3-hydroxybutyrate are presented below for both enzymatic and chemical approaches.
Enzymatic Synthesis: Kinetic Resolution and Transesterification of Ethyl 3-Hydroxybutyrate
This method utilizes the enantioselectivity of Candida antarctica lipase B (CAL-B) to resolve a racemic mixture of ethyl 3-hydroxybutyrate and subsequently catalyze its transesterification.
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Organic solvent (e.g., methyl tert-butyl ether, optional)
Procedure:
-
Kinetic Resolution (Optional, if starting from racemic 3-hydroxybutyric acid): Racemic 3-hydroxybutyric acid is esterified using an alcohol in the presence of CAL-B. The enzyme selectively esterifies one enantiomer, allowing for separation.
-
Transesterification: A mixture of racemic ethyl 3-hydroxybutyrate (2 equivalents) and (R)-1,3-butanediol (1 equivalent) is combined with immobilized CAL-B.[1]
-
The reaction is conducted at 30°C under reduced pressure (80 mmHg) for approximately 6 hours to facilitate the removal of the ethanol byproduct, which drives the reaction equilibrium towards the product.[1][2]
-
The enzyme is removed by filtration.
-
The unreacted (S)-ethyl 3-hydroxybutyrate is separated from the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product by vacuum distillation.[1]
Chemical Synthesis: Acid-Catalyzed Esterification of 3-Hydroxybutyric Acid
This protocol describes the traditional Fischer-Speier esterification of (S)-3-hydroxybutyric acid with ethanol using sulfuric acid as a catalyst.
Materials:
-
(S)-3-Hydroxybutyric acid
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
(S)-3-Hydroxybutyric acid (9.6 g, 92 mmol) is dissolved in 100 mL of ethanol.[3]
-
A catalytic amount of concentrated sulfuric acid (10 drops) is added to the solution.[3]
-
The mixture is stirred at room temperature, and the reaction progress is monitored by GC-MS.[3]
-
Upon completion, the reaction is quenched by the addition of a small amount of solid sodium bicarbonate.[3]
-
The ethanol is removed by rotary evaporation.
-
The residue is redissolved in dichloromethane and washed with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield (S)-ethyl 3-hydroxybutyrate.[3] A yield of 73% can be achieved with this method.[3]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the workflows for both the enzymatic and chemical synthesis routes, providing a clear visual comparison of the processes.
Concluding Remarks
The choice between enzymatic and chemical synthesis of 3-hydroxyalkanoate esters is dictated by the specific requirements of the application. Enzymatic synthesis, with its high stereoselectivity and mild reaction conditions, is the preferred method for producing high-purity, enantiomerically pure esters, which are often required in pharmaceutical applications. The reusability of immobilized enzymes also presents a significant advantage in terms of cost and sustainability for larger-scale production.
Conversely, chemical synthesis via acid catalysis offers a faster and potentially higher-yielding route, particularly when enantiomeric purity is not the primary concern or when starting from an already enantiomerically pure precursor. However, this method's harsher conditions, use of corrosive catalysts, and potential for side reactions necessitate more rigorous purification steps and pose greater environmental challenges.
For drug development and other applications where stereochemistry is paramount, the precision of enzymatic synthesis is unparalleled. For bulk chemical production where cost and speed are the main drivers, traditional chemical methods may remain a viable option, provided that the necessary purification infrastructure is in place. The ongoing development of more robust and efficient enzyme catalysts continues to make the enzymatic route an increasingly attractive and sustainable choice for the synthesis of 3-hydroxyalkanoate esters.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 3-hydroxyoctanoate
Essential Safety and Handling Guide for Methyl 3-hydroxyoctanoate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Given the limited availability of comprehensive toxicological data, this compound should be handled with caution, adhering to the principle of treating substances with unknown hazards as potentially hazardous.
Physicochemical and Safety Data
The following table summarizes the known physical, chemical, and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Physical State | Liquid | [3] |
| Boiling Point | 259.00 to 260.00 °C @ 760.00 mm Hg (estimated) | [4] |
| Flash Point | 216.00 °F / 102.20 °C (estimated) | [4] |
| Water Solubility | 5719 mg/L @ 25 °C (estimated) | [4] |
| Storage Temperature | -20°C, under desiccating conditions | [5] |
| Hazard Classification | Not classified as hazardous according to one supplier's SDS. However, due to lack of comprehensive data, it should be handled as a potential irritant. | [6] |
Operational Plan: Handling this compound
A systematic approach is crucial when working with chemicals of unknown toxicity. The following step-by-step operational plan ensures a safe laboratory environment.
Pre-Operational Checks
-
Engineering Controls Verification: Ensure a certified chemical fume hood is operational. The work area should be well-ventilated.[7]
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Ensure proper fit.
-
Spill Kit Accessibility: Confirm that a well-stocked chemical spill kit is readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), waste bags, and appropriate PPE.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and potential unknown irritants. |
| Skin Protection | - Gloves: Butyl rubber or Viton gloves are recommended for handling esters.[8] Nitrile gloves may offer limited, short-term protection but should be changed immediately upon contact.[9] Always inspect gloves before use. - Lab Coat: A chemically resistant lab coat or apron. | Prevents skin contact with the chemical. Esters can degrade certain types of gloves; selecting the appropriate material is critical. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation exposure to vapors or aerosols. |
Handling Procedure
-
Work Area Preparation: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Aliquotting and Dispensing: Use appropriate laboratory equipment (e.g., pipettes, graduated cylinders) to handle the liquid. Avoid direct contact with the substance.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Storage: When not in use, keep the container tightly closed and store it at the recommended temperature of -20°C in a designated and properly labeled area.[3][5]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove gloves using a technique that avoids skin contact with the outer surface.[10] Remove lab coat and any other PPE.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
Disposal Plan: this compound and Contaminated Materials
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Segregation and Collection
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, labeled, and chemically compatible waste container. The container should be kept closed except when adding waste.[11]
-
Solid Waste: Dispose of all contaminated materials, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.[1]
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact the institutional safety office.
-
Contain the Spill: For small, manageable spills, wear appropriate PPE and contain the liquid by creating a dike with absorbent material from the spill kit.[6]
-
Absorb the Spill: Apply an inert absorbent material, starting from the outside and working inwards.
-
Collect Waste: Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Label Waste: Ensure the waste container is properly labeled with its contents.
Final Disposal
-
Arrange for the collection of all hazardous waste by the institution's environmental health and safety department. Do not dispose of this compound or contaminated materials down the drain or in regular trash.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. westlab.com [westlab.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. hazchemsafety.com [hazchemsafety.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
